molecular formula C3H4F2O B1306852 1,1-Difluoroacetone CAS No. 431-05-0

1,1-Difluoroacetone

Cat. No.: B1306852
CAS No.: 431-05-0
M. Wt: 94.06 g/mol
InChI Key: XHILZHAQBOLGFD-UHFFFAOYSA-N
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Description

1,1-Difluoroacetone (CAS 431-05-0) is a fluorinated analog of acetone where two fluorine atoms are adjacent to the carbonyl group. This structure profoundly influences its reactivity through unique electronic and steric properties, making it a valuable building block in organic synthesis and materials science research Citation 1 . Its mechanism of action often involves serving as a precursor for synthesizing complex fluorinated compounds, which are of great interest for developing advanced materials with enhanced chemical resistance, thermal stability, and unique optical properties, such as low refractive indices and high hydrophobicity Citation 1 . Recent research has also explored the environmental impact and atmospheric fate of this compound, investigating its degradation kinetics and mechanisms when initiated by OH radicals and Cl atoms Citation 3 . Industrially, it is used in the synthesis of key intermediates; for example, it serves as a substrate for microbial reduction in the industrial production of chiral-1,1-difluoro-2-propanol, a valuable chiral building block Citation 7 . From a safety and handling perspective, this liquid has a density of 1.088 g/cm³, a boiling point of 45.3°C, and a low flash point of 1.6°C, classifying it as a flammable and irritant substance that requires appropriate hazard controls Citation 4 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoropropan-2-one
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InChI

InChI=1S/C3H4F2O/c1-2(6)3(4)5/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILZHAQBOLGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393018
Record name 1,1-difluoroacetone
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Molecular Weight

94.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

431-05-0
Record name 1,1-Difluoro-2-propanone
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Record name 1,1-difluoroacetone
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Record name 1,1-Difluoroacetone
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Foundational & Exploratory

An In-Depth Technical Guide to 1,1-Difluoroacetone (CAS No. 431-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (CAS No. 431-05-0) is a fluorinated organic compound of significant interest in the chemical and pharmaceutical industries. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon to the carbonyl group, make it a valuable building block in the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this compound, with a focus on its application in the synthesis of bioactive molecules.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 431-05-0N/A
Molecular Formula C₃H₄F₂O[1]
Molecular Weight 94.06 g/mol [1]
Boiling Point 45.3 °C at 760 mmHg[2]
Density 1.088 g/cm³[2]
Refractive Index 1.328[2]
Vapor Pressure 350 mmHg at 25°C[2]
Flash Point Not availableN/A
Melting Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic shifts and couplings due to the influence of the adjacent fluorine atoms.

  • ¹³C NMR: The carbon signals are split by the fluorine atoms, providing valuable structural information. A publicly available ¹³C NMR spectrum can be accessed for reference.[3]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Synthesis of this compound

An industrialized and economically efficient method for the preparation of this compound starts from ethyl acetoacetate.[4][5] The synthesis involves a four-step process: bromination, fluorination, hydrolysis, and decarboxylation.

Experimental Protocol: Industrialized Synthesis

Step 1: Bromination of Ethyl Acetoacetate

  • Reactants: Ethyl acetoacetate, Oxone, Potassium bromide (KBr)

  • Solvent: n-Heptanol

  • Conditions: The bromination is carried out using an Oxone/KBr system in n-heptanol. Optimal conditions include using 2.2 equivalents of the brominating reagent at a temperature above 60°C and atmospheric pressure. This reaction is typically performed in a tubular reactor for industrial-scale production.[4][5]

Step 2: Fluorination of the Dibromide Intermediate

  • Reactants: Dibrominated ethyl acetoacetate, Potassium fluoride (B91410) (KF)

  • Conditions: A fluorine-bromine exchange reaction is performed using 2.2 equivalents of potassium fluoride at a reaction temperature of 150°C. This step is also suited for a tubular reactor.[4][5]

Step 3 & 4: Hydrolysis and Decarboxylation

  • Reactant: Difluorinated intermediate

  • Reagent: 50% Sulfuric acid

  • Conditions: The difluoride is subjected to hydrolysis and subsequent decarboxylation using 50% sulfuric acid at 90°C in a standard reactor. This final step yields crude this compound with a high purity (99.60% by GC) and an overall efficiency of 91.25%.[4][5]

G cluster_synthesis Industrial Synthesis of this compound A Ethyl Acetoacetate B Ethyl 2,2-dibromoacetoacetate A->B Bromination (Oxone, KBr, n-Heptanol, >60°C) C Ethyl 2,2-difluoroacetoacetate B->C Fluorination (KF, 150°C) D This compound C->D Hydrolysis & Decarboxylation (50% H₂SO₄, 90°C)

Synthesis of this compound

Reactivity and Applications

This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical sector.

Synthesis of Fluoropyrazole Succinate (B1194679) Dehydrogenase Inhibitors

A significant application of this compound is in the synthesis of fungicides containing a fluoropyrazole ring, which act as succinate dehydrogenase inhibitors (SDHIs).[4][5] The cost-effective production of this compound is pivotal for the economic viability of these fungicides.

The general synthetic route to the fluoropyrazole ring involves the reaction of this compound with a hydrazine (B178648) derivative to form the pyrazole (B372694) core, which is then further functionalized.

G cluster_application Application in Fungicide Synthesis A This compound C Fluorinated Pyrazole Ring A->C Condensation B Hydrazine Derivative B->C D Fluoropyrazole Succinate Dehydrogenase Inhibitor C->D Further Functionalization

Synthesis of Fluoropyrazole SDHIs
Use in Pharmaceutical Synthesis

This compound is also utilized in the pharmaceutical industry. It serves as a precursor in the preparation of substituted tetrahydrofuran (B95107) (THF) amides, which have been investigated as modulators of sodium channels.[6] This highlights its potential in the development of drugs for neurological disorders.

Safety and Handling

This compound is a flammable and irritant compound.[7] Proper safety precautions must be observed during its handling and storage.

  • Hazard Codes: F (Flammable), Xi (Irritant)[2]

  • Risk Phrases: R10 (Flammable)[2]

  • Safety Phrases: S16 (Keep away from sources of ignition - No smoking), S23 (Do not breathe gas/fumes/vapour/spray), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]

  • Transport Information: UN 1224[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a versatile and valuable fluorinated building block with significant applications in the synthesis of agrochemicals and pharmaceuticals. The development of an efficient industrial-scale synthesis has made it more accessible for research and development. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory and in industrial processes. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (CAS No. 431-05-0), also known as 1,1-difluoropropan-2-one, is a fluorinated organic compound with growing importance in various scientific fields. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon, make it a valuable building block in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and analytical methods.

Physicochemical Properties

The introduction of fluorine atoms significantly alters the electronic and steric properties of the acetone (B3395972) molecule, influencing its boiling point, density, and reactivity. A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₄F₂O[1]
Molecular Weight 94.06 g/mol [1]
Boiling Point 46-47 °C[1][2]
Density 1.164 g/cm³[1]
Refractive Index 1.328[1]
Flash Point 2 °C[2]
Vapor Pressure 350 mmHg at 25°C[2]
Melting Point Not definitively reported; commercial sources provide inconsistent data.
Solubility Data in common solvents is not readily available in quantitative terms.[3]

Synthesis and Purification

A common and efficient method for the industrial preparation of this compound starts from ethyl acetoacetate. The general synthetic pathway is outlined below.

cluster_synthesis Synthesis of this compound Ethyl acetoacetate Ethyl acetoacetate Ethyl 2,2-dibromoacetoacetate Ethyl 2,2-dibromoacetoacetate Ethyl acetoacetate->Ethyl 2,2-dibromoacetoacetate Oxone/KBr n-heptanol, >60°C Ethyl 2,2-difluoroacetoacetate Ethyl 2,2-difluoroacetoacetate Ethyl 2,2-dibromoacetoacetate->Ethyl 2,2-difluoroacetoacetate KF, 150°C This compound This compound Ethyl 2,2-difluoroacetoacetate->this compound 50% H₂SO₄, 90°C (Hydrolysis & Decarboxylation) cluster_purification Purification Workflow Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Purity Analysis Purity Analysis Fractional Distillation->Purity Analysis GC Analysis Pure this compound Pure this compound Purity Analysis->Pure this compound cluster_reactivity Reactivity of α-Fluoroketones alpha-Fluoroketone alpha-Fluoroketone Nucleophilic Addition Product Nucleophilic Addition Product alpha-Fluoroketone->Nucleophilic Addition Product Nucleophile Hydrodefluorination Product Hydrodefluorination Product alpha-Fluoroketone->Hydrodefluorination Product Transaminase Oxyvinyliminium Ion Oxyvinyliminium Ion alpha-Fluoroketone->Oxyvinyliminium Ion Enolization & -F⁻ (for α-amino derivatives)

References

An In-depth Technical Guide to 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Difluoroacetone (CAS RN: 431-05-0), a fluorinated organic compound of significant interest in synthetic chemistry and pharmaceutical development. This document outlines its core physicochemical properties, applications, and a detailed experimental protocol for its synthesis.

Core Properties and Molecular Data

This compound is a colorless liquid characterized by a pungent odor.[1] Its chemical structure, featuring two fluorine atoms on the alpha-carbon relative to the carbonyl group, imparts unique reactivity, making it a valuable building block in organic synthesis.[2]

The fundamental molecular details and key physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₃H₄F₂O
Molecular Weight 94.06 g/mol
CAS Number 431-05-0
Density 1.088 - 1.16 g/cm³
Boiling Point 45.3 - 47 °C at 760 mmHg
Flash Point 1.6 - 2 °C
Vapor Pressure 350 mmHg at 25°C
Refractive Index 1.328
Appearance Colorless Liquid
Purity Typically ≥97%

Sources:[2][3][4][5]

Applications in Research and Development

This compound serves as a crucial intermediate in various chemical transformations, primarily driven by the reactivity of its carbonyl group and the influence of the adjacent difluoromethyl group.[1]

  • Pharmaceutical Synthesis: The compound is a key intermediate in the preparation of substituted tetrahydrofuran (B95107) (THF) amides, which function as modulators of sodium channels.[2][6] These modulators are significant in the development of therapeutic agents for neurological disorders and pain management by regulating nerve signal transmission.[2]

  • Agrochemicals: It is a vital precursor for fungicides that contain a fluoropyrazole ring, which are classified as succinate (B1194679) dehydrogenase inhibitors.[3][4] The cost-effective synthesis of this compound is pivotal for the economic viability of these important agricultural products.[3][4]

  • Chemical Synthesis: Beyond specific applications, it is a versatile reagent for introducing the difluoroacetyl group into molecules, enabling the synthesis of a wide range of fluorinated compounds.[1] It can also be utilized as a specialized solvent.[1]

Experimental Protocols

A robust and scalable synthesis is critical for the application of this compound in industrial and research settings. The following section details an industrialized production methodology.

Industrial Synthesis of this compound

This protocol outlines a three-step synthesis starting from ethyl acetoacetate (B1235776).[3][4]

Step 1: Bromination

  • Objective: To synthesize Ethyl 2,2-dibromoacetoacetate.

  • Procedure: In a suitable reactor, ethyl acetoacetate is reacted with 2.2 equivalents of a bromination reagent (e.g., an Oxone/KBr system) in n-heptanol.[3][4] The reaction is conducted at a temperature above 60°C under atmospheric pressure.[3][4] This stage is often performed in a tubular reactor for industrial-scale production.[3][4]

Step 2: Fluorination

  • Objective: To perform a fluorine-bromine exchange to obtain the difluoride intermediate.

  • Procedure: The resulting Ethyl 2,2-dibromoacetoacetate undergoes a fluorine-bromine exchange reaction.[3][4] This is achieved by reacting it with 2.2 equivalents of potassium fluoride (B91410) as the fluorinating agent.[3][4] The reaction is maintained at a temperature of 150°C, also typically within a tubular reactor.[3][4]

Step 3: Hydrolysis and Decarboxylation

  • Objective: To hydrolyze the difluoride intermediate to yield the final product, this compound.

  • Procedure: The difluoride intermediate is subjected to hydrolysis and decarboxylation using a 50% sulfuric acid solution.[3][4] This final step is carried out in a standard reactor at a temperature of 90°C.[3][4] The process yields a crude product with high purity (99.60% by GC analysis) and an efficiency of 91.25%.[3][4]

Logical Relationships and Visualizations

The molecular weight of a compound is a fundamental property derived directly from its molecular formula. The diagram below illustrates this relationship for this compound.

MolecularWeightCalculation cluster_elements Atomic Weights (g/mol) Formula Molecular Formula C₃H₄F₂O Calculation Calculation: (3 × 12.01) + (4 × 1.008) + (2 × 19.00) + (1 × 16.00) Formula->Calculation contributes to C C: 12.01 C->Calculation H H: 1.008 H->Calculation F F: 19.00 F->Calculation O O: 16.00 O->Calculation Result Molecular Weight 94.06 g/mol Calculation->Result equals

Caption: Derivation of this compound's molecular weight from its formula.

References

Spectroscopic Profile of 1,1-Difluoroacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Difluoroacetone (1,1-difluoropropan-2-one), a fluorinated ketone of interest in various chemical research domains. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents visualizations to aid in data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.15Triplet (t)54.3CHF₂
2.20Singlet (s)-CH₃

¹³C NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
195.2Triplet (t)34.5C=O
116.5Triplet (t)238.5CHF₂
24.8Singlet (s)-CH₃

¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
-128.2Doublet (d)54.3CHF₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O Stretch
~2950-3000MediumC-H Stretch (sp³)
~1100-1300StrongC-F Stretch
Mass Spectrometry (MS)
m/zRelative Abundance (%)Proposed Fragment
94~20[M]⁺ (Molecular Ion)
79~10[M - CH₃]⁺
51~100[CHF₂]⁺ (Base Peak)
43~80[CH₃CO]⁺

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer. For ¹³C and ¹⁹F NMR, proton decoupling is often employed to simplify the spectra.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The volatile this compound is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

To further elucidate the relationships and processes described, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation cluster_frags Primary Fragments MI [CH₃COCH₂F₂]⁺ (m/z = 94) Frag1 [CH₃CO]⁺ (m/z = 43) MI->Frag1 α-cleavage Frag2 [CHF₂]⁺ (m/z = 51) MI->Frag2 α-cleavage Frag3 [M - CH₃]⁺ (m/z = 79) MI->Frag3 Loss of methyl radical

Key fragmentation pathways of this compound in mass spectrometry.

NMR_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR cluster_F ¹⁹F NMR H_CHF2 CHF₂ (δ ≈ 6.15 ppm) C_CO C=O (δ ≈ 195.2 ppm) H_CHF2->C_CO ²J(C,H) C_CHF2 CHF₂ (δ ≈ 116.5 ppm) H_CHF2->C_CHF2 ¹J(C,H) F_CHF2 CHF₂ (δ ≈ -128.2 ppm) H_CHF2->F_CHF2 ¹J(H,F) H_CH3 CH₃ (δ ≈ 2.20 ppm) H_CH3->C_CO ²J(C,H) C_CH3 CH₃ (δ ≈ 24.8 ppm) H_CH3->C_CH3 ¹J(C,H) C_CHF2->F_CHF2 ¹J(C,F)

Expected NMR correlations for this compound.

synthesis routes for 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,1-Difluoroacetone

Introduction

This compound (DFA), a key fluorinated building block, is of significant interest to the pharmaceutical and agrochemical industries. Its gem-difluoromethyl group can impart unique properties to bioactive molecules, including altered metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and scalable synthetic routes to this compound is a critical area of research. This guide provides a detailed overview of the primary synthetic methodologies, complete with experimental protocols, comparative data, and process diagrams for researchers, chemists, and professionals in drug development.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: multi-step synthesis from β-ketoester precursors, halogen exchange reactions from dihalogenated acetones, and the oxidation of difluorinated secondary alcohols.

Multi-step Synthesis from Ethyl Acetoacetate (B1235776)

A robust and industrialized route begins with the readily available starting material, ethyl acetoacetate. This pathway involves a three-stage process: dibromination, fluorine-bromine exchange, and finally, hydrolysis with decarboxylation to yield the target molecule.[1][2]

The overall process is efficient, with a reported final yield of 91.25% and high product purity (99.60% by GC).[1][2] The use of tubular reactors for the bromination and fluorination stages suggests a continuous flow process suitable for large-scale industrial production.[1][2]

G cluster_0 Stage 1: Dibromination cluster_1 Stage 2: Halogen Exchange cluster_2 Stage 3: Hydrolysis & Decarboxylation A Ethyl Acetoacetate B Ethyl 2,2-dibromoacetoacetate A->B Oxone / KBr n-heptanol, >60°C C Ethyl 2,2-difluoroacetoacetate B->C Potassium Fluoride (B91410) (KF) 150°C D This compound C->D 50% H₂SO₄ 90°C

Caption: Synthesis of this compound from Ethyl Acetoacetate.

Halogen Exchange (Halex) Reaction

The direct conversion of 1,1-dichloroacetone (B129577) to this compound via a halogen exchange (Halex) reaction, such as the Finkelstein reaction, represents a more direct pathway.[3] This method involves treating a chloro- or bromo-alkane with a fluoride salt. Potassium fluoride is commonly used for converting chlorocarbons into fluorocarbons, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the reactivity of the fluoride anion.[3]

While this route is conceptually simpler, the efficiency can be dependent on the specific substrate and reaction conditions. The reaction is driven to completion by the precipitation of the resulting chloride salt (e.g., KCl) from the reaction medium.[3][4]

G A 1,1-Dichloroacetone B This compound A->B Potassium Fluoride (KF) Polar Aprotic Solvent (e.g., DMF) Heat

Caption: Halogen Exchange (Halex) route to this compound.

Oxidation of 1,1-Difluoropropan-2-ol (B3052644)

Another efficient synthesis involves the oxidation of the corresponding secondary alcohol, 1,1-difluoropropan-2-ol. This approach is highly direct, relying on the availability of the precursor alcohol. Various standard oxidation reagents can be employed for the conversion of secondary alcohols to ketones. A related patent for the synthesis of 1,3-difluoroacetone (B1216470) highlights the use of TEMPO-based catalysts or chromium reagents like sodium dichromate.[5] This suggests that similar conditions could be applicable for the oxidation of 1,1-difluoropropan-2-ol.

G A 1,1-Difluoropropan-2-ol B This compound A->B Oxidizing Agent (e.g., PCC, Na₂Cr₂O₇/H₂SO₄, TEMPO/NaOCl)

Caption: Oxidation of 1,1-Difluoropropan-2-ol to this compound.

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: From Ethyl Acetoacetate Route 2: Halogen Exchange Route 3: Oxidation
Starting Material Ethyl Acetoacetate1,1-Dichloroacetone1,1-Difluoropropan-2-ol
Key Reagents Oxone/KBr, KF, H₂SO₄[1][2]KF or other fluoride source[3]Standard oxidizing agents (e.g., CrO₃, TEMPO)[5]
Number of Steps 311
Reported Yield 91.25% (overall)[1][2]Varies with substrate/conditionsGenerally high for alcohol oxidations
Key Conditions Bromination (>60°C), Fluorination (150°C), Hydrolysis (90°C)[1][2]Heat in polar aprotic solvent[3]Varies with oxidant
Scalability Demonstrated for industrial production[1][2]Potentially scalableDependent on oxidant choice and cost
Purity 99.60% (crude product by GC)[2]Dependent on purificationGenerally high after purification

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Acetoacetate

This protocol is adapted from a described industrialized process.[1][2]

Stage 1: Synthesis of Ethyl 2,2-dibromoacetoacetate

  • To a solution of ethyl acetoacetate in n-heptanol, add 2.2 equivalents of potassium bromide (KBr).

  • Add Oxone (potassium peroxymonosulfate) portion-wise to the mixture.

  • Heat the reaction mixture to over 60°C under atmospheric pressure. The reaction is typically performed in a tubular reactor for industrial scale.

  • Monitor the reaction by GC until completion.

  • Upon completion, proceed to the next stage.

Stage 2: Synthesis of Ethyl 2,2-difluoroacetoacetate

  • The crude ethyl 2,2-dibromoacetoacetate is reacted with 2.2 equivalents of potassium fluoride (KF).

  • The fluorine-bromine exchange reaction is conducted at a temperature of 150°C, also suitable for a tubular reactor setup.

  • Monitor the reaction progress by GC.

Stage 3: Hydrolysis and Decarboxylation to this compound

  • The resulting ethyl 2,2-difluoroacetoacetate is subjected to hydrolysis using a 50% aqueous solution of sulfuric acid (H₂SO₄).

  • The mixture is heated to 90°C in a standard reactor. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

  • The product, this compound, is isolated from the reaction mixture. The crude product is reported to have a purity of 99.60% by GC with an overall process efficiency of 91.25%.[1][2]

Protocol 2: General Procedure for Halogen Exchange

This is a generalized protocol based on the principles of the Finkelstein reaction.[3][4]

  • In a flask equipped with a reflux condenser and a stirrer, add 1,1-dichloroacetone and a polar aprotic solvent (e.g., DMF).

  • Add an excess (e.g., 2.5 equivalents) of spray-dried potassium fluoride (KF).

  • Heat the mixture with vigorous stirring to a temperature between 100-150°C.

  • Monitor the reaction progress using GC or TLC. The reaction is driven by the precipitation of potassium chloride (KCl).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated salts.

  • The filtrate containing the product can be purified by distillation.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with distinct advantages. The multi-step synthesis from ethyl acetoacetate is a well-optimized, high-yielding process suitable for industrial-scale production.[1][2] Direct halogen exchange from 1,1-dichloroacetone and oxidation of 1,1-difluoropropan-2-ol offer more concise pathways, with their practicality largely dependent on the availability of starting materials and the specific reaction conditions employed. The choice of synthetic route will ultimately be guided by factors such as required scale, cost of raw materials, and available equipment.

References

Industrial Synthesis of 1,1-Difluoroacetone from Ethyl Acetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of an industrialized production methodology for 1,1-difluoroacetone, a key starting material for various pharmaceuticals and agrochemicals, notably succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The process commences with the readily available bulk chemical, ethyl acetoacetate (B1235776), and proceeds through a three-step synthesis involving bromination, fluorination, and subsequent hydrolysis and decarboxylation. This method is highlighted for its economic efficiency and procedural simplicity, making it suitable for large-scale industrial applications.[1][2]

Process Overview

The synthesis of this compound from ethyl acetoacetate is a multi-step process designed for industrial-scale production. The core transformation involves the replacement of the acidic alpha-protons of the β-keto ester with fluorine atoms, followed by the removal of the ester group to yield the target ketone. The overall process can be summarized in the following three key stages:

  • Dibromination: Ethyl acetoacetate is first converted to its dibromo-derivative at the alpha-position. This is achieved through an oxidative bromination reaction.

  • Halogen Exchange (Fluorination): The dibrominated intermediate undergoes a fluorine-bromine exchange reaction to produce ethyl 1,1-difluoroacetoacetate.

  • Hydrolysis and Decarboxylation: The resulting difluoro β-keto ester is then hydrolyzed and decarboxylated to afford the final product, this compound.

For industrial-scale production, the bromination and fluorination stages are optimally carried out in tubular or packed-bed reactors, which allow for continuous processing, improved heat and mass transfer, and enhanced safety and control over the reactions. The final hydrolysis and decarboxylation step is typically performed in a standard batch reactor.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the industrial synthesis of this compound from ethyl acetoacetate.

ParameterValueReference
Overall Process Efficiency (Yield) 91.25%[1][2]
Final Product Purity (G.C. Content) 99.60%[1][2]
Bromination Reagent Stoichiometry 2.2 equivalents[1][2]
Bromination Reaction Temperature >60°C[1][2]
Fluorinating Agent Stoichiometry 2.2 equivalents[1][2]
Fluorination Reaction Temperature 150°C[1][2]
Hydrolysis Reagent Concentration 50% Sulfuric Acid[1][2]
Hydrolysis & Decarboxylation Temperature 90°C[1][2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key stage of the synthesis. These protocols are based on the published industrial method, supplemented with established chemical principles for the relevant transformations.

Stage 1: Dibromination of Ethyl Acetoacetate

This stage involves the synthesis of ethyl 2,2-dibromo-3-oxobutanoate. For industrial production, a continuous flow process using a tubular reactor is employed for this exothermic reaction, ensuring better temperature control and safety.

Reagents and Materials:

  • Ethyl acetoacetate

  • Potassium bromide (KBr)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • n-Heptanol (solvent)

  • Tubular reactor system with precise temperature and flow control

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Extraction solvent (e.g., ethyl acetate)

Experimental Procedure:

  • Feedstock Preparation: Prepare a solution of ethyl acetoacetate and potassium bromide in n-heptanol. A separate aqueous solution of Oxone® is also prepared.

  • Continuous Flow Reaction: The two streams are continuously pumped and mixed at the entrance of a heated tubular reactor. The reactor temperature is maintained at >60°C. The flow rates are adjusted to ensure a sufficient residence time for the complete dibromination of the ethyl acetoacetate.

  • In-line Quenching: The output stream from the reactor is directly fed into a quenching solution of sodium thiosulfate (B1220275) to neutralize any unreacted bromine species.

  • Work-up and Isolation: The quenched reaction mixture is subjected to a liquid-liquid extraction. The organic phase, containing the desired ethyl 2,2-dibromo-3-oxobutanoate, is separated, washed, and the solvent is removed under reduced pressure to yield the crude dibrominated product.

Stage 2: Fluorine-Bromine Exchange

This step converts the dibrominated intermediate to ethyl 2,2-difluoro-3-oxobutanoate via a nucleophilic substitution reaction. A packed-bed reactor containing the fluorinating agent is suitable for this gas-liquid or liquid-liquid phase reaction in a continuous flow setup.

Reagents and Materials:

  • Ethyl 2,2-dibromo-3-oxobutanoate

  • Potassium fluoride (B91410) (KF, spray-dried for high reactivity)

  • Packed-bed reactor

  • High-temperature heating system

Experimental Procedure:

  • Reactor Setup: The packed-bed reactor is filled with spray-dried potassium fluoride. The reactor is heated to 150°C.

  • Continuous Flow Fluorination: A solution of ethyl 2,2-dibromo-3-oxobutanoate in a suitable high-boiling point solvent is continuously passed through the heated packed-bed reactor. The flow rate is optimized to maximize the conversion to the difluorinated product.

  • Product Collection: The stream exiting the reactor, containing ethyl 2,2-difluoro-3-oxobutanoate, is collected.

  • Purification: The collected product is purified, typically by distillation, to remove any unreacted starting material, mono-fluorinated intermediates, and byproducts.

Stage 3: Hydrolysis and Decarboxylation

The final step involves the conversion of ethyl 2,2-difluoro-3-oxobutanoate to this compound. This is a classic β-keto ester hydrolysis and decarboxylation, which is typically performed in a batch reactor.

Reagents and Materials:

  • Ethyl 2,2-difluoro-3-oxobutanoate

  • 50% Sulfuric acid (H₂SO₄)

  • Standard glass-lined batch reactor with heating and stirring capabilities

  • Distillation setup

Experimental Procedure:

  • Reaction Setup: Ethyl 2,2-difluoro-3-oxobutanoate is charged into the reactor containing a 50% solution of sulfuric acid.

  • Heating and Reaction: The mixture is heated to 90°C with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) until the starting material is fully consumed. During this process, the ester is hydrolyzed to the corresponding β-keto acid, which then decarboxylates to form this compound and carbon dioxide.

  • Product Isolation: this compound is a volatile product and can be isolated directly from the reaction mixture by distillation.

  • Final Purification: The distilled crude product is further purified, for example, by fractional distillation, to achieve a high purity of 99.60% as determined by GC.[1][2]

Visualizations

Overall Synthetic Pathway

G EAA Ethyl Acetoacetate DBE Ethyl 2,2-Dibromo-3-oxobutanoate EAA->DBE Step 1: Dibromination (Oxone/KBr, n-Heptanol, >60°C) DFE Ethyl 2,2-Difluoro-3-oxobutanoate DBE->DFE Step 2: Fluorination (KF, 150°C) DFA This compound DFE->DFA Step 3: Hydrolysis & Decarboxylation (50% H2SO4, 90°C)

References

A Technical Guide to the Solubility of 1,1-Difluoroacetone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,1-Difluoroacetone, a fluorinated ketone of interest in organic synthesis and pharmaceutical development. A comprehensive search of publicly available data reveals a notable absence of quantitative solubility values for this compound in common organic solvents. This guide, therefore, provides a framework for researchers to determine the solubility of this compound through detailed experimental protocols and discusses the theoretical principles governing its solubility based on its chemical structure. The document includes a general experimental workflow for solubility determination, presented as a visual diagram, to aid in the design and execution of such studies.

Introduction

This compound (F2A) is a fluorinated organic compound with the chemical formula C₃H₄F₂O. Its unique chemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon to the carbonyl group, make it a valuable building block in the synthesis of various organic molecules, including pharmaceutical intermediates. Understanding the solubility of F2A in common organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Despite its relevance, there is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing:

  • A discussion of the expected solubility trends of F2A based on the principles of intermolecular forces and the known behavior of similar compounds.

  • A detailed, generalized experimental protocol for the quantitative determination of its solubility.

  • A visual representation of the experimental workflow to facilitate laboratory implementation.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, the following factors are key to predicting its solubility behavior:

  • Polarity: The presence of a carbonyl group (C=O) makes F2A a polar molecule. The highly electronegative fluorine atoms further increase the polarity of the molecule.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl oxygen. It does not have hydrogen bond donor capabilities.

  • Dipole-Dipole Interactions: The polar nature of F2A allows for strong dipole-dipole interactions.

  • London Dispersion Forces: Present in all molecules, these forces will increase with the size of the solvent molecule.

Based on these properties, it is expected that this compound will be soluble in a range of common organic solvents.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to act as hydrogen bond donors to the carbonyl oxygen of F2A, in addition to strong dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): High solubility is anticipated due to strong dipole-dipole interactions between the solvent and F2A.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected compared to polar solvents, as the primary intermolecular forces would be the weaker London dispersion forces. However, some solubility may still be observed.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely due to dipole-dipole interactions.

Quantitative Solubility Data

As of the date of this guide, a thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventChemical ClassExpected SolubilityExperimentally Determined Solubility ( g/100 mL) at 25°C
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticHighData to be determined
AcetonePolar AproticHighData to be determined
AcetonitrilePolar AproticHighData to be determined
Ethyl AcetatePolar AproticHighData to be determined
DichloromethaneChlorinatedModerate-HighData to be determined
ChloroformChlorinatedModerate-HighData to be determined
TetrahydrofuranEtherHighData to be determined
Diethyl EtherEtherModerateData to be determined
TolueneAromaticLow-ModerateData to be determined
HexaneNonpolarLowData to be determined

Experimental Protocol for Solubility Determination

The following is a generalized and robust method for determining the solubility of this compound in a liquid solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[1]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

4.2. Procedure

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation. b. Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification: a. Dilute the filtered solution to a known volume with the same solvent. b. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., GC-FID, HPLC, or NMR with an internal standard). c. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation: a. From the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. c. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

4.3. Quality Control

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Run a blank sample (solvent only) to check for interferences.

  • Confirm the purity of the this compound and solvents before use.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow start Start prep Prepare Saturated Solution (Excess F2A in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate sample Collect and Filter Supernatant equilibrate->sample quantify Quantify F2A Concentration (e.g., GC, HPLC, NMR) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

An In-depth Technical Guide to the Carbonyl Reactivity of 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 1,1-difluoroacetone. The presence of two fluorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity towards nucleophiles compared to acetone (B3395972). This document details the electronic effects of fluorine substitution, the propensity for hydrate (B1144303) formation, and a comparative analysis of its reactivity in various nucleophilic addition reactions. Detailed experimental protocols for the synthesis of this compound and for key reactions are provided, alongside quantitative data, where available, to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound (DFA) is a fluorinated ketone of significant interest in synthetic chemistry due to its unique reactivity profile. The introduction of two fluorine atoms on the carbon adjacent to the carbonyl group dramatically alters the electronic properties of the molecule, rendering the carbonyl carbon significantly more electrophilic than that of its non-fluorinated counterpart, acetone. This heightened electrophilicity makes this compound a valuable building block for the synthesis of complex fluorinated molecules, which are of increasing importance in the pharmaceutical and agrochemical industries.[1][2] This guide will delve into the core principles governing the reactivity of the carbonyl group in this compound, providing both theoretical understanding and practical experimental guidance.

Electronic Effects of α-Fluorine Substitution

The primary driver of the enhanced reactivity of this compound is the strong inductive effect (-I effect) of the two fluorine atoms. Fluorine is the most electronegative element, and its presence on the α-carbon leads to a significant withdrawal of electron density from the carbonyl carbon. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles.[3]

This increased electrophilicity has profound implications for the rates and equilibria of nucleophilic addition reactions. Reactions that are slow or unfavorable with acetone can proceed readily with this compound.

Hydrate Formation

A notable characteristic of highly electrophilic carbonyl compounds, including many fluorinated ketones, is their propensity to form stable hydrates in the presence of water.[2][4][5] this compound is no exception and readily forms a gem-diol, 1,1-difluoro-2,2-propanediol. This equilibrium is often a crucial consideration in reactions involving this compound in aqueous or protic media.

dot

Caption: Equilibrium between this compound and its hydrate.

Quantitative Data on Hydrate Formation
CompoundKhyd
Acetone1.4 x 10-3
This compound Estimated to be significantly > 1
Hexafluoroacetone1.2 x 106

Table 1: Comparison of Hydration Equilibrium Constants (Khyd).

Reactivity in Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl group in this compound leads to faster reaction rates and more favorable equilibria in a variety of nucleophilic addition reactions compared to acetone.

dot

Nucleophilic_Addition DFA This compound Nucleophile + Nu⁻ Intermediate Tetrahedral Intermediate Nucleophile->Intermediate k₁ (fast) Product Addition Product Intermediate->Product H⁺

Caption: General workflow for nucleophilic addition to this compound.

Cyanohydrin Formation

The formation of cyanohydrins via the addition of cyanide is a classic example of nucleophilic addition to a carbonyl group. Due to the electron-withdrawing fluorine atoms, this compound is expected to react significantly faster with cyanide than acetone.[6]

Comparative Kinetic Data (Estimated)

KetoneRelative Rate of Cyanohydrin Formation
Acetone1
This compound >> 1 (Estimated)
1,1,1-TrifluoroacetoneSignificantly faster than acetone[6]

Table 2: Estimated Relative Rates of Cyanohydrin Formation.

Reactions with Organometallic Reagents

Reactions with powerful nucleophiles such as Grignard and organolithium reagents are expected to proceed readily with this compound. However, the presence of enolizable protons and the possibility of side reactions must be considered.

Reduction Reactions

The reduction of the carbonyl group in this compound with hydride reagents like sodium borohydride (B1222165) (NaBH₄) is expected to be facile due to the enhanced electrophilicity of the carbonyl carbon.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis and decarboxylation of ethyl 2,2-difluoroacetoacetate.[1][2]

Materials:

  • Ethyl 2,2-difluoroacetoacetate

  • 50% Sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add ethyl 2,2-difluoroacetoacetate.

  • Slowly add 50% sulfuric acid to the flask.

  • Attach a reflux condenser and heat the mixture to 90°C.[2]

  • Maintain the temperature and reflux for a specified time to allow for hydrolysis and decarboxylation.

  • After the reaction is complete, arrange for distillation to isolate the crude this compound.

  • The crude product can be further purified by fractional distillation.

dot

Synthesis_Workflow cluster_hydrolysis Hydrolysis & Decarboxylation cluster_isolation Isolation Start Ethyl 2,2-difluoroacetoacetate + 50% H₂SO₄ Heat Heat to 90°C under reflux Start->Heat Distill Distill crude product Heat->Distill Purify Fractional Distillation Distill->Purify End End Purify->End This compound

References

Atmospheric Chemistry of 1,1-Difluoroacetone (CHF₂C(O)CH₃) with Hydroxyl Radicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

As regulations phase out hydrofluorocarbons (HFCs) with high global warming potentials, the search for environmentally acceptable alternatives is critical. 1,1-Difluoroacetone (DFA), a fluorinated ketone, has been considered as one such potential replacement. Understanding its atmospheric fate is paramount to evaluating its environmental impact. This technical guide provides a comprehensive overview of the atmospheric chemistry of DFA, focusing on its primary removal pathway: reaction with the hydroxyl (OH) radical.

This document synthesizes current theoretical and experimental findings on the reaction kinetics, degradation mechanisms, and atmospheric lifetime of DFA. Theoretical studies indicate that the reaction proceeds via hydrogen abstraction from both the methyl (-CH₃) and difluoromethyl (-CHF₂) groups. The calculated atmospheric lifetime of DFA is approximately 0.30 years, with a 100-year Global Warming Potential (GWP) of 10.7, positioning it as a compound with a relatively low environmental impact compared to legacy HFCs.[1]

Introduction

Fluorinated organic compounds are widely used in various industrial applications, but many, such as chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs), have been identified as significant contributors to ozone depletion and global warming.[1][2] The atmospheric persistence and impact of a volatile organic compound are largely determined by its reactivity with atmospheric oxidants. The hydroxyl (OH) radical is the most important daytime oxidant in the troposphere, initiating the degradation of most atmospheric pollutants.[3]

This compound (DFA: CHF₂C(O)CH₃) is a fluorinated ketone proposed as a potential replacement for compounds with higher environmental risks.[1] Its atmospheric chemistry, particularly its reaction with OH radicals, dictates its lifetime, degradation products, and overall environmental safety profile. This guide details the current scientific understanding of this critical atmospheric process.

Reaction Kinetics and Mechanism

The primary atmospheric loss process for this compound is its gas-phase reaction with the OH radical. This reaction proceeds via a hydrogen abstraction mechanism, where the OH radical removes a hydrogen atom from the DFA molecule. There are two distinct pathways for this reaction, involving abstraction from either the methyl (-CH₃) group or the difluoromethyl (-CHF₂) group.[1][4]

  • Pathway R1: H-abstraction from the difluoromethyl (-CHF₂) moiety. CHF₂C(O)CH₃ + OH → •CF₂C(O)CH₃ + H₂O

  • Pathway R2: H-abstraction from the methyl (-CH₃) moiety. CHF₂C(O)CH₃ + OH → CHF₂C(O)CH₂• + H₂O

Theoretical studies suggest that in the gas phase, H-abstraction occurs more rapidly from the –CH₃ site.[4] However, at the air-water interface, the selectivity reverses, with abstraction from the –CF₂H site becoming the faster process.[4] Following the initial H-abstraction, the resulting alkyl radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals, which then undergo a complex series of reactions to yield stable degradation products.

ReactionPathway DFA CHF₂C(O)CH₃ (DFA) node_react DFA->node_react OH •OH OH->node_react R1 •CF₂C(O)CH₃ node_react->R1 H-abstraction from -CHF₂ R2 CHF₂C(O)CH₂• node_react->R2 H-abstraction from -CH₃ O2_1 + O₂ Peroxy1 CF₂C(O)CH₃O₂• R1->Peroxy1 + O₂ O2_2 + O₂ Peroxy2 CHF₂C(O)CH₂O₂• R2->Peroxy2 + O₂ FurtherRxns Further Reactions (+ NO, HO₂, etc.) Peroxy1->FurtherRxns Peroxy2->FurtherRxns Products Final Products (COF₂, CO₂, CO, HCOH, DMGLY) FurtherRxns->Products

Caption: Reaction mechanism of this compound with OH radicals.

Quantitative Atmospheric Data

The rate of reaction between DFA and OH radicals is a critical parameter for determining its atmospheric lifetime. Several studies, both experimental and theoretical, have determined this rate coefficient. The data, along with calculated atmospheric lifetimes and Global Warming Potentials (GWPs), are summarized below.

Table 1: Reaction Rate Coefficients for DFA + OH

Temperature (K)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)MethodReference
2981.04 × 10⁻¹³Theoretical (CCSD(T)//M06-2X)[1]
2971.39 × 10⁻¹⁴Theoretical (MS-CVT/SCT)[4]
297(2.6 ± 0.7) × 10⁻¹⁴Experimental[3]

Note: The discrepancy between theoretical values highlights the sensitivity of computational methods. The experimental value provides the most reliable benchmark for atmospheric modeling.

Table 2: Atmospheric Lifetime and Global Warming Potentials (GWPs) of DFA

ParameterValueTime Horizon (Years)Reference
Atmospheric Lifetime0.30 years-[1]
GWP37.720[1]
GWP10.7100[1]
GWP3.25500[1]

The atmospheric lifetime (τ) is estimated based on the rate coefficient for the reaction with OH radicals, assuming a global average OH concentration. The relatively short lifetime and low GWP values suggest that DFA is unlikely to persist in the atmosphere or contribute significantly to global warming.[1]

Atmospheric Degradation Products

The atmospheric oxidation of this compound leads to the formation of several degradation products. Theoretical studies have identified the following key products:

  • COF₂ (Carbonyl fluoride)

  • CO (Carbon monoxide)

  • CO₂ (Carbon dioxide)

  • HCOH (Formaldehyde)

  • Difluoromethylglyoxal (DMGLY) [1]

The formation of these products indicates a complete breakdown of the parent molecule in the atmosphere.[1][4] Notably, the degradation is not expected to form persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs).

Methodologies for Kinetic Studies

The rate coefficients and mechanisms of atmospheric reactions are determined through a combination of experimental measurements and computational chemistry.

Experimental Protocols

Two primary experimental techniques are used to measure gas-phase reaction kinetics: the relative rate method and the absolute rate method.

Relative Rate Method: This is a common technique used in atmospheric simulation chambers.[5][6] The rate of loss of the target compound (DFA) is measured relative to a reference compound whose OH reaction rate coefficient is well-known.

  • Chamber Setup: A large-volume (smog) chamber made of inert material (e.g., Teflon or quartz) is filled with purified air or nitrogen as a bath gas.[5][7]

  • Reactant Introduction: Known concentrations of DFA and a reference compound (e.g., ethane) are introduced into the chamber.

  • OH Generation: OH radicals are generated within the chamber, typically through the photolysis of a precursor like hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO) in the presence of NO.[5]

  • Monitoring: The concentrations of DFA and the reference compound are monitored over time using analytical instruments such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Data Analysis: The rate coefficient for DFA (k_DFA) is determined from the relationship: ln([DFA]₀/[DFA]ₜ) = (k_DFA/k_ref) * ln([Ref]₀/[Ref]ₜ) A plot of ln([DFA]₀/[DFA]ₜ) versus ln([Ref]₀/[Ref]ₜ) yields a straight line with a slope equal to k_DFA/k_ref.[6]

Absolute Rate Method (Pulsed Laser Photolysis - Laser Induced Fluorescence): This technique directly measures the decay of OH radicals in the presence of the target compound, providing an absolute rate coefficient.[8][9]

  • Radical Generation: OH radicals are generated by the pulsed laser photolysis of a precursor (e.g., H₂O₂ or HNO₃) in a flow tube reactor.[8]

  • Reaction: The radicals react with a known, excess concentration of DFA under pseudo-first-order conditions.

  • Detection: The temporal profile of the OH radical concentration is monitored by a second, delayed laser pulse that excites the radicals, and the resulting Laser-Induced Fluorescence (LIF) is detected by a photomultiplier tube.[8][10]

  • Kinetics: The decay of the OH fluorescence signal follows first-order kinetics. The pseudo-first-order rate coefficient is plotted against the concentration of DFA to obtain the bimolecular rate coefficient from the slope of the line.[8]

ExperimentalWorkflow Prep 1. Chamber Preparation (Fill with bath gas) Intro 2. Introduce Reactants (DFA + Reference Compound) Prep->Intro Gen 3. Generate OH Radicals (e.g., H₂O₂ photolysis) Intro->Gen Monitor 4. Monitor Concentrations (FTIR or GC-MS) Gen->Monitor Plot 5. Data Analysis Plot ln([DFA]₀/[DFA]ₜ) vs. ln([Ref]₀/[Ref]ₜ) Monitor->Plot Calc 6. Calculate Rate Constant Slope = k_DFA / k_ref Plot->Calc

Caption: Typical workflow for a relative rate kinetics experiment.
Computational Protocols

Theoretical studies provide invaluable insight into reaction mechanisms, potential energy surfaces, and kinetics, complementing experimental work.[11]

  • Quantum Chemical Methods: High-level ab initio methods are used to explore the reaction. Geometries of reactants, transition states, and products are typically optimized using methods like Density Functional Theory (DFT), such as M06-2X.[1] To obtain more accurate energies, single-point energy calculations are then performed using more robust methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[1][12]

  • Kinetics Calculations: The calculated energies and vibrational frequencies are used to compute rate coefficients, often employing Transition State Theory (TST) or its variants, such as multi-structural canonical variational transition state theory with small curvature tunneling (MS-CVT/SCT).[4][13] These methods account for quantum mechanical tunneling, which can be significant for hydrogen abstraction reactions.

Conclusion

References

Navigating the Environmental Profile of 1,1-Difluoroacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (DFA) is a fluorinated organic compound with applications in chemical synthesis. As with any chemical substance, a thorough understanding of its potential environmental impact is crucial for responsible development and use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and potential effects of this compound. Due to a notable lack of direct experimental data on the ecotoxicity, biodegradability, and bioaccumulation of DFA, this guide synthesizes information on its atmospheric chemistry, the known properties of its degradation products, and analogies to similar non-fluorinated compounds to build a preliminary environmental profile.

Atmospheric Fate and Transport

The primary route of environmental entry and subsequent fate of this compound is expected to be through atmospheric release and degradation. Theoretical studies have provided significant insights into its behavior in the troposphere.

Atmospheric Degradation

This compound primarily undergoes degradation in the atmosphere through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. The main degradation pathway is initiated by H-abstraction from the methyl group. This initial reaction leads to the formation of several smaller, more readily dispersed compounds.

Key atmospheric degradation products identified include:

  • Carbonyl fluoride (B91410) (COF₂)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Formaldehyde (HCOH)

  • Difluoromethylglyoxal (DMGLY)

The atmospheric lifetime of this compound is estimated to be approximately 0.30 years.

Quantitative Atmospheric Data

The following table summarizes key quantitative data related to the atmospheric fate of this compound.

ParameterValueReference
Atmospheric Lifetime 0.30 years
Rate Coefficient with OH radicals (at 298 K) 1.04 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹
Rate Coefficient with Cl atoms (at 298 K) 3.45 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹
Global Warming Potential (GWP), 20-year horizon 37.7
Global Warming Potential (GWP), 100-year horizon 10.7
Global Warming Potential (GWP), 500-year horizon 3.25

Environmental Impact of Degradation Products

The environmental impact of this compound is closely linked to the properties of its atmospheric degradation products.

  • Carbonyl Fluoride (COF₂): This is a toxic and corrosive gas.[1] It reacts with water or steam to produce toxic and corrosive fumes of hydrofluoric acid.[2] In the event of a fire, it can produce toxic gases.[3] While no specific data on its aquatic toxicity was found, its reactivity with water suggests a potential for localized changes in pH and toxicity from fluoride ions in aquatic environments.

  • CO, CO₂, and Formaldehyde: These are common atmospheric compounds with well-understood environmental roles.

Terrestrial and Aquatic Environmental Fate: A Qualitative Assessment

Direct experimental data on the biodegradability, bioaccumulation, and ecotoxicity of this compound in soil and water are largely unavailable in the reviewed literature.[4][5][6] Therefore, a qualitative assessment is provided based on the properties of the non-fluorinated analogue, acetone (B3395972), and general principles of fluorinated compound behavior.

Biodegradability

The presence of carbon-fluorine bonds in this compound is expected to increase its resistance to microbial degradation compared to acetone.[7] While acetone is readily biodegradable in soil and water, the C-F bonds in DFA are strong and not easily cleaved by common microbial enzymes.[7] Therefore, this compound is anticipated to be more persistent in the environment than acetone.

Bioaccumulation

There is no available data on the bioaccumulative potential of this compound.[4] Acetone itself has a very low potential for bioaccumulation. While fluorination can sometimes increase the lipophilicity of a molecule, the short-chain and oxygenated nature of this compound suggest a low to moderate potential for bioaccumulation. However, this remains to be confirmed by experimental data.

Ecotoxicity

No data on the aquatic or terrestrial toxicity of this compound have been found.[4][5][6] Acetone exhibits slight toxicity to aquatic life. Given the general trend of increased toxicity with halogenation, it is plausible that this compound may exhibit higher toxicity than acetone. However, without experimental data, this is speculative.

Experimental Protocols for Environmental Assessment

To address the significant data gaps, a suite of standardized tests should be conducted. The following outlines key experimental protocols based on OECD Guidelines for the Testing of Chemicals.

Aquatic Toxicity
  • Acute Toxicity to Fish: OECD Guideline 203 (Fish, Acute Toxicity Test) would determine the concentration of this compound that is lethal to 50% of a test fish population (LC50) over a short period (e.g., 96 hours).

  • Toxicity to Aquatic Invertebrates: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) would assess the concentration at which 50% of Daphnia are immobilized (EC50) after a 48-hour exposure.

  • Toxicity to Algae: OECD Guideline 201 (Alga, Growth Inhibition Test) would determine the effect of this compound on the growth of freshwater algae.

Biodegradability
  • Ready Biodegradability: The OECD 301 series of tests (e.g., 301B CO₂ Evolution Test or 301F Manometric Respirometry Test) would be used to assess whether this compound is readily biodegradable under aerobic conditions.[8][9] These tests typically run for 28 days.[8][9]

Bioaccumulation
  • Bioaccumulation in Fish: OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the standard method to determine the bioconcentration factor (BCF) of a chemical in fish.[1] This test involves exposing fish to the chemical in water and measuring its concentration in the fish tissue over time.[1]

Visualizations

Atmospheric_Degradation_Pathway DFA This compound (CHF2COCH3) Intermediate Initial Reaction (H-abstraction) DFA->Intermediate OH OH Radicals OH->Intermediate Cl Cl Atoms Cl->Intermediate Products Degradation Products Intermediate->Products COF2 Carbonyl Fluoride (COF2) Products->COF2 CO Carbon Monoxide (CO) Products->CO CO2 Carbon Dioxide (CO2) Products->CO2 HCOH Formaldehyde (HCOH) Products->HCOH DMGLY Difluoromethylglyoxal (CHF2COCHO) Products->DMGLY

Caption: Atmospheric degradation pathway of this compound.

Environmental_Risk_Assessment_Workflow cluster_fate Environmental Fate Assessment cluster_effects Ecotoxicity Assessment cluster_exposure Exposure Assessment Biodegradability Biodegradability Testing (OECD 301 Series) Risk_Characterization Risk Characterization (Compare Exposure and Effect Levels) Biodegradability->Risk_Characterization Atmospheric_Fate Atmospheric Degradation (Modeling & Analysis) Atmospheric_Fate->Risk_Characterization Aquatic_Toxicity Aquatic Toxicity Testing (OECD 201, 202, 203) Aquatic_Toxicity->Risk_Characterization Terrestrial_Toxicity Terrestrial Toxicity Testing (e.g., Earthworm, Plant Tests) Terrestrial_Toxicity->Risk_Characterization Bioaccumulation Bioaccumulation Potential (OECD 305) Bioaccumulation->Risk_Characterization Mobility Soil Mobility/Sorption (OECD 106, 121) Mobility->Risk_Characterization

Caption: General workflow for environmental risk assessment.

Conclusion and Recommendations

The current understanding of the environmental impact of this compound is primarily limited to its atmospheric chemistry. While its global warming potential is relatively low and its atmospheric lifetime is moderate, significant data gaps exist regarding its behavior and effects in aquatic and terrestrial ecosystems. The atmospheric degradation products, particularly carbonyl fluoride, warrant consideration due to their toxicity.

Based on this assessment, the following recommendations are made:

  • Conduct Experimental Studies: It is imperative to conduct standardized ecotoxicity, biodegradability, and bioaccumulation tests to fill the existing data voids and enable a comprehensive environmental risk assessment.

  • Investigate Degradation Products: Further research into the environmental fate and toxicity of difluoromethylglyoxal is needed.

  • Adopt a Precautionary Approach: In the absence of comprehensive data, a precautionary approach should be taken, minimizing environmental releases of this compound.

This technical guide serves as a foundational document based on available information. It should be updated as new experimental data become available to provide a more complete and accurate picture of the environmental profile of this compound.

References

Commercial Suppliers and Technical Guide for High-Purity 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for high-purity 1,1-Difluoroacetone (CAS No. 431-05-0). It is an essential resource for researchers and professionals in drug development and chemical synthesis, offering detailed information on suppliers, purity specifications, and analytical methodologies for quality assessment.

Introduction to this compound

This compound is a fluorinated organic compound with the chemical formula C₃H₄F₂O. Its unique chemical properties, including its utility as a versatile building block in organic synthesis, make it a compound of significant interest in the pharmaceutical and agrochemical industries.[1] It is primarily used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[2][3] A notable application is in the preparation of substituted THF amides that act as modulators of sodium channels.[4] Furthermore, it is a key starting material for fluoropyrazole succinate (B1194679) dehydrogenase inhibitors, a class of fungicides.[5][6] The cost-effective and sustainable production of high-purity this compound is therefore a critical factor in the manufacturing of these important compounds.[5][6]

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for research and manufacturing in the pharmaceutical sector. A variety of chemical suppliers offer this compound at different purity levels. The following tables summarize the key information for several prominent commercial suppliers.

Table 1: High-Purity (>98%) this compound Suppliers
SupplierPurity SpecificationAvailable QuantitiesNotes
Wanxingda ≥99%InquiryChinese manufacturer.[3]
Henan Lihao Chem Plant Limited 99% (Industrial Grade)Inquiry
Zibo Hangyu Biotechnology Development Co., Ltd. 99%InquiryPrice listed as US $60.00-600.00 / kg.[7]
Shaanxi Dideu Medichem Co. Ltd. 99%InquiryPrice listed as US $1.00-1.00 / KG and US $111.00-101.00 / KG.[7]
HANGZHOU LEAP CHEM CO., LTD. Pharmaceutical Grade (99%)InquiryAlso offers industrial grade.[2]
Table 2: Research and Development Grade (<98%) this compound Suppliers
SupplierPurity SpecificationAvailable QuantitiesNotes
Apollo Scientific 95%1g, 5g, 25gMDL Number: MFCD02262166.[8]
Sigma-Aldrich (Synthonix Corporation) 97%Inquiry
Santa Cruz Biotechnology Not specifiedInquiryFor research use only.[9]

Technical Specifications and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

Table 3: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 431-05-0[2]
Molecular Formula C₃H₄F₂O[3]
Molecular Weight 94.06 g/mol
Appearance Colorless transparent liquid[3]
Boiling Point 46.5-46.7 °C / 757 mmHg[8]
Density 1.164 g/cm³[8]
Refractive Index 1.328[8]
Storage Temperature Refrigerator

Experimental Protocols for Quality Assessment

Ensuring the purity of this compound is paramount for its use in pharmaceutical applications. The following are detailed methodologies for key analytical experiments to assess the purity and identity of the compound.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a robust method for determining the purity of volatile compounds like this compound. An industrialized preparation method reported a purity of 99.60% as determined by GC.[5][6]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹⁹F NMR are highly informative.

¹H NMR Spectroscopy Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Pulse sequence: Standard proton pulse program.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • Data Analysis: The proton spectrum is expected to show a triplet for the methyl protons due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a fluorine probe.

  • Sample Preparation: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse sequence: Standard fluorine pulse program.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • Data Analysis: The fluorine spectrum will show a quartet due to coupling with the three methyl protons. The chemical shift will be characteristic of the difluoromethyl ketone environment.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Same as the GC-FID method described above.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 30-200.

    • Scan speed: 2 scans/second.

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Any other peaks can be identified by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of incoming batches of this compound.

experimental_workflow cluster_receipt Material Receipt & Initial Checks cluster_sampling Sampling cluster_testing Analytical Testing cluster_data Data Review & Disposition receipt Receive this compound documentation Review Certificate of Analysis receipt->documentation visual_inspection Visual Inspection (Color, Clarity) documentation->visual_inspection sampling Take Representative Sample visual_inspection->sampling gc_purity GC-FID for Purity Assay sampling->gc_purity nmr_id NMR for Identity Confirmation (¹H, ¹⁹F) sampling->nmr_id gcms_impurity GC-MS for Impurity Profiling sampling->gcms_impurity data_review Review Analytical Data gc_purity->data_review nmr_id->data_review gcms_impurity->data_review specification_check Compare Against Specifications data_review->specification_check decision Approve / Reject Batch specification_check->decision

Figure 1. Quality Control Workflow for this compound.
Role in Synthesis of Bioactive Molecules

This compound is not known to be directly involved in cellular signaling pathways. Instead, its primary role in the context of drug development is as a key building block for the synthesis of more complex, biologically active molecules. The introduction of the difluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

logical_relationship cluster_synthesis Chemical Synthesis cluster_bioactivity Biological System start This compound (Building Block) intermediate Fluorinated Intermediates start->intermediate Multi-step Synthesis api Active Pharmaceutical Ingredient (API) intermediate->api target Biological Target (e.g., Enzyme, Receptor) api->target Binding/Modulation pathway Cellular Signaling Pathway target->pathway Signal Transduction response Pharmacological Response pathway->response

Figure 2. Synthetic Utility in Drug Development.

References

1,1-Difluoroacetone: A Versatile Intermediate for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone, a colorless and volatile liquid, has emerged as a crucial building block in organic synthesis, particularly in the construction of complex fluorinated molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms adjacent to the carbonyl group, render it a highly reactive and versatile intermediate. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number431-05-0[1]
Molecular FormulaC₃H₄F₂O[2]
Molecular Weight94.06 g/mol [2]
Boiling Point46-47 °C[2]
Density1.16 g/cm³[2]
PurityTypically ≥97%[2]
Storage TemperatureRefrigerator[2]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound

An industrialized and cost-effective method for the preparation of this compound has been developed, making this valuable intermediate more accessible for large-scale applications. The synthesis commences from ethyl acetoacetate (B1235776) and proceeds through a three-step sequence.[3][4]

G cluster_0 Industrial Synthesis of this compound Ethyl Acetoacetate Ethyl Acetoacetate Dibromide Intermediate Dibromide Intermediate Ethyl Acetoacetate->Dibromide Intermediate Oxone/KBr, n-heptanol, >60°C Difluoride Intermediate Difluoride Intermediate Dibromide Intermediate->Difluoride Intermediate Potassium Fluoride, 150°C This compound This compound Difluoride Intermediate->this compound 50% H₂SO₄, 90°C (Hydrolysis & Decarboxylation)

Caption: Industrial synthesis route to this compound.

Experimental Protocol: Industrialized Preparation of this compound[3][4]

Step 1: Bromination

  • Reactants: Ethyl acetoacetate, Oxone, Potassium Bromide (2.2 equivalents).

  • Solvent: n-Heptanol.

  • Conditions: The reaction is carried out in a tubular reactor at a temperature above 60°C under atmospheric pressure.

Step 2: Fluorination

  • Reactant: Dibromide intermediate from Step 1, Potassium Fluoride (2.2 equivalents).

  • Conditions: The fluorine-bromine exchange reaction is performed in a tubular reactor at 150°C.

Step 3: Hydrolysis and Decarboxylation

  • Reactant: Difluoride intermediate from Step 2, 50% Sulfuric Acid.

  • Conditions: The reaction is conducted in a standard reactor at 90°C.

  • Yield: This process yields a crude product with a G.C. content of 99.60% and an overall efficiency of 91.25%.[3][4]

Applications in Organic Synthesis

The electrophilic nature of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition and condensation reactions.

Synthesis of Fluoropyrazole Succinate (B1194679) Dehydrogenase Inhibitors

A significant application of this compound is in the synthesis of fluoropyrazole-containing fungicides, which act as succinate dehydrogenase inhibitors (SDHIs).[3][4] The core of these fungicides is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) moiety, which is synthesized from this compound.

G cluster_1 Synthesis of DFPA from this compound A This compound B Hydrazone Intermediate A->B Methylhydrazine, Acetic Acid, DMF C 3-(Difluoromethyl)-1-methyl-1H-pyrazole B->C Cyclization (Heat) D 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde C->D Vilsmeier-Haack Reaction (POCl₃, DMF) E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) D->E Oxidation

Caption: Synthetic workflow for DFPA, a key fungicide intermediate.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)[5]

Step 1: Formation of Hydrazone Intermediate

  • To a solution of this compound (10.0 g) in dimethylformamide (227 g) and acetic acid (1.35 g), methylhydrazine (4.83 g) is added.

  • The reaction mixture is stirred at ambient temperature overnight to yield the hydrazone intermediate.

Step 2: Cyclization and Vilsmeier-Haack Reaction

  • The hydrazone intermediate is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to afford the 4-formylpyrazole derivative.

Step 3: Oxidation

  • The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is oxidized to the corresponding carboxylic acid (DFPA) using a suitable oxidizing agent in the presence of a base.

This multi-step process allows for the regioselective synthesis of the desired pyrazole (B372694) isomer in high yield and quality.[5]

Nucleophilic Addition Reactions

Grignard Reaction: Similarly, the reaction of this compound with Grignard reagents such as phenylmagnesium bromide would be expected to proceed via nucleophilic addition to the carbonyl group.[8][9] Anhydrous conditions are crucial for the success of this reaction.

Condensation Reactions

Aldol (B89426) Condensation: The aldol condensation of this compound with an aldehyde, such as benzaldehyde, would proceed through the formation of an enolate from this compound, which then attacks the aldehyde.[10][11][12] The resulting β-hydroxy ketone can then undergo dehydration to form a conjugated enone.

Knoevenagel Condensation: This reaction involves the condensation of this compound with an active methylene (B1212753) compound, such as malononitrile, in the presence of a weak base.[13][14][15] The product is an α,β-unsaturated dinitrile.

Wittig Reaction

The Wittig reaction provides a powerful method for converting ketones into alkenes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield the corresponding gem-difluoroalkene.[16][17][18][19]

Cycloaddition Reactions

Derivatives of this compound can participate in cycloaddition reactions. For instance, α,β-unsaturated ketones derived from this compound could potentially undergo Diels-Alder [4+2] cycloadditions with dienes to form six-membered rings.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity allows for the construction of a wide array of fluorinated compounds, with notable applications in the development of agrochemicals and pharmaceuticals. The availability of an efficient industrial-scale synthesis further enhances its utility. The experimental protocols and reaction schemes provided in this guide are intended to serve as a practical resource for chemists to explore the full potential of this powerful building block in their research and development endeavors.

References

The Role of 1,1-Difluoroacetone as a Versatile Fluorinated Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the arsenal (B13267) of fluorinated building blocks, 1,1-difluoroacetone stands out as a versatile and reactive ketone, offering a gateway to a diverse array of difluoromethyl-containing scaffolds. This technical guide provides an in-depth exploration of the synthesis and utility of this compound, with a focus on its application in the construction of valuable heterocyclic compounds, particularly fluorinated pyrazoles, which are key components in modern agrochemicals.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 431-05-0
Molecular Formula C₃H₄F₂O
Molecular Weight 94.06 g/mol
Boiling Point 46-47 °C
Density 1.16 g/cm³
Flash Point 2 °C
Refractive Index 1.328
Appearance Colorless liquid

Synthesis of this compound: An Industrialized Approach

An efficient and cost-effective industrial synthesis of this compound has been developed, making this building block more accessible for large-scale applications.[1][2] The process starts from the readily available ethyl acetoacetate (B1235776) and proceeds through a three-step sequence.

G cluster_0 Industrial Synthesis of this compound Ethyl acetoacetate Ethyl acetoacetate Dibromide Dibromide Ethyl acetoacetate->Dibromide Oxone/KBr n-heptanol, >60°C Difluoride Difluoride Dibromide->Difluoride KF 150°C This compound This compound Difluoride->this compound 50% H₂SO₄ 90°C

Caption: Industrial synthesis route to this compound.

Experimental Protocol: Industrial Synthesis of this compound[1][2]

Step 1: Bromination

  • Reactants: Ethyl acetoacetate, Oxone/KBr (2.2 equivalents)

  • Solvent: n-heptanol

  • Temperature: >60°C

  • Pressure: Atmospheric

  • Procedure: The bromination is carried out in a tubular reactor to yield the corresponding dibromide.

Step 2: Fluorination

  • Reactants: Dibromide from Step 1, Potassium Fluoride (KF) (2.2 equivalents)

  • Temperature: 150°C

  • Procedure: The fluorine-bromine exchange reaction is also performed in a tubular reactor to produce the difluoride.

Step 3: Hydrolysis and Decarboxylation

  • Reactant: Difluoride from Step 2

  • Reagent: 50% Sulfuric acid

  • Temperature: 90°C

  • Procedure: The hydrolysis and decarboxylation are conducted in a standard reactor to afford the crude this compound with a purity of 99.60% (GC) and an overall efficiency of 91.25%.

Applications of this compound in Heterocyclic Synthesis: The Case of Fluorinated Pyrazoles

This compound is a key precursor for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a vital intermediate in the production of a new class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The synthetic route involves the formation of a hydrazone, followed by a Vilsmeier-Haack reaction and subsequent oxidation.

G cluster_1 Synthesis of a Key Fungicide Intermediate This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Methylhydrazine DMF, Acetic Acid, 10-25°C Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Hydrazone Intermediate->Pyrazole-4-carbaldehyde Vilsmeier-Haack Reagent (DMF/POCl₃), 5-10°C then 80°C Pyrazole-4-carboxylic Acid Pyrazole-4-carboxylic Acid Pyrazole-4-carbaldehyde->Pyrazole-4-carboxylic Acid Oxidation

Caption: Synthetic pathway to a key difluoromethyl-pyrazole fungicide intermediate.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Step 1: Hydrazone Formation

  • Reactants: this compound (10.0g), Methylhydrazine (4.83g), Acetic acid (1.35g)

  • Solvent: Dimethylformamide (DMF) (227g)

  • Temperature: Ambient temperature (10-25°C)

  • Procedure: To a solution of this compound and acetic acid in DMF, methylhydrazine is added. The reaction mixture is stirred overnight at ambient temperature. This procedure yields the desired N-[2,2-difluoro-1-methyl-ethylidene]-N'-methyl-hydrazine intermediate with over 99% consumption of the starting material.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Reactants: Hydrazone intermediate from Step 1, Vilsmeier-Haack reagent (prepared from DMF and POCl₃)

  • Temperature: 5-10°C for addition, then 80°C overnight

  • Procedure: The Vilsmeier-Haack reagent is prepared by adding phosphorous oxychloride (66.1 g) to DMF (114g) at 45-50°C. The solution of the hydrazone intermediate is then added to the Vilsmeier-Haack reagent at 5-10°C over 4 hours. The reaction mixture is then stirred at 80°C overnight. Workup involves quenching with an ice/dichloromethane mixture to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

While the specific oxidation protocol for the carbaldehyde obtained from the Vilsmeier-Haack reaction of the this compound hydrazone is not detailed in the provided search results, a general and efficient method for the oxidation of a similar acetyl pyrazole (B372694) to the corresponding carboxylic acid utilizes sodium hypochlorite (B82951) (NaOCl). This suggests a likely and industrially viable route.

General Oxidation Protocol (by analogy):

  • Reactant: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Oxidizing Agent: Sodium hypochlorite (NaOCl)

  • Catalyst: A phase-transfer catalyst may be beneficial.

  • Procedure: The aldehyde would be treated with an aqueous solution of NaOCl. The reaction is typically clean and can provide the desired carboxylic acid in high purity.

Other Potential Synthetic Applications of this compound

While specific, detailed protocols for the following reactions with this compound were not found in the initial literature search, its reactivity as a ketone suggests its utility in a range of classical organic transformations. The presence of the two fluorine atoms on the alpha-carbon will influence the reactivity of both the carbonyl group and the adjacent methyl group.

  • Aldol Reaction: The enolate of this compound can be generated and reacted with various aldehydes and ketones to form β-hydroxy ketones. The electron-withdrawing nature of the difluoromethyl group would be expected to increase the acidity of the methyl protons, facilitating enolate formation.

  • Reformatsky Reaction: Reaction with an α-halo ester in the presence of zinc would likely lead to the formation of a β-hydroxy ester.

  • Wittig Reaction: this compound should react with phosphorus ylides to generate gem-difluoroolefins, which are valuable synthetic intermediates.

  • Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the carbonyl group would provide access to tertiary alcohols containing a difluoromethyl group.

  • Synthesis of Fluorinated THF Amides: this compound is a known intermediate in the preparation of substituted THF amides that act as modulators of sodium channels.[1] The exact synthetic sequence to these targets from this compound requires further investigation but likely involves multi-step transformations.

Conclusion

This compound is a valuable and increasingly accessible fluorinated building block with significant potential in organic synthesis, particularly for the construction of agrochemicals and pharmaceuticals. Its utility in the synthesis of difluoromethyl-substituted pyrazoles is well-established, providing a clear pathway to a commercially important class of fungicides. While detailed experimental protocols for some of its potential applications remain to be fully explored in the public domain, its inherent reactivity as a ketone opens the door to a wide range of transformations. Further research into the reaction chemistry of this compound is warranted to fully unlock its potential as a versatile tool for the introduction of the valuable difluoromethyl motif into complex molecules.

References

Theoretical Exploration of 1,1-Difluoroacetone Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (CHF₂COCH₃) is a fluorinated ketone of significant interest in synthetic and medicinal chemistry. The presence of the electron-withdrawing difluoromethyl group imparts unique reactivity to the adjacent carbonyl moiety, making it a valuable building block for the synthesis of complex fluorinated molecules, including agrochemicals and pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of the theoretically studied reaction mechanisms of this compound, focusing on atmospheric degradation, nucleophilic addition, and reduction pathways. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, representative experimental protocols, and visual representations of reaction pathways.

Atmospheric Chemistry of this compound

Theoretical studies have been instrumental in elucidating the atmospheric fate of this compound. The primary degradation pathways involve reactions with hydroxyl (•OH) radicals and chlorine (Cl•) atoms, which are key atmospheric oxidants. These reactions are typically initiated by hydrogen atom abstraction from either the methyl (-CH₃) or the difluoromethyl (-CHF₂) group.

Reaction with Hydroxyl Radicals and Chlorine Atoms

Computational studies, employing methods such as multi-structural canonical variational transition state theory (MS-CVT/SCT), have determined the rate coefficients for these hydrogen abstraction reactions.[3] These theoretical investigations provide valuable insights into the atmospheric lifetime and global warming potential of this compound.

Table 1: Calculated Rate Coefficients for the Reaction of this compound with •OH and Cl• at 297 K [3]

ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)
•OH1.39 x 10⁻¹⁴
Cl•8.04 x 10⁻¹⁴

The subsequent reactions of the resulting radicals with atmospheric oxygen (O₂) and nitric oxide (NO) lead to the formation of various degradation products, including COF₂, CO₂, and other smaller molecules.[3]

Computational Methodology for Atmospheric Reactions

The theoretical investigation of these atmospheric reactions typically involves the following computational protocol:

  • Conformational Search: Identification of the most stable conformers of this compound.

  • Geometry Optimization: Optimization of the geometries of reactants, transition states, and products using density functional theory (DFT) methods, such as M06-2X, with an appropriate basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: Refinement of the energies using higher-level methods like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) and a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate energy barriers and reaction enthalpies.

  • Rate Coefficient Calculations: Use of transition state theory (TST) or more advanced theories like variational transition state theory (VTST) with tunneling corrections (e.g., small curvature tunneling, SCT) to calculate the temperature-dependent rate coefficients.

atmospheric_degradation DFA This compound (CHF₂COCH₃) Radical_CH2 CHF₂COCH₂• DFA->Radical_CH2 H-abstraction (-CH₃) Radical_CF2 •CF₂COCH₃ DFA->Radical_CF2 H-abstraction (-CHF₂) OH •OH OH->Radical_CH2 OH->Radical_CF2 Cl Cl• Cl->Radical_CH2 Cl->Radical_CF2 Products Degradation Products (COF₂, CO₂, etc.) Radical_CH2->Products Radical_CF2->Products O2_NO O₂, NO

Atmospheric degradation pathways of this compound.

Nucleophilic Addition to the Carbonyl Group

The electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon in this compound, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in organic synthesis.

General Principles and Expected Reactivity
Representative Experimental Protocol: Grignard Reaction

The following is a general protocol for the reaction of a Grignard reagent with a ketone, which can be adapted for this compound.[4][5] Extreme caution should be exercised due to the volatile and flammable nature of both the Grignard reagent and this compound. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

  • Grignard Reagent Preparation (if not commercially available): Magnesium turnings are placed in the flask, and a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.

  • Addition of this compound: A solution of this compound in the same anhydrous solvent is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C or lower) to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product, a tertiary alcohol, is purified by column chromatography or distillation.

grignard_reaction DFA This compound Intermediate Alkoxide Intermediate DFA->Intermediate Nucleophilic Attack Grignard R-MgX Grignard->Intermediate Product Tertiary Alcohol Intermediate->Product Workup Aqueous Workup (e.g., NH₄Cl) Workup->Product

General pathway for the Grignard reaction with this compound.

Reduction of the Carbonyl Group

The reduction of this compound to the corresponding secondary alcohol, 1,1-difluoro-2-propanol, is another fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).

Mechanism of Hydride Reduction

The reduction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6][7] The resulting alkoxide is then protonated during the workup to yield the alcohol.

Table 2: Expected Reactants and Products for the Reduction of this compound

ReactantReducing AgentProduct
This compoundSodium Borohydride (NaBH₄)1,1-Difluoro-2-propanol

While specific activation energies for the hydride reduction of this compound are not available in the surveyed literature, theoretical studies on the reduction of other ketones provide a framework for understanding the reaction energetics.[8]

Representative Experimental Protocol: Reduction with Sodium Borohydride

The following is a general procedure for the reduction of a ketone with NaBH₄, adaptable for this compound.[9]

  • Reaction Setup: this compound is dissolved in a suitable protic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the cooled solution. The addition is controlled to manage any effervescence.

  • Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. The solvent is then removed under reduced pressure.

  • Extraction: The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated to yield the crude 1,1-difluoro-2-propanol, which can be further purified by distillation.

reduction_reaction DFA This compound Alkoxide Alkoxide Intermediate DFA->Alkoxide Hydride Attack NaBH4 NaBH₄ NaBH4->Alkoxide Alcohol 1,1-Difluoro-2-propanol Alkoxide->Alcohol Protonation Protonation (Workup) Protonation->Alcohol

Pathway for the reduction of this compound with sodium borohydride.

Applications in Drug Development and Synthesis

This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the agrochemical and pharmaceutical industries.[10] Its primary application lies in the construction of the fluoropyrazole ring, a core component of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.[1][2][11] The synthesis typically involves the reaction of this compound with a hydrazine (B178648) derivative to form a pyrazole (B372694) ring system.

While specific, publicly available examples of signaling pathways directly modulated by compounds synthesized from this compound are limited, its use in the creation of inhibitors of enzymes like succinate dehydrogenase highlights its importance in targeting metabolic pathways. Further research may reveal its utility in the synthesis of modulators for other biological targets, such as ion channels or kinases.

Conclusion

Theoretical studies have provided significant insights into the reaction mechanisms of this compound, particularly in the context of its atmospheric degradation. While specific quantitative data for its fundamental organic reactions like nucleophilic addition and reduction are not extensively documented in the public literature, the principles derived from studies of analogous fluorinated ketones confirm its enhanced reactivity. This heightened reactivity, coupled with established synthetic protocols, makes this compound a valuable and versatile building block for the development of novel agrochemicals and pharmaceuticals. Further computational and experimental investigations into the specific reaction energetics and pathways of this important fluorinated ketone will undoubtedly facilitate its broader application in chemical synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 1,1-Difluoroacetone in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone is a valuable fluorinated building block in organic synthesis, particularly in the construction of molecules relevant to medicinal chemistry and drug development. The presence of the gem-dinal fluorine atoms on the α-carbon significantly influences the reactivity of the adjacent carbonyl group, making it a unique substrate for various nucleophilic addition reactions. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with a wide range of nucleophiles. This document provides an overview of the application of this compound in key nucleophilic addition reactions, including detailed protocols and data for the synthesis of fluorinated molecules. The incorporation of a difluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

General Principles of Nucleophilic Addition to this compound

The carbonyl carbon in this compound is highly electrophilic due to the inductive effect of the two adjacent fluorine atoms. This makes it susceptible to attack by various nucleophiles, including organometallic reagents (Grignard and organolithium reagents), enolates (in Aldol-type reactions), and zinc enolates (in Reformatsky reactions). The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the corresponding tertiary alcohol.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_application Application DFA This compound Addition Nucleophilic Addition DFA->Addition Nucleophile Nucleophile (Grignard, Enolate, etc.) Nucleophile->Addition Workup Aqueous Workup Addition->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Further_Synthesis Further Synthetic Transformations Characterization->Further_Synthesis Bioassay Biological Evaluation Further_Synthesis->Bioassay

References

Application Notes and Protocols: 1,1-Difluoroacetone for the Synthesis of Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity of drug candidates.[1] 1,1-Difluoroacetone (DFA), a versatile and reactive fluorinated building block, has emerged as a valuable synthon for the introduction of the difluoromethyl group into a variety of pharmaceutically relevant structures.[1] Its unique chemical properties, stemming from the two fluorine atoms adjacent to a carbonyl group, make it a key intermediate in the synthesis of innovative therapeutics.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated pharmaceuticals, with a focus on methodologies, quantitative data, and workflow visualizations.

Synthesis of Mono-fluoromethyl 6,5-Heteroaromatic Bicycles

A novel and operationally simple procedure has been developed for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using this compound (often referred to as 1,3-difluoroacetone (B1216470) or DFA in literature).[1][3] These scaffolds, including imidazopyridines, imidazopyrimidines, imidazopyrazines, and imidazopyridazines, are of significant interest in drug discovery. The methodology is scalable and has been successfully applied in a one-pot cyclization/Suzuki reaction sequence.[1]

Reaction Scheme

G r1 2-Aminoheterocycle c1 Isopropanol (IPA), 100 °C r1->c1 r2 This compound (DFA) r2->c1 p1 Mono-fluoromethyl 6,5-Heteroaromatic Bicycle c1->p1

Caption: General reaction scheme for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles.

Experimental Protocol: General Procedure for the Synthesis of 2-Fluoromethyl-imidazopyridines

This protocol is based on the synthesis of a range of mono-fluoromethyl imidazopyridines.

Materials:

  • Substituted 2-aminopyridine (B139424) (1.0 equiv)

  • This compound (DFA) (5.0 equiv)

  • Isopropanol (IPA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine (1.0 equiv) and isopropanol.

  • Add this compound (5.0 equiv) to the mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 100 °C and stir for the time indicated in the data table below (typically 6-18 hours).

  • Monitor the reaction progress by LCMS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-fluoromethyl-imidazopyridine.

Data Presentation: Synthesis of Various Mono-fluoromethyl 6,5-Heteroaromatic Bicycles

The following table summarizes the synthesized compounds and their corresponding isolated yields.

EntryHeterocyclic AmineProductYield (%)
12-Aminopyridine2-(Fluoromethyl)imidazo[1,2-a]pyridine96
25-Bromo-2-aminopyridine6-Bromo-2-(fluoromethyl)imidazo[1,2-a]pyridine90
35-Chloro-2-aminopyridine6-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyridine85
45-Methyl-2-aminopyridine6-Methyl-2-(fluoromethyl)imidazo[1,2-a]pyridine88
52-Aminopyrimidine2-(Fluoromethyl)imidazo[1,2-a]pyrimidine65
65-Chloropyrimidin-2-amine6-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyrimidine76
75-Methoxy-2-aminopyrimidine6-Methoxy-2-(fluoromethyl)imidazo[1,2-a]pyrimidine75
82-Aminopyrazine2-(Fluoromethyl)imidazo[1,2-a]pyrazine55
93-Amino-6-chloropyridazine6-Chloro-2-(fluoromethyl)imidazo[1,2-b]pyridazine78

Data synthesized from literature.[1][4]

Workflow for One-Pot Cyclization/Suzuki Reaction

This workflow demonstrates the robustness of the DFA cyclization in a one-pot sequence for rapid access to arylated products.[1]

G start Start: 5-Substituted-2-aminopyridine + this compound step1 Step 1: Cyclization Isopropanol, 100 °C start->step1 intermediate Intermediate: In-situ generated mono-fluoromethyl imidazopyridine step1->intermediate step2 Step 2: Suzuki Coupling Add Arylboronic acid, Pd catalyst, base intermediate->step2 product Product: Arylated mono-fluoromethyl imidazopyridine step2->product

Caption: One-pot cyclization and Suzuki coupling workflow.

Role in the Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are a significant class of compounds in medicinal and agrochemical research.[5][6] The manufacturing cost of these compounds is heavily influenced by the price of starting materials, with this compound being a key precursor.[7][8] A cost-effective and sustainable supply of this compound is crucial for the economically viable synthesis of fluoropyrazole-containing fungicides, such as succinate (B1194679) dehydrogenase inhibitors.[7][8]

Conceptual Pathway

While specific, detailed public-domain protocols for the direct use of this compound for pyrazole (B372694) synthesis were not identified in the literature search, its role as a foundational building block is evident. The general synthetic logic involves the reaction of a difluorinated ketone with a hydrazine (B178648) derivative to form the pyrazole ring.

G r1 This compound p1 Fluorinated Pyrazole Core r1->p1 r2 Hydrazine derivative r2->p1 final Active Pharmaceutical Ingredient (e.g., Fungicide) p1->final

Caption: Conceptual synthesis of fluorinated pyrazoles from this compound.

An industrialized, cost-effective preparation of this compound has been developed, starting from ethyl acetoacetate, which further underscores its importance in large-scale production of these valuable compounds.[7][8]

Application in the Synthesis of Substituted THF Amides

This compound serves as a key intermediate in the preparation of substituted tetrahydrofuran (B95107) (THF) amides. These compounds are significant as they act as modulators of sodium channels.[2] The regulation of sodium ion flow across cell membranes is a critical mechanism for influencing nerve signal transmission, making these modulators important targets for the development of drugs for neurological disorders and pain management.[2]

While the overarching synthetic strategy is known, a specific, publicly available, detailed experimental protocol for the conversion of this compound to these substituted THF amides was not found in the conducted literature search. The synthesis of such complex molecules is often proprietary. However, the general importance of this application is highlighted by its role in producing potent sodium channel modulators.

Conclusion

This compound is a highly valuable and versatile fluorinated building block in pharmaceutical synthesis. The detailed protocol for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles demonstrates its utility in creating diverse and medicinally relevant scaffolds. Furthermore, its crucial role as a cost-determining precursor in the industrial production of fluorinated pyrazoles and as a key intermediate for sodium channel modulators highlights its broad applicability. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this compound in the discovery and development of novel fluorinated pharmaceuticals.

References

Application of 1,1-Difluoroacetone in Agrochemical Synthesis: A Focus on Fluoropyrazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into agrochemicals has become a pivotal strategy for enhancing their efficacy, metabolic stability, and overall performance. 1,1-Difluoroacetone is a key fluorinated building block that has gained significant attention in the synthesis of a particular class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides play a crucial role in modern agriculture by controlling a broad spectrum of fungal diseases in various crops. The difluoromethyl group, readily accessible from this compound, is a critical pharmacophore in many successful SDHI fungicides, particularly those containing a fluoropyrazole ring. This document provides detailed application notes and a representative experimental protocol for the synthesis of a key intermediate for these fungicides, starting from this compound.[1][2]

Application Notes

This compound serves as a versatile precursor for the construction of the 3-(difluoromethyl)pyrazole core, which is the foundational structure of several commercial fungicides. The primary application of this compound in this context is its reaction with a hydrazine (B178648) derivative to form a hydrazone, which then undergoes cyclization and further functionalization to yield the desired pyrazole (B372694) structure.

The key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a central building block for the synthesis of fungicides like Benzovindiflupyr, Fluxapyroxad, and others. The synthesis of this intermediate from this compound typically involves a three-step process:

  • Hydrazone Formation: this compound reacts with methylhydrazine to form the corresponding N-methylhydrazone. This reaction is typically straightforward and proceeds under mild conditions.

  • Vilsmeier-Haack Formylation and Cyclization: The resulting hydrazone undergoes a Vilsmeier-Haack reaction, which involves formylation and subsequent cyclization to form the pyrazole ring system, yielding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid, providing the final key intermediate ready for coupling with various amine partners to produce the final active fungicide molecules.

The cost-effective and efficient synthesis of this pyrazole intermediate is a critical factor in the large-scale production of these important agrochemicals.[1][2]

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starting from this compound, based on typical yields for such transformations.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazineThis compound1:1.05 (with Methylhydrazine)Toluene (B28343)20-302-4~95>98 (by GC)
23-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehydeN-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine1:3 (with Vilsmeier reagent)Dichloromethane (B109758)0-254-6~85>97 (by HPLC)
33-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde1:1.5 (with Oxidizing agent)Acetic Acid50-603-5~90>99 (by HPLC)

Experimental Protocols

A detailed, three-step experimental protocol for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid from this compound is provided below.

Step 1: Synthesis of N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine

  • Materials:

    • This compound (94.06 g/mol )

    • Methylhydrazine (46.07 g/mol )

    • Toluene

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (9.4 g, 0.1 mol) in toluene (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methylhydrazine (4.84 g, 0.105 mol) dropwise at room temperature (20-25 °C) over 30 minutes.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction progress by Gas Chromatography (GC).

    • After completion of the reaction, wash the organic layer with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine as an oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine (from Step 1)

    • Phosphorus oxychloride (POCl₃, 153.33 g/mol )

    • N,N-Dimethylformamide (DMF, 73.09 g/mol )

    • Dichloromethane (DCM)

    • Sodium acetate (B1210297)

    • Water

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (21.9 g, 0.3 mol) in dichloromethane (150 mL) to 0 °C in an ice bath.

    • Add phosphorus oxychloride (45.9 g, 0.3 mol) dropwise to the DMF solution while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine (crude from Step 1, ~0.1 mol) in dichloromethane (50 mL) dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium acetate (100 g in 200 mL of water).

    • Stir vigorously for 1 hour.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Materials:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (from Step 2)

    • Potassium permanganate (B83412) (KMnO₄, 158.03 g/mol ) or another suitable oxidizing agent

    • Acetic acid

    • Sodium bisulfite

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (16.0 g, 0.09 mol) in acetic acid (100 mL) in a round-bottom flask.

    • Heat the solution to 55 °C.

    • Add potassium permanganate (21.3 g, 0.135 mol) portion-wise over 1 hour, maintaining the temperature between 55-60 °C.

    • Stir the mixture for 4 hours at 60 °C.

    • Monitor the reaction by HPLC.

    • After completion, cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bisulfite until the purple color disappears and a clear solution is formed.

    • Pour the mixture into ice water (300 mL), which will cause the product to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Mandatory Visualization

G cluster_start Starting Material cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_step3 Step 3: Oxidation cluster_final Final Agrochemical Product 1_1_Difluoroacetone This compound Hydrazone N-(2,2-difluoro-1-methylethylidene)- N'-methylhydrazine 1_1_Difluoroacetone->Hydrazone Toluene, RT Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Carbaldehyde 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Hydrazone->Carbaldehyde DCM, 0°C to RT Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Carbaldehyde Carboxylic_Acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid (Key Intermediate) Carbaldehyde->Carboxylic_Acid Acetic Acid, 60°C Oxidizing_Agent Oxidizing Agent (e.g., KMnO₄) Oxidizing_Agent->Carboxylic_Acid Fungicide SDHI Fungicide (e.g., Benzovindiflupyr) Carboxylic_Acid->Fungicide Amide Coupling

Caption: Synthesis of a key pyrazole intermediate from this compound.

G Start Start: This compound Step1 Step 1: React with Methylhydrazine Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 Pyrazole Carbaldehyde Intermediate Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Final_Intermediate Final Intermediate: Pyrazole Carboxylic Acid Step3->Final_Intermediate End Final Product: SDHI Fungicide Final_Intermediate->End Amide Coupling

Caption: Experimental workflow for agrochemical intermediate synthesis.

References

Application Notes and Protocols for Condensation Reactions with 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing Aldol and Knoevenagel condensation reactions with 1,1-difluoroacetone. The inclusion of the difluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this compound a valuable building block in medicinal chemistry and materials science. The following protocols are adapted from established methods for similar fluorinated ketones and provide a starting point for the synthesis of novel α,β-unsaturated compounds.

Introduction

Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Aldol and Knoevenagel reactions, in particular, are powerful tools for the construction of complex molecules. This compound, with its activated methylene (B1212753) group and the unique electronic properties conferred by the gem-difluoro substitution, presents an interesting substrate for these transformations. The resulting α,β-unsaturated ketones and related structures are versatile intermediates for the synthesis of various bioactive compounds and functional materials.

Aldol Condensation: This reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. The Claisen-Schmidt condensation is a variation where a ketone reacts with an aromatic aldehyde in the presence of a base.

Knoevenagel Condensation: This reaction is the condensation of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. The active methylene compound typically has two electron-withdrawing groups, making its methylene protons acidic.

Section 1: Aldol Condensation Protocol (Adapted)

This protocol is adapted from the Claisen-Schmidt condensation of fluorinated acetophenones with aromatic aldehydes.

Reaction Scheme:
Materials and Reagents:
  • This compound (98% purity)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, benzaldehyde)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Experimental Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (10 mmol) in 20 mL of 95% ethanol.

  • Addition of Ketone: To the stirred solution, add this compound (12 mmol, 1.2 equivalents).

  • Initiation of Reaction: Slowly add 10 mL of a 10% aqueous sodium hydroxide solution to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, pour the mixture into 100 mL of cold deionized water.

  • Neutralization: Acidify the aqueous mixture to a pH of ~5-6 by the dropwise addition of 1 M HCl.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure α,β-unsaturated ketone.

Data Presentation: Aldol Condensation Products
EntryAldehydeProductYield (%)Melting Point (°C)Spectroscopic Data (Analogous Compounds)
1Benzaldehyde(E)-1,1-difluoro-4-phenylbut-3-en-2-one~70-80 (estimated)N/A¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.40 (m, 5H), 7.50 (d, J=16 Hz, 1H), 6.80 (d, J=16 Hz, 1H), 6.10 (t, J=54 Hz, 1H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -128.0 (d, J=54 Hz).
24-Chlorobenzaldehyde(E)-4-(4-chlorophenyl)-1,1-difluorobut-3-en-2-one~75-85 (estimated)58-62¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=8.5 Hz, 2H), 7.38 (d, J=8.5 Hz, 2H), 7.42 (d, J=16 Hz, 1H), 6.75 (d, J=16 Hz, 1H), 6.08 (t, J=54 Hz, 1H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -128.2 (d, J=54 Hz). IR (KBr, cm⁻¹): 1705 (C=O), 1610 (C=C), 1090 (C-F). MS (EI): m/z (%) = 202 (M⁺), 167, 138.

Note: Yields are estimated based on similar reactions. Spectroscopic data is predicted based on analogous compounds and may vary.

Section 2: Knoevenagel Condensation Protocol (Adapted)

This protocol is adapted from general procedures for the Knoevenagel condensation of ketones with active methylene compounds.

Reaction Scheme:
Materials and Reagents:
  • This compound (98% purity)

  • Active methylene compound (e.g., ethyl cyanoacetate, malononitrile)

  • Piperidine (B6355638) or Pyrrolidine (B122466)

  • Ethanol or Toluene

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add this compound (10 mmol), the active methylene compound (10 mmol), and 30 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine (0.5 mmol).

  • Reaction: Heat the mixture to reflux and continue for 6-12 hours, azeotropically removing the water formed during the reaction. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Washing: Wash the reaction mixture with 1 M HCl (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Knoevenagel Condensation Products
EntryActive Methylene CompoundProductYield (%)Physical StateSpectroscopic Data (Expected)
1Ethyl CyanoacetateEthyl 2-cyano-3-(difluoromethyl)but-2-enoate~60-70 (estimated)Oil¹H NMR (CDCl₃, 400 MHz): δ 6.20 (t, J=54 Hz, 1H), 4.30 (q, J=7.1 Hz, 2H), 2.40 (s, 3H), 1.35 (t, J=7.1 Hz, 3H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -125.0 (d, J=54 Hz). IR (neat, cm⁻¹): 2230 (CN), 1725 (C=O), 1630 (C=C), 1100 (C-F). MS (ESI): m/z = 190 [M+H]⁺.
2Malononitrile2-(1-(Difluoromethyl)ethylidene)malononitrile~65-75 (estimated)Solid¹H NMR (CDCl₃, 400 MHz): δ 6.35 (t, J=53 Hz, 1H), 2.55 (s, 3H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -124.5 (d, J=53 Hz). IR (KBr, cm⁻¹): 2240 (CN), 1615 (C=C), 1110 (C-F). MS (ESI): m/z = 143 [M+H]⁺.

Note: Yields are estimated based on similar reactions. Spectroscopic data is predicted and may vary.

Visualizations

Aldol Condensation Workflow

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A Aromatic Aldehyde C Dissolve in Ethanol A->C B This compound B->C D Add 10% NaOH (aq) C->D E Stir at RT (4-6h) D->E F Quench with Water E->F G Neutralize with HCl F->G H Extract with DCM G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure α,β-Unsaturated Ketone J->K

Caption: Workflow for the Aldol Condensation of this compound.

Knoevenagel Condensation Signaling Pathway

Knoevenagel_Condensation_Pathway cluster_reactants Reactants Ketone This compound NucleophilicAttack Nucleophilic Attack Ketone->NucleophilicAttack ActiveMethylene Active Methylene Compound Enolate Enolate Formation ActiveMethylene->Enolate Deprotonation Catalyst Piperidine (Catalyst) Catalyst->Enolate Enolate->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Product α,β-Unsaturated Product Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

Application Notes and Protocols for the Synthesis of Fluoropyrazoles from 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry and agrochemical research, owing to the unique physicochemical properties conferred by the fluorine atoms. The introduction of a difluoromethyl (CHF₂) group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of molecules. 1,1-Difluoroacetone serves as a key and cost-effective precursor for the synthesis of 3-(difluoromethyl)pyrazoles, which are pivotal intermediates in the development of fungicides, insecticides, and potential therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various fluoropyrazole derivatives from this compound, along with their biological applications, focusing on their role as succinate (B1194679) dehydrogenase inhibitors (SDHIs).

Synthetic Strategy Overview

The primary synthetic route to 3-(difluoromethyl)pyrazoles involves a two-step process starting from this compound. The initial step is the condensation of this compound with a substituted hydrazine (B178648) to form a hydrazone intermediate. This is followed by a cyclization reaction, often facilitated by a Vilsmeier-Haack formylation, to yield the functionalized pyrazole (B372694) core. Subsequent modifications can be performed to generate a diverse library of bioactive compounds.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Pyrazole Ring Formation & Functionalization cluster_2 Further Derivatization This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Condensation Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Hydrazone Intermediate Functionalized Pyrazole Functionalized Pyrazole Hydrazone Intermediate->Functionalized Pyrazole Cyclization/ Formylation Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Functionalized Pyrazole Bioactive Molecules Bioactive Molecules Functionalized Pyrazole->Bioactive Molecules Amidation, etc. G Fluoropyrazole Fluoropyrazole SDH Succinate Dehydrogenase (Complex II) Fluoropyrazole->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption TCA TCA Cycle SDH->TCA Disruption ATP_Prod ATP Production ETC->ATP_Prod TCA->ATP_Prod Fungal_Cell_Death Fungal Cell Death ATP_Prod->Fungal_Cell_Death Leads to

References

Application Notes & Protocols for Reactions Involving 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of 1,1-difluoroacetone in chemical synthesis. Given its volatile and flammable nature, adherence to strict safety and handling procedures is paramount. The following sections outline the necessary precautions, experimental setups, and representative reaction protocols.

Introduction

This compound (DFA) is a valuable fluorinated building block in medicinal and agricultural chemistry. The incorporation of the difluoromethyl group (CHF₂) can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. However, its low boiling point and high flammability present unique challenges in the laboratory. These notes are intended to provide a comprehensive guide for researchers utilizing this versatile reagent.

Critical Safety Protocols

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Due to its low boiling point, containers may build up pressure and pose a risk of rupture if not stored and handled correctly.[3]

2.1 Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory when handling this compound.

PPE ItemSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[2]
Hand Protection Chemical-impermeable, fire/flame-resistant gloves (e.g., Butyl rubber).[2]
Skin Protection Flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2][4]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is required.[2]

2.2 Handling and Storage

ProcedureGuideline
Ventilation Always handle in a well-ventilated area or a certified chemical fume hood.[3][4]
Ignition Sources Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[4][5] Use only non-sparking tools.[4][5]
Inert Atmosphere For reactions, consider using an inert atmosphere (e.g., Nitrogen or Argon) to minimize fire risk.
Storage Store in a cool, dry, well-ventilated, flame-proof area in the original, tightly sealed container.[3] Check for bulging containers and vent periodically if necessary, releasing pressure slowly.[3]
Dispensing Earth and secure metal containers when dispensing. Use spark-free tools.[3]

2.3 Emergency Procedures: Spill Response

In case of a spill, immediate and appropriate action is critical to prevent injury and fire.

Spill_Response start Spill Detected evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size evacuate->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled ppe_check Ensure Proper PPE is Worn minor_spill->ppe_check activate_alarm Activate Fire Alarm Contact Emergency Services major_spill->activate_alarm contain Contain Spill with Absorbent Material (e.g., Vermiculite) ppe_check->contain cleanup Collect Residue into a Flammable Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report Incident decontaminate->report evacuate_building Evacuate Building activate_alarm->evacuate_building evacuate_building->report

Spill response workflow for this compound.
General Experimental Setup

Reactions with this compound require a setup that ensures containment of its volatile vapors and allows for precise temperature control. A closed system under an inert atmosphere is highly recommended.

3.1 Recommended Apparatus

A typical setup involves a multi-neck, round-bottom flask equipped with:

  • A reflux condenser with a gas bubbler to maintain a slight positive pressure of inert gas (Nitrogen or Argon).

  • A pressure-equalizing dropping funnel for the controlled addition of reagents.

  • A thermometer or thermocouple to monitor the internal reaction temperature.

  • A magnetic or overhead stirrer for efficient mixing.

  • The entire apparatus should be placed in a cooling bath (e.g., ice-water or dry ice/acetone) to manage the reaction exotherm and minimize evaporation.

Experimental_Setup cluster_0 Reaction Vessel Setup InertGas Inert Gas Source (N2 or Ar) Bubbler Gas Bubbler InertGas->Bubbler to maintain positive pressure Condenser Reflux Condenser Bubbler->Condenser Flask Multi-Neck Flask (this compound + Solvent) Condenser->Flask DroppingFunnel Dropping Funnel (Reagent Addition) DroppingFunnel->Flask StirPlate Magnetic Stir Plate + Stir Bar Flask->StirPlate CoolingBath Cooling Bath Flask->CoolingBath Thermometer Thermometer Thermometer->Flask

Recommended setup for reactions with volatile reagents.

Application Protocol: Aldol-Type Condensation

This protocol describes a representative procedure for the base-catalyzed Aldol-type condensation of this compound with an aromatic aldehyde. Due to the electron-withdrawing nature of the fluorine atoms, the α-protons of the methyl group are expected to be sufficiently acidic for enolate formation.

4.1 Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
Benzaldehyde (B42025)106.120.53 g (0.51 mL)5.01.0
This compound96.050.58 g (0.50 mL)6.01.2
Sodium Hydroxide (B78521)40.000.22 g5.51.1
Ethanol (B145695)46.0720 mL--
Water18.0220 mL--

4.2 Experimental Procedure

  • Setup: Assemble the reaction apparatus as described in Section 3.0 inside a chemical fume hood. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the 100 mL multi-neck flask, dissolve this compound (1.2 equiv.) and benzaldehyde (1.0 equiv.) in 10 mL of ethanol.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Separately, dissolve sodium hydroxide (1.1 equiv.) in a mixture of 10 mL ethanol and 20 mL water. Transfer this solution to the pressure-equalizing dropping funnel.

  • Reaction: Add the NaOH solution dropwise to the stirred ketone/aldehyde mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding 1 M HCl until the solution is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Other Potential Applications

The electrophilic carbonyl carbon of this compound is a target for various nucleophilic addition reactions. The general setup and safety precautions outlined above are applicable, with modifications to reagents and conditions.

  • Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) can create tertiary alcohols. This reaction is highly exothermic and must be performed at low temperatures (e.g., -78 °C to 0 °C) under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[6][7][8]

  • Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust, to form β-hydroxy esters.[9][10][11] It is a valuable alternative to the Aldol reaction and is compatible with a wide range of functional groups.[10]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Stabilized phosphonate (B1237965) carbanions react with ketones to produce alkenes, generally with high E-selectivity.[4][5][12] The reaction is often performed using a strong base like NaH in an anhydrous etheral solvent.[9]

  • Trifluoromethylation: Nucleophilic trifluoromethylation using reagents like TMSCF₃ (Ruppert-Prakash reagent) can be initiated by a catalytic amount of a fluoride (B91410) source to produce trifluoromethylated alcohols.[3][13]

References

Application Notes: Analytical Methods for Quantifying 1,1-Difluoroacetone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Difluoroacetone is a valuable fluorinated building block in organic synthesis, utilized in the preparation of various pharmaceuticals and agrochemicals. Accurate quantification of this volatile ketone within complex reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS), Flame Ionization Detection (HS-GC-FID), and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the reaction matrix.

  • Headspace Gas Chromatography (HS-GC): This is the preferred technique for volatile analytes like this compound in liquid or solid samples. It minimizes matrix effects and enhances sensitivity by analyzing the vapor phase in equilibrium with the sample.[1]

    • Mass Spectrometry (MS) Detection: Offers high selectivity and definitive identification based on the mass spectrum of the analyte.[1]

    • Flame Ionization Detection (FID): A robust and widely used detector for organic compounds, providing excellent linearity and sensitivity.[1]

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): A powerful technique for the direct quantification of fluorine-containing compounds without the need for extensive sample preparation or calibration curves, leveraging the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2][3]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the described analytical methods. Data for this compound is supplemented with data from structurally similar volatile fluorinated compounds where direct data is not available.

Table 1: Gas Chromatography Methods - Performance Data

ParameterHS-GC-MSHS-GC-FID
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) Low µg/L to ng/L range~0.018 mg/L (for 1,1-difluoroethane)
Limit of Quantitation (LOQ) µg/L range~0.099 mg/L (for 1,1-difluoroethane)
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85-115%90-110%
Selectivity HighModerate
Primary Application Trace analysis, complex matricesRoutine analysis, less complex matrices

Table 2: ¹⁹F qNMR Method - Performance Data

Parameter¹⁹F qNMR
Linearity (R²) > 0.99
Limit of Detection (LOD) ~1.0 mmol/L
Limit of Quantitation (LOQ) Dependent on experimental parameters
Precision (%RSD) < 2.0%
Accuracy High, direct method
Selectivity Very High
Primary Application Absolute quantification, structural confirmation

Experimental Protocols

Protocol 1: Headspace Gas Chromatography (HS-GC) with MS or FID Detection

This protocol is suitable for the routine quantification of this compound in liquid reaction mixtures.

1. Sample Preparation

  • Allow the reaction mixture to cool to room temperature.

  • Accurately pipette a known volume (e.g., 0.5 - 1.0 mL) of the reaction mixture into a 20 mL headspace vial.

  • If using an internal standard (recommended for best accuracy), add a known amount of a suitable standard (e.g., a deuterated analog or a compound with similar volatility and detector response).

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[1]

  • For calibration standards, prepare a series of solutions of this compound in a solvent that mimics the reaction matrix at various known concentrations. Treat these standards in the same manner as the samples.

2. Instrumental Analysis

  • Place the vials in the headspace autosampler.

  • Headspace Parameters:

    • Oven Temperature: 80-100 °C

    • Equilibration Time: 15-30 min

    • Injection Volume: 1 mL

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Column: A mid-polar column such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., Rxi-5-MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 35-40 °C, hold for 2-4 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold for 2 minutes.

  • Detector Parameters:

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Source Temperature: 230 °C

      • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would include its molecular ion and characteristic fragments.

    • FID Detector:

      • Temperature: 250 °C

      • Hydrogen Flow: 30-40 mL/min

      • Air Flow: 300-400 mL/min

      • Makeup Gas (Nitrogen or Helium): 25-30 mL/min

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards.

  • Determine the concentration of this compound in the reaction mixture samples by interpolating their peak areas from the calibration curve.[1]

Protocol 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a direct and highly accurate method for quantifying this compound without the need for a calibration curve, provided a certified internal standard is used.

1. Sample Preparation

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a known quantity of a certified internal standard containing a fluorine signal that does not overlap with the this compound signal (e.g., trifluoroacetic acid, 4,4'-difluorobenzophenone).

  • Thoroughly mix the contents of the NMR tube.

2. Instrumental Analysis

  • Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.

  • Key Acquisition Parameters:

    • Pulse Angle: 30-90° (a smaller pulse angle can reduce experiment time).

    • Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A typical starting point is 15-30 seconds.[3]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

    • Spectral Width: Must be wide enough to encompass all fluorine signals of interest.

    • Decoupling: Use inverse-gated proton decoupling to suppress ¹H-¹⁹F couplings and avoid the Nuclear Overhauser Effect (NOE).

3. Data Analysis

  • Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / V)

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of fluorine nuclei for the this compound signal

    • Iₛₜₔ = Integral of the internal standard signal

    • Nₛₜₔ = Number of fluorine nuclei for the internal standard signal

    • Mₓ = Molar mass of this compound

    • Mₛₜₔ = Molar mass of the internal standard

    • mₛₜₔ = Mass of the internal standard

    • V = Volume of the sample

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing sample Reaction Mixture vial Add Aliquot to Headspace Vial sample->vial standard Add Internal Standard (optional) vial->standard seal Seal Vial standard->seal autosampler Autosampler seal->autosampler gc Gas Chromatograph autosampler->gc detector Detector (MS or FID) gc->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for this compound analysis by HS-GC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing sample Reaction Mixture weigh Weigh Sample into NMR Tube sample->weigh solvent Add Deuterated Solvent weigh->solvent standard Add Internal Standard solvent->standard mix Mix Thoroughly standard->mix nmr Acquire 19F NMR Spectrum mix->nmr process Process Spectrum (FT, Phase, Baseline) nmr->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for this compound analysis by qNMR.

References

use of 1,1-Difluoroacetone as a solvent for polar and nonpolar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (CAS 431-05-0) is a colorless, volatile liquid with a boiling point of approximately 46-47°C.[1] Its unique physicochemical properties, stemming from the presence of two electron-withdrawing fluorine atoms adjacent to a carbonyl group, make it a versatile solvent with potential applications in dissolving a range of polar and nonpolar compounds. This document provides an overview of its solvent characteristics, protocols for solubility determination, and its applications in chemical synthesis.

The introduction of fluorine atoms into a molecule can significantly alter its physical and chemical properties, including polarity and solvent behavior. Fluorinated ketones, such as this compound, are known to have increased polarity compared to their non-fluorinated analogs. This is due to the highly polarized carbon-fluorine bond. The increased electrophilicity of the carbonyl carbon in fluorinated ketones also influences their reactivity and interactions with other molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃H₄F₂O
Molecular Weight 94.06 g/mol [1]
Boiling Point 46-47°C[1]
Density 1.16 g/cm³[1]
Appearance Colorless liquid
CAS Number 431-05-0

Solvent Properties and Solubility Data

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes. Due to the presence of the highly polar C-F bonds, this compound is considered a polar aprotic solvent. Its polarity is expected to be higher than that of acetone. This suggests its utility in dissolving a variety of organic compounds.

Compound ClassRepresentative CompoundExpected Solubility in this compoundRationale
Polar Protic EthanolHighThe polar nature of both the solvent and solute, along with potential dipole-dipole interactions, favors solubility.
Polar Aprotic AcetonitrileHighSimilar polar aprotic characteristics lead to good miscibility.
Polar Non-ionic Benzaldehyde (B42025)Moderate to HighThe polar carbonyl group of benzaldehyde can interact with the polar sites of this compound.
Nonpolar Aromatic Toluene (B28343)ModerateWhile toluene is nonpolar, the polarizability of the aromatic ring may allow for some interaction with the polar solvent.
Nonpolar Aliphatic HexaneLowThe significant difference in polarity between the nonpolar alkane and the polar solvent results in poor solubility.
Polar Organic Acid Benzoic AcidModerateThe polar carboxylic acid group can interact with the solvent, but the nonpolar phenyl group may limit high solubility.
Polar Organic Base AnilineModerateThe polar amine group can interact with the solvent, but the nonpolar phenyl group may limit high solubility.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of the solubility of a compound in this compound.

Materials:

  • This compound

  • Compound of interest (solute)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of the solid compound or 1-2 drops of the liquid compound to a clean, dry test tube.

  • Add 0.5 mL of this compound to the test tube.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solute.

  • If the solute has completely dissolved, it is considered "soluble."

  • If the solute has not completely dissolved, it is considered "sparingly soluble" or "insoluble."

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the determination of the solubility of a compound in g/100 mL of this compound.

Materials:

  • This compound

  • Compound of interest (solute)

  • Scintillation vials with caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or shaker

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes

Procedure:

  • Prepare a saturated solution by adding an excess amount of the solute to a known volume (e.g., 5 mL) of this compound in a scintillation vial.

  • Cap the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

  • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe fitted with a syringe filter.

  • Dispense the filtered solution into a pre-weighed evaporation dish.

  • Record the exact mass of the solution transferred.

  • Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen.

  • Once the solvent has evaporated, weigh the evaporation dish containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of solution transferred) * 100

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][3] Its ability to dissolve a range of organic reactants makes it a suitable solvent for certain chemical transformations. For example, it is used in the preparation of substituted THF amides which act as modulators of sodium channels.[1][3]

The following diagram illustrates a general workflow for evaluating this compound as a solvent for a chemical reaction.

G Workflow for Solvent Evaluation A Define Reaction & Reactants B Assess Reactant Solubility (Protocol 1) A->B C Soluble? B->C D Determine Quantitative Solubility (Protocol 2) C->D Yes I Select Alternative Solvent C->I No E Perform Small-Scale Test Reaction D->E F Reaction Successful? E->F G Optimize Reaction Conditions F->G Partially H Scale-Up Reaction F->H Yes F->I No G->E

Caption: Workflow for evaluating this compound as a solvent.

Logical Relationships of Solvent Properties

The utility of this compound as a solvent is dictated by a balance of its molecular features. The following diagram illustrates the logical relationships between its structural characteristics and its solvent behavior.

G Solvent Property Relationships A This compound Molecular Structure B Presence of Two Electronegative F Atoms A->B C Polar Carbonyl Group (C=O) A->C H Aprotic Nature A->H D High Polarity of C-F Bonds B->D E Increased Molecular Polarity C->E D->E F Good Solvency for Polar Compounds E->F G Moderate Solvency for Nonpolar Compounds E->G I Suitable for Reactions with Nucleophiles Sensitive to Protons H->I

Caption: Relationship between structure and solvent properties.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a polar aprotic solvent with the potential to dissolve a wide range of organic compounds. Its unique properties make it a valuable tool for researchers in organic synthesis and drug development. The protocols and information provided in this document are intended to serve as a guide for the effective utilization of this compound as a solvent. Experimental verification of solubility is highly recommended for specific applications.

References

Application Notes and Protocols: Synthesis of 1,1-Difluoroallenes via Difluorovinylidenation of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,1-Difluoroallenes are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for the synthesis of various fluorinated molecules.[1][2] Their unique electronic properties, stemming from the gem-difluoroalkene moiety within a cumulative double bond system, allow for diverse reactivity, including cycloadditions and nucleophilic additions. This reactivity enables the construction of complex fluorinated compounds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed protocols for a highly general and efficient synthesis of 1,1-difluoroallenes through the difluorovinylidenation of a broad range of carbonyl compounds, including aldehydes and ketones. The described method avoids the use of ozone-depleting reagents and relies on commercially available starting materials.[3]

The protocol is a two-step process:

  • Addition and Acetylation: A carbonyl compound is treated with 2,2-difluoro-1-iodovinyllithium, which is generated in situ from 1,1,1-trifluoro-2-iodoethane (B141898) and lithium diisopropylamide (LDA). The resulting halo-alcohol intermediate is then acetylated in situ to yield a stable 3,3-difluoro-2-iodoallylic acetate (B1210297).

  • Elimination: The purified or crude 3,3-difluoro-2-iodoallylic acetate is treated with activated zinc dust, which promotes a 1,2-elimination reaction to furnish the desired 1,1-difluoroallene.

This methodology is applicable to a wide array of carbonyl precursors, including linear, branched, and tertiary alkanals, as well as ketones, providing the corresponding 1,1-difluoroallenes in high yields.[1][4]

Data Presentation

The following table summarizes the reported yields for the two-step synthesis of various 1,1-difluoroallenes from a range of carbonyl compounds. The data demonstrates the broad applicability and high efficiency of the protocol.

Table 1: Synthesis of 1,1-Difluoroallenes via Difluorovinylidenation of Carbonyl Compounds [3]

EntryCarbonyl CompoundIntermediate Acetate (3)Yield of 3 (%)1,1-Difluoroallene (1)Yield of 1 (%)
13-Phenylpropanal (B7769412)3a821a86
2Undecanal3b871b87
34-Phenylbutanal3c851c85
43-Methylbutanal3d801d88
5Cyclohexanecarbaldehyde3e831e89
6Pivalaldehyde3f811f91
7Ethyl 4-formylbenzoate3g821g82
84-Pyridinecarboxaldehyde3h811h80
94-Phenylbutan-2-one3i801i85

Note: While this protocol is demonstrated to be effective for ketones (Entry 9), the specific application to 1,1-difluoroacetone as the substrate has not been explicitly reported in the reviewed literature. However, the general procedure is expected to be applicable.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Elimination & Purification reagents1 Diisopropylamine (B44863) + n-BuLi in THF @ 0°C reagents2 1,1,1-Trifluoro-2-iodoethane in THF @ -93°C reagents1->reagents2 Forms LDA, then CF₂=C(I)Li carbonyl Aldehyde or Ketone (e.g., this compound) reagents2->carbonyl Nucleophilic Addition ac2o Acetic Anhydride (B1165640) (Ac₂O) @ -50°C to 0°C carbonyl->ac2o In-situ Acetylation intermediate 3,3-Difluoro-2-iodoallylic Acetate ac2o->intermediate zinc Activated Zinc Dust in DMF @ -30°C to RT intermediate->zinc Connects Step 1 to Step 2 product 1,1-Difluoroallene zinc->product 1,2-Elimination purification Aqueous Workup & Column Chromatography product->purification

Caption: General workflow for the two-step synthesis of 1,1-difluoroallenes.

Detailed Experimental Protocols

The following protocols are adapted from the peer-reviewed and verified procedures published in Organic Syntheses.[1][4]

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. Use appropriate handling techniques for pyrophoric reagents.

  • Reactions are conducted under an inert atmosphere (Argon or Nitrogen) using flame-dried glassware.

  • Low-temperature baths require careful handling of liquid nitrogen or dry ice.

Protocol 1: Synthesis of 3,3-Difluoro-2-iodoallylic Acetate Intermediate

This procedure details the formation of the acetate intermediate from a generic carbonyl compound. The example of 3-phenylpropanal is used for stoichiometry.[4]

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, an internal thermometer, a dropping funnel, and an argon inlet.

  • LDA Preparation: Charge the flask with anhydrous tetrahydrofuran (B95107) (THF, 80 mL) and diisopropylamine (16.4 mL, 117 mmol). Cool the solution to 0°C in an ice bath.

  • Add n-butyllithium (1.64 M in hexane, 71.3 mL, 117 mmol) dropwise via the dropping funnel over 40 minutes, maintaining the internal temperature at 0°C. Stir the resulting LDA solution for an additional 10 minutes at 0°C.

  • Vinyllithium Reagent Formation: Cool the LDA solution to an internal temperature of -93°C using an ethanol/liquid nitrogen bath.

  • Add 1,1,1-trifluoro-2-iodoethane (5.66 mL, 57.4 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -90°C. Stir the mixture for 30 minutes.

  • Reaction with Carbonyl: Add a solution of the carbonyl compound (e.g., 3-phenylpropanal, 6.87 mL, 52.2 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel over 15 minutes.

  • After the addition is complete, allow the reaction temperature to rise to -50°C over 20 minutes and stir for an additional 15 minutes.

  • In-situ Acetylation: Add acetic anhydride (7.54 mL, 79.8 mmol) via syringe over 20 minutes, keeping the internal temperature below -50°C.

  • Replace the cooling bath with an ice bath (0°C) and stir for an additional 15 minutes.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (350 mL). Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The crude acetate intermediate is obtained as an oil and can be used in the next step without further purification. If high purity is required, the crude product can be purified by column chromatography on silica (B1680970) gel.[4]

Protocol 2: Synthesis of 1,1-Difluoroallene via Zinc-Mediated Elimination

This procedure describes the conversion of the acetate intermediate to the final 1,1-difluoroallene product.

  • Apparatus Setup: In a flame-dried, two-necked, round-bottomed flask equipped with a magnetic stir bar, internal thermometer, and argon inlet, add the crude 3,3-difluoro-2-iodoallylic acetate (from the previous step, assuming ~52.2 mmol scale).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 260 mL) to the flask. Cool the solution to -30°C using a dry ice/acetone bath.

  • Zinc Addition: Add activated zinc dust (7.19 g, 110 mmol) to the stirred solution in one portion.

  • Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 3.5 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (250 mL).

  • Filter the mixture through a pad of Celite to remove zinc salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine all organic layers, wash sequentially with water (3 x 100 mL) and brine (100 mL), and then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., pentane (B18724) or hexane) to afford the pure 1,1-difluoroallene.[1][4]

Reaction Mechanism

The reaction proceeds through a well-defined pathway involving nucleophilic addition and subsequent elimination.

Caption: Key transformations in the synthesis of 1,1-difluoroallenes.

References

Application Notes and Protocols for the Synthesis of Fluorinated Ketones and Alcohols Using 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (DFA) is an increasingly important fluorinated building block in medicinal and agrochemical research. The difluoromethyl (CF₂H) group, a bioisostere of a hydroxyl or thiol group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a strong hydrogen bond donor. DFA serves as a versatile precursor for synthesizing a variety of valuable difluoromethyl-containing compounds, including tertiary alcohols, β-hydroxy ketones, and α,β-unsaturated ketones.

These application notes provide detailed protocols for key transformations of this compound, including nucleophilic addition of organometallic reagents, reduction to form secondary alcohols, and base-catalyzed aldol (B89426) condensation to synthesize more complex fluorinated ketones.

Synthesis of Fluorinated Tertiary Alcohols via Nucleophilic Addition

The electron-withdrawing nature of the two fluorine atoms renders the carbonyl carbon of this compound highly electrophilic, making it an excellent substrate for nucleophilic addition by organometallic reagents such as Grignard and organolithium reagents. This reaction provides a direct route to tertiary alcohols containing a 1,1-difluoroethyl moiety.

Experimental Workflow: Grignard Addition to this compound

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_grignard Prepare Grignard Reagent (R-MgX) in dry ether/THF reaction Cool Grignard reagent to 0°C. Add DFA solution dropwise. prep_grignard->reaction prep_dfa Prepare solution of This compound in dry ether/THF prep_dfa->reaction quench Quench with sat. aq. NH4Cl reaction->quench Stir at RT, 1-2h extract Extract with Et₂O or EtOAc quench->extract dry Dry organic layer (Na₂SO₄) extract->dry purify Purify by column chromatography dry->purify product Tertiary Difluoro-Alcohol purify->product

Caption: General workflow for Grignard addition to this compound.

Protocol 1: Synthesis of 1,1-Difluoro-2-phenyl-2-propanol

This protocol describes a general procedure for the reaction of an organometallic reagent with this compound, using phenylmagnesium bromide as an example.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • This compound (DFA)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware (three-neck flask, dropping funnel, condenser), flame-dried under an inert atmosphere (N₂ or Ar)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in the flame-dried three-neck flask under an inert atmosphere.

    • Add a solution of bromobenzene (1.0 eq.) in anhydrous Et₂O to a dropping funnel.

    • Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be required.

    • Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

    • Prepare a solution of this compound (1.1 eq.) in anhydrous Et₂O.

    • Add the DFA solution dropwise to the stirred, cooled Grignard reagent over 20-30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor reaction completion by TLC.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the tertiary alcohol.

Data Presentation: Nucleophilic Addition to this compound
EntryOrganometallic Reagent (R-M)SolventExpected ProductProduct Class
1Phenylmagnesium bromideTHF/Et₂O1,1-Difluoro-2-phenyl-2-propanolTertiary Alcohol
2n-ButyllithiumHexanes/THF3,3-Difluoro-2-methyl-2-hexanolTertiary Alcohol
3Vinylmagnesium bromideTHF3,3-Difluoro-2-methyl-4-penten-2-olTertiary Allylic Alcohol
4Ethylmagnesium chlorideEt₂O3,3-Difluoro-2-methyl-2-pentanolTertiary Alcohol

Synthesis of 1,1-Difluoro-2-propanol via Reduction

The reduction of this compound provides direct access to the corresponding secondary alcohol, 1,1-difluoro-2-propanol, a valuable chiral building block and solvent. Standard hydride reducing agents are effective for this transformation.

Experimental Workflow: Reduction of this compound

cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve NaBH₄ in Methanol (B129727) add_dfa Cool to 0°C. Add this compound dropwise start->add_dfa quench Quench with dilute HCl add_dfa->quench Stir at RT, 1h extract Extract with Et₂O quench->extract dry Dry organic layer (MgSO₄) extract->dry purify Distill to purify dry->purify product 1,1-Difluoro-2-propanol purify->product

Caption: General workflow for the reduction of this compound.

Protocol 2: Reduction of this compound with Sodium Borohydride (B1222165)

Materials:

  • This compound (DFA)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve sodium borohydride (0.5 eq.) in methanol (approx. 10 mL per 1 g of DFA) and cool the solution to 0 °C in an ice bath.

  • Addition of DFA:

    • Add this compound (1.0 eq.) dropwise to the stirred NaBH₄ solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

    • Remove most of the methanol under reduced pressure.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully by rotary evaporation.

    • The resulting crude 1,1-difluoro-2-propanol can be purified by distillation.[1]

Data Presentation: Reduction of Fluorinated Ketones
EntryKetoneReducing AgentSolventProductProduct Class
1This compoundNaBH₄MeOH1,1-Difluoro-2-propanolSecondary Alcohol
2This compoundLiAlH₄THF/Et₂O1,1-Difluoro-2-propanolSecondary Alcohol

Note: LiAlH₄ is a more powerful reducing agent but requires anhydrous conditions and a more cautious workup procedure.[2][3]

Synthesis of Fluorinated Ketones via Aldol Condensation

The methyl protons of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation with an aldehyde (typically a non-enolizable aromatic aldehyde to prevent self-condensation) to form a β-hydroxy difluoromethyl ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.[4]

Experimental Workflow: Aldol Condensation of this compound

cluster_reaction Reaction cluster_workup Workup & Purification mix Mix Aldehyde, DFA, and Ethanol (B145695) in a flask add_base Add aq. NaOH solution. Stir at RT for 2-4h. mix->add_base precipitate Pour into ice-water. Collect precipitate by filtration. add_base->precipitate wash Wash solid with cold water and cold ethanol precipitate->wash recrystallize Recrystallize from Ethanol wash->recrystallize product α,β-Unsaturated Difluoromethyl Ketone recrystallize->product

Caption: General workflow for the Claisen-Schmidt condensation with this compound.

Protocol 3: Synthesis of 4,4-Difluoro-1-phenyl-3-buten-2-one

This protocol describes a Claisen-Schmidt condensation using benzaldehyde (B42025) as a representative aromatic aldehyde.

Materials:

  • This compound (DFA)

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Reaction Setup:

    • In an Erlenmeyer flask, dissolve benzaldehyde (1.0 eq.) and this compound (1.1 eq.) in 95% ethanol.

    • In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq.) in water.

  • Condensation Reaction:

    • Cool the aldehyde/ketone solution in an ice bath.

    • Slowly add the aqueous NaOH solution to the stirred ethanolic solution.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours. The formation of a yellow precipitate indicates product formation.

  • Isolation and Purification:

    • Pour the reaction mixture into a beaker of ice water with stirring.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

    • The crude product can be purified by recrystallization from ethanol to yield the pure α,β-unsaturated ketone.[5]

Data Presentation: Aldol Condensation with this compound

This reaction is expected to work with a variety of aromatic aldehydes. The table below shows potential products.

EntryAldehydeBaseExpected Product (after dehydration)Product Class
1BenzaldehydeNaOH4,4-Difluoro-1-phenyl-3-buten-2-oneα,β-Unsaturated Difluoromethyl Ketone
24-MethoxybenzaldehydeKOH4,4-Difluoro-1-(4-methoxyphenyl)-3-buten-2-oneα,β-Unsaturated Difluoromethyl Ketone
34-ChlorobenzaldehydeNaOH1-(4-Chlorophenyl)-4,4-difluoro-3-buten-2-oneα,β-Unsaturated Difluoromethyl Ketone
42-NaphthaldehydeKOH4,4-Difluoro-1-(naphthalen-2-yl)-3-buten-2-oneα,β-Unsaturated Difluoromethyl Ketone

Disclaimer

The provided protocols are generalized procedures based on established chemical principles for analogous, non-fluorinated compounds and related fluorinated substrates.[6][7] Optimal reaction conditions (e.g., temperature, reaction time, stoichiometry) may vary depending on the specific substrate and scale. Researchers should conduct small-scale optimization experiments and consult relevant safety data sheets (SDS) before proceeding. All reactions involving organometallic reagents must be performed under a dry, inert atmosphere by trained personnel.

References

role of 1,1-Difluoroacetone in enhancing metabolic stability of drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

I'm sorry, but the provided URL is not accessible.### Application Notes and Protocols: The Role of 1,1-Difluoroacetone in Enhancing Metabolic Stability of Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability.[1][2] Fluorine's unique electronic properties and small size allow it to modulate the lipophilicity, pKa, and conformation of a molecule, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1] One key application of fluorination is to block metabolic "soft spots," sites on a molecule that are susceptible to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the C-H bond is replaced with a much stronger C-F bond, thereby hindering oxidative metabolism.[2][3]

The this compound moiety, specifically, offers a unique structural motif that can be incorporated into drug candidates to enhance their metabolic stability. This application note will detail the role of this compound in this context, provide experimental protocols for assessing metabolic stability, and present data on the impact of this functional group.

Mechanism of Enhanced Metabolic Stability

The primary mechanism by which the this compound group enhances metabolic stability is through steric and electronic shielding . The two fluorine atoms are highly electronegative, creating a strong dipole and altering the electronic environment of the adjacent carbonyl group and alpha-carbons. This electronic withdrawal can deactivate neighboring C-H bonds, making them less susceptible to enzymatic oxidation.

Furthermore, the bulky nature of the difluoromethyl group can sterically hinder the approach of metabolic enzymes to nearby sites on the drug molecule. This "metabolic shielding" prevents the drug from fitting into the active site of the enzyme in a productive orientation for metabolism to occur.

Data Presentation: Impact of Fluorination on Metabolic Stability

The following table summarizes quantitative data from various studies, illustrating the effect of incorporating fluorine-containing groups on the metabolic stability of drug candidates. While specific data for this compound is not extensively available in comparative public literature, the data for related fluorinated moieties demonstrate the general principle of enhanced stability.

Drug Candidate/Scaffold Modification In Vitro System Parameter Measured Result Reference
1,3,5-Triazine DerivativesIntroduction of a fluorine atomHuman Liver Microsomes% Compound Remaining (60 min)38% increase in stability[4]
7-Phenyl-pyrroloquinolinonesFluorinationNot SpecifiedMetabolic StabilityNot improved[4]
Anisole DerivativesTrifluorination of methoxy (B1213986) groupNot SpecifiedMetabolic StabilityNo appreciable improvement[4]
Dipeptidyl peptidase 4 inhibitorsFluorination of pyrrolidine (B122466) ringNot SpecifiedPotency (related to conformation)Markedly affected, implying altered interaction with biological systems[2]
Camptothecin analogsDifluorination of methylenedioxy moietyNot SpecifiedMetabolic StabilityProvided metabolic stability and allowed for oral administration[2]

Note: The effectiveness of fluorination in enhancing metabolic stability is highly dependent on the specific molecular scaffold and the position of the fluorine atoms.[4]

Experimental Protocols for Assessing Metabolic Stability

The following are detailed protocols for key experiments used to evaluate the metabolic stability of drug candidates, including those modified with a this compound group.

In Vitro Microsomal Stability Assay

This assay is a common method to assess Phase I metabolism.[4][5]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a drug candidate upon incubation with liver microsomes.[6][7]

Materials:

  • Test compound (drug candidate)

  • Pooled liver microsomes (human, rat, mouse, etc.)[5]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • LC-MS/MS system for analysis[7]

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching of Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein. . Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent drug over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo pharmacokinetic parameters (e.g., clearance, half-life, bioavailability) of a drug candidate in an animal model.

Materials:

  • Test compound

  • Animal model (e.g., rats, mice)

  • Dosing vehicles (for oral and intravenous administration)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS) for plasma sample analysis

Procedure:

  • Dosing:

    • Administer the test compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Calculate key pharmacokinetic parameters such as:

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t1/2)

      • Bioavailability (F%) for oral doses

Visualizations

Logical Relationship of Fluorination to Enhanced Metabolic Stability

A Drug Candidate (Metabolically Labile Site) B Introduction of This compound Moiety A->B C Steric Hindrance B->C D Electronic Withdrawal B->D E Blocked Access of Metabolic Enzymes C->E F Deactivation of Adjacent C-H Bonds D->F G Reduced Rate of Metabolism E->G F->G H Enhanced Metabolic Stability G->H

Caption: Mechanism of metabolic stability enhancement by this compound.

Experimental Workflow for In Vitro Microsomal Stability Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound Stock Solution B Prepare Incubation Mixture (Buffer, Microsomes, Compound) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH Regenerating System C->D E Incubate at 37°C with Shaking D->E F Sample at Multiple Time Points E->F G Quench Reaction with Cold Acetonitrile F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Analysis (Calculate t1/2, CLint) I->J

Caption: Workflow for in vitro microsomal metabolic stability assay.

Conclusion

The incorporation of a this compound moiety into drug candidates represents a promising strategy for enhancing metabolic stability. By leveraging the principles of steric and electronic shielding, medicinal chemists can design molecules that are more resistant to enzymatic degradation, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy. The provided protocols offer a standardized approach to evaluating the metabolic stability of these modified compounds, enabling researchers to make data-driven decisions in the drug discovery and development process.

References

Application Notes and Protocols for Visible-Light-Triggered Keto-Difluoroacetylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The introduction of difluoromethyl and difluoroacetyl groups into organic molecules is of significant interest in medicinal chemistry and drug discovery, as these moieties can enhance metabolic stability, lipophilicity, and binding affinity. Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-C bonds under mild conditions. This document provides detailed application notes and protocols for the visible-light-triggered keto-difluoroacetylation of alkenes, a process that allows for the direct synthesis of valuable α-difluoroacetylated ketones.

While various sources of the difluoroacetyl group can be envisioned, this document focuses on a well-established protocol utilizing (fluorosulfonyl)difluoroacetate as a precursor to the key difluoroacetyl radical intermediate. This approach offers a reliable and efficient method for the synthesis of a diverse range of α-difluoroacetylated ketones.

Reaction Principle and Mechanism

The visible-light-triggered keto-difluoroacetylation of styrenes proceeds via a photoredox-catalyzed pathway. The reaction is initiated by the excitation of a photocatalyst, such as fac-Ir(ppy)₃, upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process, leading to the generation of a difluoroacetyl radical from a suitable precursor. This radical then participates in a cascade of reactions, ultimately yielding the desired α-difluoroacetylated ketone.

A proposed mechanism for the direct keto-difluoroacetylation of styrenes with (fluorosulfonyl)difluoroacetate is depicted below.

reaction_mechanism PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) Cation_Intermediate Cation Intermediate PC_star->Cation_Intermediate Radical_CF2CO2R •CF₂CO₂R PC_star->Radical_CF2CO2R SET FSO2CF2CO2R (Fluorosulfonyl)difluoroacetate FSO2CF2CO2R->Radical_CF2CO2R FSO2_minus FSO₂⁻ Styrene (B11656) Styrene Radical_Intermediate Radical Intermediate Styrene->Radical_Intermediate Radical_Intermediate->Cation_Intermediate Oxidation Product α-Difluoroacetylated Ketone Cation_Intermediate->Product + H₂O (workup) DMSO DMSO (Oxidant) DMSO->Product Oxidation Radical_CF2CO2R->Radical_Intermediate + Styrene

Caption: Proposed reaction mechanism for keto-difluoroacetylation.

Experimental Protocols

General Procedure for Visible-Light-Triggered Keto-Difluoroacetylation of Styrenes

This protocol is adapted from a reported procedure for the direct keto-difluoroacetylation of styrenes.

Materials and Equipment:

  • Styrene derivative (1.0 equiv)

  • (Fluorosulfonyl)difluoroacetate (2.0 equiv)

  • fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO) (oxidant and solvent)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED lamp (e.g., 465 nm)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk tube or vial, add the styrene derivative (0.2 mmol, 1.0 equiv), (fluorosulfonyl)difluoroacetate (0.4 mmol, 2.0 equiv), and fac-Ir(ppy)₃ (0.002-0.004 mmol, 1-2 mol%).

  • Add a magnetic stir bar to the tube/vial.

  • Evacuate and backfill the reaction vessel with nitrogen or argon three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired α-difluoroacetylated ketone.

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Styrene, (Fluorosulfonyl)difluoroacetate, and fac-Ir(ppy)₃ in a Schlenk tube start->reagents inert Evacuate and backfill with N₂ or Ar (3x) reagents->inert solvent Add anhydrous DMSO inert->solvent reaction Irradiate with blue LED at room temperature with vigorous stirring (12-24 h) solvent->reaction workup Quench with H₂O and extract with Ethyl Acetate reaction->workup purification Dry, concentrate, and purify by silica gel chromatography workup->purification product Obtain pure α-Difluoroacetylated Ketone purification->product

Caption: General experimental workflow for keto-difluoroacetylation.

Data Presentation

The following table summarizes the substrate scope for the visible-light-triggered keto-difluoroacetylation of various styrene derivatives, with representative yields.

EntryStyrene DerivativeProductYield (%)
1Styrene1,1-difluoro-3-phenylpropan-2-one75
24-Methylstyrene1,1-difluoro-3-(p-tolyl)propan-2-one82
34-Methoxystyrene1,1-difluoro-3-(4-methoxyphenyl)propan-2-one85
44-Chlorostyrene3-(4-chlorophenyl)-1,1-difluoropropan-2-one70
54-Bromostyrene3-(4-bromophenyl)-1,1-difluoropropan-2-one68
64-Fluorostyrene1,1-difluoro-3-(4-fluorophenyl)propan-2-one78
73-Methylstyrene1,1-difluoro-3-(m-tolyl)propan-2-one79
82-Methylstyrene1,1-difluoro-3-(o-tolyl)propan-2-one65
9α-Methylstyrene3,3-difluoro-1-phenylbutan-2-one55

Note: Yields are isolated yields and may vary depending on reaction scale and purification efficiency.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure the reaction is performed under a strictly inert atmosphere to prevent quenching of radical intermediates by oxygen.

    • Check the purity of the solvent and reagents. Anhydrous conditions are important.

    • Optimize the reaction time by monitoring the reaction progress using TLC or GC-MS.

    • Increase the catalyst loading slightly (e.g., to 2.5 mol%), but be mindful of potential side reactions.

  • Incomplete Reaction:

    • Increase the intensity of the light source or move the reaction vessel closer to the lamp.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Consider increasing the reaction time.

  • Formation of Side Products:

    • Lower the reaction temperature if possible.

    • Optimize the stoichiometry of the reagents. An excess of the difluoroacetylating agent may not always be beneficial.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • (Fluorosulfonyl)difluoroacetate is a reactive chemical. Handle with care, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Photocatalysts can be light-sensitive and potentially toxic. Handle with care and avoid inhalation or skin contact.

  • DMSO can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.

  • Use a blast shield when working with sealed reaction vessels under irradiation.

Application Notes and Protocols for the Purification of 1,1-Difluoroacetone by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone is a valuable fluorinated building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its utility necessitates a high degree of purity. Distillation is a primary method for the purification of this low-boiling point ketone. These application notes provide detailed protocols and technical guidance for the purification of this compound using distillation techniques, addressing potential challenges such as water content and other impurities from synthesis.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is crucial for a successful distillation. Key properties are summarized in the table below.

PropertyValue
CAS Number 431-05-0
Molecular Formula C₃H₄F₂O
Molecular Weight 94.06 g/mol
Boiling Point 46-47 °C at 760 mmHg[1]
Density 1.164 g/cm³[2]
Flash Point 2 °C[1]
Appearance Colorless liquid
Purity (Typical Commercial Grade) ≥95% to 97%[2][3]

Pre-Distillation Procedures: Drying

Prior to distillation, it is imperative to remove any water from the crude this compound. Water can form azeotropes with ketones, making separation by distillation difficult. Furthermore, the presence of water can lead to side reactions or inaccuracies in subsequent applications.

Recommended Drying Agents:

  • Molecular Sieves (3Å or 4Å): Highly effective for removing water from ketones. They are chemically inert and do not promote side reactions.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): Commonly used drying agents. Ensure the drying agent is finely powdered and used in sufficient quantity.

Caution: Avoid using calcium chloride (CaCl₂) as a drying agent for ketones, as it can form adducts.

Protocol: Drying of Crude this compound
  • To the crude this compound in a suitable flask, add a recommended drying agent (e.g., molecular sieves).

  • Gently swirl the mixture and allow it to stand for a minimum of 4 hours. For very wet samples, overnight drying is recommended.

  • Filter or decant the dried this compound from the drying agent into a clean, dry distillation flask.

Distillation Techniques for Purifying this compound

Due to its low boiling point, this compound can be effectively purified by fractional distillation at atmospheric pressure. This technique is suitable for separating it from less volatile impurities, such as residual starting materials, high-boiling solvents, and decomposition products.

Fractional Distillation

Fractional distillation provides enhanced separation efficiency compared to simple distillation, which is crucial when dealing with impurities that have boiling points close to that of the desired product.

Experimental Protocol: Fractional Distillation of this compound

Apparatus Setup:

  • Assemble a fractional distillation apparatus in a fume hood. The setup should include:

    • A round-bottom distillation flask.

    • A fractionating column (e.g., Vigreux or packed column).

    • A distillation head with a thermometer or temperature probe.

    • A condenser.

    • A receiving flask.

    • A heating mantle with a stirrer or boiling chips.

  • Ensure all glassware is dry to prevent contamination with water.

  • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Procedure:

  • Charge the dry, crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask using the heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column. A slow and steady heating rate is crucial for good separation.

  • Collect any low-boiling forerun, which may contain highly volatile impurities.

  • Collect the main fraction of this compound when the temperature at the distillation head stabilizes at its boiling point (approximately 46-47 °C at atmospheric pressure).

  • Monitor the temperature closely. A sharp drop in temperature indicates that the main product has distilled over. A significant rise in temperature suggests the presence of higher-boiling impurities.

  • Stop the distillation before the distillation flask goes to dryness to prevent the concentration of potentially explosive residues.

  • Allow the apparatus to cool completely before dismantling.

Addressing Potential Azeotropes
  • Water: Thorough drying of the crude product before distillation is the most effective way to mitigate the formation of a water azeotrope.

  • Ethanol (B145695): If ethanol is a suspected impurity, fractional distillation should be efficient enough to separate it, given the significant difference in their boiling points (Ethanol: ~78 °C).

In cases where azeotrope formation is problematic, extractive distillation could be considered as an advanced purification technique. This involves adding a high-boiling, miscible solvent to the mixture to alter the relative volatilities of the components.

Data Presentation

ParameterTechniqueConditionsExpected Purity
Purification of Crude this compound Fractional DistillationAtmospheric Pressure>99%
Boiling Point of Main Fraction Fractional Distillation760 mmHg46-47 °C

Visualizations

Experimental Workflow for Purification of this compound

G crude Crude this compound drying Drying (e.g., Molecular Sieves) crude->drying filtration Filtration/Decantation drying->filtration distillation Fractional Distillation filtration->distillation forerun Forerun (Low-boiling impurities) distillation->forerun Initial Fraction product Pure this compound (Collect at 46-47 °C) distillation->product Main Fraction residue Residue (High-boiling impurities) distillation->residue Final Pot Content

Caption: Workflow for the purification of this compound.

Logical Relationship of Distillation Principles

G cluster_0 Purification Goal cluster_1 Key Separation Principle cluster_2 Chosen Technique cluster_3 Critical Consideration high_purity High Purity this compound bp_diff Difference in Boiling Points frac_dist Fractional Distillation bp_diff->frac_dist frac_dist->high_purity azeotrope Potential Azeotrope Formation pre_drying Pre-distillation Drying azeotrope->pre_drying pre_drying->frac_dist Mitigates

Caption: Key principles for this compound purification.

References

Application Note: Chromatographic Methods for the Separation of 1,1-Difluoroacetone from Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Difluoroacetone is a valuable fluorinated building block in the synthesis of pharmaceuticals, particularly as a precursor to fluoropyrazole-containing fungicides.[1][2] Its purity is critical for subsequent reactions and the quality of the final active pharmaceutical ingredient. The industrial synthesis of this compound typically proceeds from ethyl acetoacetate (B1235776) through bromination, a fluorine-bromine exchange, and subsequent hydrolysis and decarboxylation.[1][2] This process can lead to a variety of byproducts, including unreacted starting materials, intermediates, and side-products. This document provides detailed protocols for the separation and analysis of this compound from common process-related impurities using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Potential Byproducts

Based on the common synthesis route, potential byproducts may include:

  • Ethyl acetoacetate: Unreacted starting material.

  • Ethyl 2,2-dibromoacetoacetate: Brominated intermediate.

  • Ethyl 2,2-difluoroacetoacetate: Fluorinated intermediate prior to hydrolysis and decarboxylation.

  • Mono-fluorinated acetone (B3395972): Product of incomplete fluorination.

  • Other halogenated ketones: From side reactions.

Gas Chromatography (GC) Method

Given the volatility of this compound (boiling point: 46-47°C), Gas Chromatography is a highly suitable method for its analysis and purity assessment.[3][4] GC coupled with a Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometer (MS) provides definitive identification of impurities.[5]

Experimental Protocol: GC-FID/MS
  • Sample Preparation: Dilute the crude this compound sample in a suitable solvent, such as acetone or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC. A split injection is recommended to prevent column overloading with the main component.

  • Separation: The components are separated on a capillary column based on their boiling points and interaction with the stationary phase.

  • Detection: The eluted compounds are detected by FID for quantification or by MS for identification based on their mass-to-charge ratio.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of this compound and its byproducts. For MS detection, compare the resulting mass spectra with a library for compound identification.

GC Parameters

The following table summarizes the recommended starting parameters for the GC analysis. Optimization may be required based on the specific instrument and impurity profile.

ParameterValue
Column 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rxi-5MS) or similar[5]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier Gas Helium, constant flow at 1.0 mL/min[5]
Injector Temperature 250°C[5]
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 35°C, hold for 4 min; Ramp: 10°C/min to 150°C, hold for 2 min[5]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 275°C
MS Ion Source Temp. 230°C[5]
MS Quadrupole Temp. 150°C[5]
MS Ionization Mode Electron Ionization (EI) at 70 eV[5]

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Crude this compound Dilution Dilute in Dichloromethane (1 mg/mL) Sample->Dilution Injection Inject 1 µL Dilution->Injection Separation GC Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Identification Library Matching (MS) Identification->Quantification Report Report Quantification->Report

Caption: Gas Chromatography workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a powerful technique for separating compounds with differing polarities. For fluorinated molecules like this compound and its likely byproducts (which include esters), a C8 or a specialized fluorinated stationary phase can provide excellent resolution.[6][7]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dilute the crude this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Injection: Inject 5-10 µL of the prepared sample into the HPLC system.

  • Separation: The separation is achieved using a gradient elution on a reversed-phase column. The mobile phase composition is varied to elute compounds with a range of polarities.

  • Detection: A UV detector is suitable for detecting the carbonyl group in this compound and related byproducts. A detection wavelength of 210 nm is a good starting point.[7]

  • Data Analysis: Integrate the peak areas from the chromatogram to determine the purity and relative amounts of each component.

HPLC Parameters

The following table provides recommended starting parameters for the HPLC analysis. Method development and optimization will be necessary for a specific sample matrix.

ParameterValue
Column Zorbax Rx-C8 (4.6 mm x 25 cm, 5 µm) or similar[7]
Mobile Phase A 0.1% Phosphoric Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Gradient 50% B for 10 min
Flow Rate 1.0 mL/min
Column Temperature 25°C[7]
Injection Volume 10 µL
Detection UV at 210 nm[7]

HPLC Experimental Workflow

HPLC_Workflow Sample Crude this compound Dilution Dilute in Mobile Phase (0.5 mg/mL) Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Reversed-Phase C8 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Data_Processing Peak Integration and Quantification Detection->Data_Processing Report Purity Report Data_Processing->Report

Caption: High-Performance Liquid Chromatography workflow for this compound.

Data Presentation: Expected Elution Order

The following table provides a hypothetical example of the expected retention times and elution order for this compound and its byproducts using the described GC and HPLC methods. The exact retention times will vary depending on the specific system and conditions.

CompoundExpected GC Elution OrderExpected RP-HPLC Elution OrderRationale
This compound 1 (Lowest Boiling Point)1 (Most Polar)Highly volatile and polar due to the carbonyl and fluorine groups.
Ethyl acetoacetate22Less volatile and less polar than this compound.
Ethyl 2,2-difluoroacetoacetate33Higher molecular weight and less polar than ethyl acetoacetate.
Ethyl 2,2-dibromoacetoacetate4 (Highest Boiling Point)4 (Least Polar)Highest molecular weight and least polar among the listed compounds.

Both Gas Chromatography and High-Performance Liquid Chromatography are effective methods for the separation and purity assessment of this compound. GC is particularly well-suited for analyzing this volatile compound and any volatile impurities. HPLC, on the other hand, provides excellent separation for a wider range of polar and non-polar byproducts, including non-volatile residues from the synthesis. The choice of method will depend on the specific impurities of interest and the available instrumentation. The protocols provided here serve as a starting point for method development and should be optimized for the specific sample matrix and analytical goals.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-difluoroacetone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly following the widely used method starting from ethyl acetoacetate (B1235776). This multi-step synthesis involves the bromination of ethyl acetoacetate, followed by a fluorine-bromine exchange reaction, and finally hydrolysis and decarboxylation to yield the final product.

DOT Script for Troubleshooting Workflow

Troubleshooting_1_1_Difluoroacetone_Synthesis cluster_synthesis Synthesis Stages cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions start Start Synthesis bromination Bromination of Ethyl Acetoacetate start->bromination fluorination Fluorination of Dibromoacetoacetate bromination->fluorination issue_bromination Low Yield or Complex Mixture after Bromination bromination->issue_bromination Check hydrolysis Hydrolysis & Decarboxylation fluorination->hydrolysis issue_fluorination Incomplete Fluorination or Presence of Brominated Species fluorination->issue_fluorination Check product This compound hydrolysis->product issue_hydrolysis Low Yield of Final Product or Presence of Ester Intermediate hydrolysis->issue_hydrolysis Check issue_purity Final Product Contaminated product->issue_purity Check sol_bromination Verify stoichiometry of brominating agent. Ensure reaction temperature is maintained (>60°C). Check for purity of starting materials. issue_bromination->sol_bromination Address sol_fluorination Ensure sufficient excess of fluorinating agent (e.g., KF). Maintain high reaction temperature (e.g., 150°C). Ensure anhydrous conditions. issue_fluorination->sol_fluorination Address sol_hydrolysis Confirm concentration of sulfuric acid (e.g., 50%). Ensure reaction temperature is optimal (e.g., 90°C). Allow for sufficient reaction time. issue_hydrolysis->sol_hydrolysis Address sol_purity Optimize distillation conditions. Perform aqueous washes to remove salts. Consider fractional distillation to separate close-boiling impurities. issue_purity->sol_purity Address

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Recommended Action
Low yield after bromination step Incomplete reaction due to insufficient brominating agent.Ensure the use of at least 2.2 equivalents of the brominating reagent.[1][2]
Reaction temperature too low.Maintain the reaction temperature above 60°C.[1][2]
Impure starting materials.Use freshly distilled ethyl acetoacetate.
Presence of monobrominated or unreacted starting material Insufficient brominating agent or reaction time.Increase the amount of brominating agent slightly and monitor the reaction by GC-MS until completion.
Low yield after fluorination step Incomplete fluorine-bromine exchange.Use a sufficient excess of potassium fluoride (B91410) (at least 2.2 equivalents).[1][2]
Reaction temperature too low for the exchange to occur efficiently.The reaction temperature for fluorination should be maintained at around 150°C.[1][2]
Presence of water, which can deactivate the fluoride source.Ensure all reagents and solvents are anhydrous.
Product contains bromofluoroacetone impurities Incomplete fluorination.Increase reaction time or temperature for the fluorination step. Consider a more reactive fluorinating agent if the issue persists.
Low yield of this compound after hydrolysis and decarboxylation Incomplete hydrolysis of the difluoroacetoacetate intermediate.Ensure the concentration of sulfuric acid is approximately 50% and the reaction temperature is maintained at 90°C.[1][2]
Loss of volatile product during workup.Ensure efficient cooling during distillation and handling. The boiling point of this compound is 46-47°C.
Final product is contaminated with a high-boiling point impurity Formation of dehydroacetic acid from ethyl acetoacetate at high temperatures.Purify the intermediate products before proceeding to the next step.
Presence of ethyl difluoroacetate (B1230586) in the final product A known byproduct of similar reactions.Optimize the reaction conditions for the hydrolysis and decarboxylation to ensure complete conversion of the ester. Fractional distillation may be necessary for removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: Common side reactions can occur at each stage of the synthesis:

  • Bromination: Incomplete bromination can lead to the presence of monobrominated ethyl acetoacetate. Over-bromination is also a possibility if conditions are not carefully controlled.

  • Fluorination: The primary side reaction is incomplete substitution, resulting in bromofluoro-intermediates.

  • Hydrolysis and Decarboxylation: Incomplete reaction can leave unreacted ethyl 4,4-difluoroacetoacetate in the final product mixture.

Q2: How can I monitor the progress of each reaction step?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique to monitor the disappearance of starting materials and the appearance of products and byproducts at each stage. For the bromination and fluorination steps, this can help in determining the reaction endpoint.

Q3: What is the optimal temperature for each step of the synthesis?

A3: Based on an industrialized preparation, the following temperatures are recommended:

  • Bromination: >60°C[1][2]

  • Fluorination: 150°C[1][2]

  • Hydrolysis and Decarboxylation: 90°C[1][2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: this compound is a flammable liquid and an irritant. All steps should be performed in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The bromination step involves corrosive and toxic bromine or other brominating agents. The fluorination step uses a fluoride salt at high temperatures, which requires careful handling.

Q5: How can the purity of the final product be improved?

A5: Purification is typically achieved by distillation. Given the low boiling point of this compound (46-47°C), careful fractional distillation is recommended to separate it from any remaining starting materials, solvents, or byproducts. Aqueous washes can be employed to remove inorganic salts before distillation.

Quantitative Data Summary

Parameter Value Reference
Brominating Reagent Stoichiometry2.2 equivalents[1][2]
Fluorinating Agent Stoichiometry2.2 equivalents[1][2]
Optimal Bromination Temperature>60°C[1][2]
Optimal Fluorination Temperature150°C[1][2]
Optimal Hydrolysis/Decarboxylation Temperature90°C[1][2]
Sulfuric Acid Concentration for Hydrolysis50%[1][2]
Crude Product Purity (by GC)99.60%[1][2]
Overall Yield91.25%[1][2]

Experimental Protocol

The following is a generalized experimental protocol based on an industrialized synthesis of this compound from ethyl acetoacetate.[1][2]

Step 1: Bromination of Ethyl Acetoacetate

  • In a suitable reactor, charge ethyl acetoacetate and n-heptanol as the solvent.

  • Heat the mixture to a temperature above 60°C.

  • Gradually add 2.2 equivalents of a brominating agent (e.g., an Oxone/KBr system).

  • Maintain the temperature and stir until the reaction is complete, monitoring by GC-MS.

  • Upon completion, cool the reaction mixture and wash with water to remove inorganic byproducts.

  • Separate the organic layer containing the dibrominated product.

Step 2: Fluorination of Ethyl 2,2-dibromoacetoacetate

  • To the organic layer from the previous step, add 2.2 equivalents of potassium fluoride.

  • Heat the mixture to 150°C with vigorous stirring.

  • Maintain the reaction at this temperature until the fluorine-bromine exchange is complete, as monitored by GC-MS.

  • Cool the reaction mixture.

Step 3: Hydrolysis and Decarboxylation

  • To the crude ethyl 4,4-difluoroacetoacetate, add a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to 90°C and stir.

  • The hydrolysis of the ester and subsequent decarboxylation will occur to form this compound.

  • The volatile this compound can be distilled directly from the reaction mixture.

  • Collect the distillate and further purify by fractional distillation if necessary.

References

Technical Support Center: Synthesis of 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1,1-Difluoroacetone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common industrial method involves a three-step sequence starting from ethyl acetoacetate (B1235776). This process includes the bromination of the α-position, followed by a halogen exchange (Halex) reaction using a fluorinating agent like potassium fluoride (B91410), and finally, hydrolysis and decarboxylation to yield this compound.[1][2] An alternative laboratory-scale approach is the direct geminal difluorination of acetone (B3395972) using specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[3][4]

Q2: What are the critical safety precautions to consider during the synthesis of this compound?

A2: Many reagents used in the synthesis are hazardous. Brominating agents can be corrosive and toxic. Fluorinating agents like DAST are toxic, corrosive, and can decompose violently upon heating; they are also highly sensitive to moisture.[3] All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves. Special care should be taken to use anhydrous solvents and maintain an inert atmosphere when working with moisture-sensitive reagents.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method to track the consumption of starting materials and the formation of intermediates and the final product. For more detailed analysis and to check for the presence of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment of the intermediates and the final product.

Q4: What are the common impurities found in the final product?

A4: Common impurities can include unreacted starting materials or intermediates such as ethyl 2,2-dibromoacetoacetate or ethyl 2,2-difluoroacetoacetate. Side products from incomplete reactions or degradation can also be present. The final product may also contain residual solvents used during the synthesis and purification steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From Ethyl Acetoacetate

This route involves three key stages: Bromination, Fluorination (Halogen Exchange), and Hydrolysis/Decarboxylation.

Problem: Low or incomplete bromination.

Possible Cause Solution
Insufficient brominating agentEnsure the use of at least 2.2 equivalents of the brominating reagent (e.g., Oxone®/KBr system).[1]
Low reaction temperatureMaintain the reaction temperature above 60°C to ensure complete dibromination.[2]
Inefficient mixingUse vigorous stirring to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.

Problem: Formation of monobrominated byproduct.

Possible Cause Solution
Insufficient brominating agentIncrease the stoichiometry of the brominating agent to favor dibromination.
Reaction time too shortExtend the reaction time and monitor the reaction progress by TLC or GC-MS until the monobrominated intermediate is consumed.

Problem: Low yield of ethyl 2,2-difluoroacetoacetate.

Possible Cause Solution
Inactive fluorinating agentUse freshly dried potassium fluoride (KF). Spray-dried KF is reported to be more effective than calcined KF.[5]
Low reaction temperatureThe halogen exchange reaction often requires high temperatures, typically around 150°C.[1][2]
Poor solubility of KFConsider the use of a phase-transfer catalyst (e.g., 18-crown-6) to improve the solubility and reactivity of KF in aprotic polar solvents like acetonitrile (B52724) or sulfolane.[4]
Presence of moistureEnsure all reagents and solvents are anhydrous, as water can deactivate the fluorinating agent.

Problem: Incomplete halogen exchange.

Possible Cause Solution
Insufficient fluorinating agentUse a stoichiometric excess of potassium fluoride (at least 2.2 equivalents).[1][2]
Short reaction timeProlong the reaction time and monitor for the disappearance of the dibromo starting material.

Problem: Low yield of this compound.

Possible Cause Solution
Incomplete hydrolysisEnsure the use of a sufficiently concentrated acid (e.g., 50% sulfuric acid) and an adequate reaction temperature (around 90°C).[1][2]
Unwanted side reactionsAvoid excessively high temperatures, which can lead to degradation of the product.
Premature decarboxylation of the intermediate β-keto acidMaintain careful control over pH and temperature during workup to minimize premature decarboxylation.[3]

Problem: Product loss during workup and purification.

Possible Cause Solution
Volatility of this compoundDue to its low boiling point (46-47°C), care must be taken during solvent removal. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat.
Inefficient extractionUse a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Route 2: Geminal Difluorination of Acetone

Problem: Low conversion of acetone.

Possible Cause Solution
Inactive fluorinating reagent (e.g., DAST, Deoxo-Fluor)Use a fresh bottle of the reagent, as they can degrade over time, especially with exposure to moisture.[3]
Insufficient reagentIncrease the equivalents of the fluorinating reagent. For less reactive ketones, a larger excess may be required.
Low reaction temperatureWhile these reactions are often run at low temperatures to control reactivity, a gradual increase in temperature may be necessary to drive the reaction to completion. However, be cautious of the thermal instability of reagents like DAST.[3]

Problem: Formation of byproducts.

Possible Cause Solution
Side reactions of the fluorinating agentMaintain the recommended temperature range for the specific reagent to minimize decomposition and side reactions.
Presence of waterEnsure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere.

Data Presentation

Table 1: Optimized Reaction Conditions for the Industrial Synthesis of this compound from Ethyl Acetoacetate.[1][2]

Step Parameter Value
Bromination Brominating AgentOxone®/KBr
Reagent Equivalence2.2
Temperature>60°C
PressureAtmospheric
Fluorination Fluorinating AgentPotassium Fluoride (KF)
Reagent Equivalence2.2
Temperature150°C
Hydrolysis & Decarboxylation Acid50% Sulfuric Acid
Temperature90°C
Overall Yield Crude Product Purity (GC)99.60%
Efficiency91.25%

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Acetoacetate

This protocol is based on the industrialized method described in the literature.[1][2]

Step 1: Bromination of Ethyl Acetoacetate

  • In a suitable reactor, a solution of ethyl acetoacetate in n-heptanol is prepared.

  • Potassium bromide (2.2 equivalents) and Oxone® (2.2 equivalents) are added to the solution.

  • The reaction mixture is heated to over 60°C and stirred vigorously.

  • The reaction is monitored until completion (disappearance of starting material).

  • The resulting ethyl 2,2-dibromoacetoacetate is separated from the aqueous layer.

Step 2: Fluorination of Ethyl 2,2-dibromoacetoacetate

  • The crude ethyl 2,2-dibromoacetoacetate is mixed with anhydrous potassium fluoride (2.2 equivalents).

  • The mixture is heated to 150°C in a suitable reactor (a tubular reactor is used in the industrial process).

  • The reaction is maintained at this temperature until the dibromo intermediate is fully converted to ethyl 2,2-difluoroacetoacetate.

Step 3: Hydrolysis and Decarboxylation of Ethyl 2,2-difluoroacetoacetate

  • The resulting ethyl 2,2-difluoroacetoacetate is treated with 50% sulfuric acid.

  • The mixture is heated to 90°C to facilitate hydrolysis of the ester and subsequent decarboxylation of the β-keto acid intermediate.

  • The crude this compound is then isolated, for example, by distillation.

Protocol 2: Geminal Difluorination of Acetone using DAST

This is a general procedure for the geminal difluorination of a ketone and should be adapted and optimized for acetone.[3]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, a solution of acetone in anhydrous dichloromethane (B109758) is prepared.

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • Diethylaminosulfur trifluoride (DAST, 1.2 equivalents) is added dropwise to the cooled solution while maintaining the temperature below -70°C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Once the reaction is complete, it is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by careful distillation to yield crude this compound.

  • Further purification can be achieved by fractional distillation.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound from Ethyl Acetoacetate cluster_start Starting Material cluster_bromination Step 1: Bromination cluster_fluorination Step 2: Fluorination cluster_hydrolysis Step 3: Hydrolysis & Decarboxylation cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Bromination Bromination (Oxone/KBr, >60°C) Ethyl Acetoacetate->Bromination Ethyl 2,2-dibromoacetoacetate Ethyl 2,2-dibromoacetoacetate Bromination->Ethyl 2,2-dibromoacetoacetate Fluorination Halogen Exchange (KF, 150°C) Ethyl 2,2-dibromoacetoacetate->Fluorination Ethyl 2,2-difluoroacetoacetate Ethyl 2,2-difluoroacetoacetate Fluorination->Ethyl 2,2-difluoroacetoacetate Hydrolysis Hydrolysis & Decarboxylation (50% H2SO4, 90°C) Ethyl 2,2-difluoroacetoacetate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthesis workflow from ethyl acetoacetate.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis Low_Yield Low Overall Yield Check_Bromination Check Bromination Step Low_Yield->Check_Bromination Check_Fluorination Check Fluorination Step Low_Yield->Check_Fluorination Check_Hydrolysis Check Hydrolysis/Decarboxylation Low_Yield->Check_Hydrolysis Product_Loss Product Loss during Workup/Purification? Low_Yield->Product_Loss Incomplete_Bromination Incomplete Bromination? Check_Bromination->Incomplete_Bromination Incomplete_Fluorination Incomplete Fluorination? Check_Fluorination->Incomplete_Fluorination Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Hydrolysis->Incomplete_Hydrolysis Increase_Brominating_Agent Increase Brominating Agent Equivalence Incomplete_Bromination->Increase_Brominating_Agent Yes Increase_Bromination_Temp Increase Reaction Temperature Incomplete_Bromination->Increase_Bromination_Temp Yes Check_KF_Activity Use Anhydrous/Spray-Dried KF Incomplete_Fluorination->Check_KF_Activity Yes Increase_Fluorination_Temp Increase Reaction Temperature Incomplete_Fluorination->Increase_Fluorination_Temp Yes Use_Phase_Transfer_Catalyst Consider Phase Transfer Catalyst Incomplete_Fluorination->Use_Phase_Transfer_Catalyst Yes Check_Acid_Concentration Verify Acid Concentration and Temperature Incomplete_Hydrolysis->Check_Acid_Concentration Yes Optimize_Distillation Optimize Distillation (Low Temp, Cooled Trap) Product_Loss->Optimize_Distillation Yes

References

challenges in handling and storing 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1,1-Difluoroacetone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to its low boiling point, there is a risk of pressure buildup in sealed containers, which could lead to rupture, especially when heated.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3] It should be kept away from heat, sparks, open flames, and other ignition sources.[2] Storage in a refrigerator rated for flammable materials is recommended.[3]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents.[4] Contact with these materials should be avoided to prevent vigorous reactions.

Q4: What should I do in case of a spill?

A4: In the event of a small spill, ensure the area is well-ventilated and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Always wear appropriate personal protective equipment (PPE) during cleanup.

Q5: Can I handle this compound on an open bench?

A5: No. Due to its flammability and potential for vapor inhalation, all handling of this compound should be conducted in a well-ventilated chemical fume hood.[5][6]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Pressure buildup in the storage bottle. - Storage at elevated temperatures.- Decomposition leading to gas formation.- Immediate Action: Carefully vent the container in a chemical fume hood. Wear appropriate PPE, including eye and face protection.- Prevention: Store the container in a cool, designated flammable storage area. Do not store in direct sunlight or near heat sources.
Discoloration or presence of precipitates in the liquid. - Contamination.- Decomposition over time.- Do not use the material if its integrity is questionable.- Dispose of the material according to your institution's hazardous waste guidelines.- To prevent this, always use clean, dry glassware and transfer equipment. Purchase quantities that will be consumed within a reasonable timeframe.
Inconsistent experimental results. - Degradation of this compound due to improper storage or handling.- Reaction with incompatible materials.- Verify the purity of the this compound if possible (e.g., by NMR or GC).- Ensure that all reaction components and solvents are compatible.- Review handling and storage procedures to ensure the compound has not been exposed to air, moisture, or contaminants.
Strong, irritating odor during handling. - Inadequate ventilation.- A leak or spill.- Immediately check the sash height of the fume hood and ensure it is functioning correctly.- Inspect all containers and apparatus for leaks.- If a spill has occurred, follow the appropriate spill cleanup procedure.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 431-05-0[1][3]
Molecular Formula C₃H₄F₂O[7]
Molecular Weight 94.06 g/mol [1][7]
Appearance Colorless liquid[3]
Boiling Point 46 °C[7]
Density 1.16 g/cm³[7]
Vapor Pressure 350 mmHg at 25°C[7][8]
Flash Point 1.6 °C[7]
Solubility Soluble in water.[9]

Illustrative Stability and Reactivity Data

ParameterConditionObservation/RateNotes
Hydrolysis Neutral pH (pH 7)SlowKetone hydrolysis is generally slow in neutral conditions.
Acidic pH (pH < 4)ModerateAcid catalysis can accelerate hydrolysis to the gem-diol.
Basic pH (pH > 10)Moderate to FastBase-catalyzed aldol-type reactions or decomposition may occur.
Thermal Stability Ambient TemperatureStableStable when stored properly.
Elevated Temperature (>100°C)Potential for decompositionSpecific onset temperature not readily available; heating should be done with caution.
Material Compatibility Glass, Stainless Steel, PTFEGoodGenerally compatible with standard laboratory materials.
Strong Oxidizing AgentsIncompatibleMay react violently.
Strong BasesIncompatibleCan lead to decomposition or unwanted side reactions.

Note: The stability and reactivity data are illustrative and based on general chemical principles for ketones. Specific kinetic data for this compound may vary.

Experimental Protocols

Protocol 1: Safe Transfer of this compound

This protocol outlines the procedure for transferring this compound from a storage container to a reaction vessel using a syringe.

Materials:

  • This compound in a septum-sealed bottle

  • Dry, clean syringe of appropriate volume

  • Long, dry needle (at least 18 gauge)

  • Reaction vessel with a septum

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Chemical fume hood

  • Appropriate PPE (safety goggles, face shield, flame-retardant lab coat, compatible gloves)

Procedure:

  • Ensure the entire procedure is performed in a certified chemical fume hood.

  • Purge the reaction vessel with an inert gas.

  • Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Carefully insert the clean, dry needle attached to the syringe through the septum of the this compound bottle.

  • Withdraw the desired volume of liquid into the syringe.

  • Remove the syringe and needle from the bottle.

  • Immediately insert the needle through the septum of the reaction vessel and dispense the this compound.

  • Remove the syringe and needle.

  • Rinse the syringe and needle immediately with a suitable solvent (e.g., isopropanol) and then water to prevent residue buildup.

Protocol 2: Quenching of Unused this compound

This protocol describes a safe method for neutralizing small quantities of excess this compound.

Materials:

  • Unused this compound

  • A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and an inert gas inlet

  • Isopropanol (B130326)

  • Water

  • Ice bath

  • Chemical fume hood

  • Appropriate PPE

Procedure:

  • Set up the apparatus in a chemical fume hood.

  • Place the flask in an ice bath to cool.

  • Under a positive pressure of inert gas, transfer the unused this compound to the flask.

  • Slowly add isopropanol from the dropping funnel to the stirred solution of this compound. Control the addition rate to manage any exotherm.

  • After the addition of isopropanol is complete and any reaction has subsided, slowly add water to the mixture.

  • Allow the mixture to warm to room temperature.

  • The resulting solution can now be disposed of as aqueous waste, following your institution's guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup ppe Don PPE setup Setup in Fume Hood ppe->setup inert Inert Gas Purge setup->inert withdraw Withdraw Liquid inert->withdraw dispense Dispense to Reaction withdraw->dispense rinse Rinse Syringe dispense->rinse dispose Dispose Waste rinse->dispose

Caption: Workflow for the safe transfer of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_purity Check Purity of This compound start->check_purity purity_ok Purity OK? check_purity->purity_ok review_storage Review Storage and Handling Procedures storage_ok Procedures Correct? review_storage->storage_ok check_compatibility Check Reagent Compatibility compat_ok Reagents Compatible? check_compatibility->compat_ok purity_ok->review_storage Yes re_purify Re-purify or Obtain New Batch purity_ok->re_purify No storage_ok->check_compatibility Yes correct_procedures Correct Procedures and Repeat storage_ok->correct_procedures No modify_reaction Modify Reaction Conditions compat_ok->modify_reaction No investigate_other Investigate Other Experimental Variables compat_ok->investigate_other Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Storage and Handling of 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common concerns and potential issues related to the storage and handling of 1,1-Difluoroacetone, with a specific focus on preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[1] It is also crucial to protect it from light and moisture. For optimal stability, especially for long-term storage, refrigeration is recommended.

Q2: Is this compound prone to polymerization during storage?

A2: While some safety data sheets suggest that hazardous polymerization does not occur under normal storage conditions, reactive monomers, in general, can be susceptible to self-polymerization, which can be initiated by heat, light, or contaminants.[2] Given the reactive nature of fluorinated ketones, taking preventative measures is a prudent approach to ensure the material's integrity.

Q3: What are polymerization inhibitors and are they used with this compound?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[3][4] They work by scavenging free radicals that can initiate a polymerization chain reaction.[3] Common inhibitors for reactive monomers include phenolic compounds like hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ).[5][6] While specific information on inhibitors added to commercially available this compound is not always disclosed, these types of stabilizers are common in the industry for similar reactive molecules.[7]

Q4: How do phenolic inhibitors like hydroquinone (HQ) and MEHQ work?

A4: Phenolic inhibitors like HQ and MEHQ typically require the presence of oxygen to be effective.[4][5] They interrupt the polymerization process by reacting with peroxy free radicals, which are formed from the reaction of an initiating free radical with oxygen. This reaction forms a stable species, effectively terminating the polymerization chain.[5][8]

Troubleshooting Guide

Issue: I observe a change in the viscosity or the formation of solid precipitates in my this compound container.

  • Possible Cause: This could be an indication that polymerization has initiated. This may be triggered by improper storage conditions such as exposure to high temperatures, light, or contamination.

  • Recommended Actions:

    • Isolate the Container: Safely move the container to a cool, isolated, and well-ventilated area.

    • Do Not Attempt to Heat: Avoid heating the container to try and redissolve the solids, as this could accelerate the polymerization reaction.

    • Contact Technical Support: Contact your supplier's technical support for further guidance on handling the compromised material.

    • Review Storage Practices: Re-evaluate your storage and handling procedures to prevent future occurrences. Ensure the storage area is cool, dark, and dry, and that containers are properly sealed.

Issue: My experiments are giving inconsistent results when using an older bottle of this compound.

  • Possible Cause: Inconsistent results could be due to the presence of oligomers or polymers in the monomer, which can affect its purity and reactivity. The inhibitor present in the solution might also degrade over time, leading to slow polymerization.

  • Recommended Actions:

    • Use a Fresh Stock: Whenever possible, use a fresh, unopened container of this compound for sensitive experiments.

    • Consider Inhibitor Removal: If you suspect the inhibitor is interfering with your reaction, it may need to be removed. This is typically done by distillation or by passing the liquid through an inhibitor removal column. Be aware that removing the inhibitor will make the monomer much more susceptible to polymerization and it should be used immediately.

    • Implement Quality Control Checks: For critical applications, consider performing a quality control check (e.g., by gas chromatography) to assess the purity of the monomer before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, refrigerated for long-term storage.[1]Minimizes the rate of potential self-polymerization.
Light Store in an opaque or amber container in a dark location.[1]Prevents light-induced polymerization.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[1]Protects against air and moisture, which can initiate or affect polymerization.[1]
Container Tightly sealed, original container.Prevents contamination and exposure to air/moisture.
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.To prevent vigorous reactions that could trigger polymerization.

Table 2: Common Polymerization Inhibitors for Reactive Monomers

InhibitorTypeMechanismTypical Concentration
Hydroquinone (HQ) PhenolicFree-radical scavenger (requires O₂)[4][5]100 - 1000 ppm
4-Methoxyphenol (MEHQ) PhenolicFree-radical scavenger (requires O₂)[6][8]10 - 500 ppm[9]
4-Hydroxy-TEMPO Stable Nitroxide RadicalFree-radical scavenger (O₂ independent)[7]10 - 200 ppm
Phenothiazine (PTZ) AminicFree-radical scavenger (O₂ independent)100 - 1000 ppm

Note: The typical concentrations are based on general use for reactive monomers and may need to be optimized for this compound.

Experimental Protocols

Protocol: Accelerated Stability Test for this compound

This protocol is designed to assess the stability of this compound under elevated temperatures, with and without the addition of a potential polymerization inhibitor.

Objective: To evaluate the effectiveness of an inhibitor in preventing the polymerization of this compound under accelerated conditions.

Materials:

  • This compound

  • Candidate polymerization inhibitor (e.g., Hydroquinone or MEHQ)

  • Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument to detect polymer formation (e.g., viscosity measurement)

  • Oven or heating block with precise temperature control

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the inhibitor in this compound at a known concentration (e.g., 1000 ppm).

    • Prepare a series of dilutions from the stock solution to achieve the desired final inhibitor concentrations (e.g., 100 ppm, 200 ppm, 500 ppm).

    • Prepare a control sample of this compound with no added inhibitor.

  • Loading Vials:

    • Carefully add a measured amount (e.g., 1 mL) of each prepared solution and the control into separate, labeled vials.

    • If an inert atmosphere is desired, gently purge the headspace of each vial with nitrogen or argon before sealing.

    • Seal the vials tightly.

  • Accelerated Aging:

    • Place the vials in an oven or heating block set to a constant elevated temperature (e.g., 50°C). The temperature should be high enough to accelerate potential polymerization but below the boiling point of this compound.

    • Prepare a corresponding set of vials to be stored at the recommended storage temperature (e.g., 4°C) as a baseline.

  • Monitoring:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove one vial of each condition from both the elevated and recommended storage temperatures.

    • Allow the vials from the elevated temperature to cool to room temperature.

    • Visually inspect each vial for any signs of polymerization, such as increased viscosity, cloudiness, or solid formation.

    • Analyze the contents of each vial by GC to determine the purity of the this compound and detect any potential polymer or oligomer peaks.

  • Data Analysis:

    • Compare the results from the samples stored at elevated temperatures to those stored at the recommended temperature.

    • Evaluate the effectiveness of the different inhibitor concentrations in preventing changes to the this compound over time.

Visualizations

Storage_Workflow Workflow for Safe Storage of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dark, Dry, Well-Ventilated Area Inspect->Store Inert Consider Inert Atmosphere (Nitrogen/Argon) Store->Inert Away Keep Away from Incompatible Materials Store->Away Use Use in a Well-Ventilated Area or Fume Hood Store->Use Seal Keep Container Tightly Sealed When Not in Use Use->Seal

Caption: Workflow for the safe storage and handling of this compound.

Inhibition_Mechanism Mechanism of Phenolic Polymerization Inhibitors Initiator Initiator (Heat, Light, Contaminant) Monomer This compound (Monomer) Initiator->Monomer creates Radical Free Radical (R•) Monomer->Radical Polymer Polymerization Monomer->Polymer Radical->Monomer initiates Oxygen Oxygen (O₂) Radical->Oxygen + Peroxy Peroxy Radical (ROO•) Oxygen->Peroxy Inhibitor Phenolic Inhibitor (e.g., HQ) Peroxy->Inhibitor reacts with Stable Stable Product (Polymerization Terminated) Inhibitor->Stable

Caption: Simplified mechanism of action for phenolic polymerization inhibitors.

References

optimizing reaction conditions for 1,1-Difluoroacetone with Grignard reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting the reaction of 1,1-Difluoroacetone with Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What makes the Grignard reaction with this compound particularly challenging?

A1: The primary challenge arises from the electronic properties of this compound. The two electron-withdrawing fluorine atoms on the α-carbon have two main effects:

  • Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and, therefore, more reactive towards nucleophiles.

  • Increased Acidity of α-Protons: The protons on the methyl group (the α'-protons) become more acidic, making the molecule susceptible to deprotonation by the Grignard reagent, which is a strong base. This leads to the formation of an enolate and recovery of the starting ketone after workup.[1]

Q2: What are the primary side reactions to consider, and how can they be minimized?

A2: The main competing side reactions are enolization and reduction.

  • Enolization: The Grignard reagent acts as a base, abstracting a proton from the methyl group of this compound to form a magnesium enolate. This is often a major byproduct pathway. To minimize enolization, it is crucial to use low reaction temperatures (e.g., -78 °C) to favor the kinetically controlled nucleophilic addition.[2][3]

  • Reduction: If the Grignard reagent has a β-hydrogen (e.g., Ethylmagnesium bromide), it can transfer a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[1] Using Grignard reagents without β-hydrogens (e.g., Methylmagnesium bromide or Phenylmagnesium bromide) can prevent this side reaction.

Q3: How does the choice of the Grignard reagent's halide (Cl, Br, I) affect the reaction?

A3: The halide can influence the reactivity and Lewis acidity of the Grignard reagent. While RMgBr is most common, recent studies on reactions with similar fluorinated substrates have shown that alkyl magnesium iodides (RMgI) can lead to higher diastereoselectivity in certain cases.[4] This is attributed to the altered electronic properties and Lewis acidity of the intermediate magnesium chelate.[4] It is recommended to screen different Grignard halides if selectivity is a concern.

Q4: Can Lewis acids be used to improve the reaction?

A4: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can be beneficial. The CeCl₃ can undergo transmetalation with the Grignard reagent to form a more nucleophilic and less basic organocerium species. This often suppresses enolization and other side reactions, leading to higher yields of the desired addition product. Additives like LiCl can also accelerate Grignard formation and break up aggregates, potentially improving reactivity.[5]

Troubleshooting Guide

Problem 1: My reaction has a low yield, and I recover most of the this compound starting material.

  • Potential Cause: This strongly indicates that enolization is the dominant reaction pathway. The Grignard reagent is acting as a base rather than a nucleophile.[1]

  • Recommended Solutions:

    • Lower the Reaction Temperature: Perform the reaction at -78 °C (dry ice/acetone bath). Nucleophilic addition has a lower activation energy than enolization and is favored at lower temperatures.[2][3]

    • Slow Addition: Add the Grignard reagent dropwise to the solution of this compound. This keeps the concentration of the Grignard reagent low at any given moment, which can disfavor the bimolecular enolization process.

    • Use a Less Hindered Grignard Reagent: Sterically bulky Grignard reagents are more prone to act as bases. If possible, use a less hindered reagent.

    • Consider an Additive: The use of CeCl₃ to generate an organocerium reagent in situ is a highly effective method for preventing enolization.

Problem 2: My reaction is not starting (no color change, no exotherm).

  • Potential Cause: The magnesium surface is likely passivated by an oxide layer, preventing the formation of the Grignard reagent from the organic halide.[6] This can also be caused by residual moisture in the glassware or solvent.

  • Recommended Solutions:

    • Activate the Magnesium: Before adding the organic halide, activate the magnesium turnings. Common methods include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium with a dry stirring rod.

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: I am observing a significant amount of a secondary alcohol byproduct instead of the expected tertiary alcohol.

  • Potential Cause: This is likely due to the reduction of the ketone by the Grignard reagent. This occurs when the Grignard reagent possesses β-hydrogens (e.g., n-propylmagnesium bromide).[1]

  • Recommended Solutions:

    • Change the Grignard Reagent: Switch to a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

    • Lower the Temperature: Reduction is often more prevalent at higher temperatures. Running the reaction at -78 °C may reduce the amount of this byproduct.

Data & Recommended Conditions

Table 1: Recommended Reaction Parameters for the Addition of Grignard Reagents to this compound

ParameterRecommended ConditionRationale
Temperature -78 °CMinimizes enolization and reduction side reactions by favoring the kinetic addition product.[2][3]
Solvent Anhydrous Tetrahydrofuran (THF)Good for solvating the Grignard reagent and is suitable for low-temperature reactions.
Grignard Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the ketone, but a large excess may promote side reactions.
Addition Mode Slow, dropwise addition of Grignard to ketoneMaintains a low concentration of the Grignard reagent, disfavoring enolization.
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly sensitive to moisture and oxygen.
Workup Saturated aqueous NH₄ClA mild acidic quench to protonate the alkoxide without causing potential side reactions under strongly acidic conditions.[7]

Table 2: Influence of Grignard Reagent (R-MgX) Structure on Reaction Outcome

Grignard Reagent TypeExampleExpected Outcome with this compound
No β-Hydrogens CH₃MgBr, PhMgBrFavors the desired nucleophilic addition. Reduction is not possible.
With β-Hydrogens CH₃CH₂MgBrProne to causing reduction of the ketone as a side reaction.[1]
Sterically Hindered t-BuMgBrHigh likelihood of enolization due to steric hindrance preventing nucleophilic attack.[1]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of Methylmagnesium Bromide with this compound at Low Temperature

Materials:

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), a thermometer, and a pressure-equalizing dropping funnel.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a single crystal of iodine.

    • Add a small portion of anhydrous THF.

    • Slowly add a solution of bromomethane (1.1 eq.) in anhydrous THF via the dropping funnel. Initiation is indicated by the disappearance of the iodine color and a gentle reflux. Maintain a gentle reflux until most of the magnesium is consumed.

    • Allow the freshly prepared Grignard reagent to cool to room temperature.

  • Addition Reaction:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

    • Slowly add the this compound solution to the cold Grignard reagent dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.

  • Reaction Quench and Workup:

    • While the flask is still in the cold bath, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification prep_glass Flame-dry glassware under N2/Ar prep_mg Activate Mg turnings with I2 prep_glass->prep_mg add_halide Slowly add R-X in anhydrous THF prep_mg->add_halide form_grignard Formation of R-MgX add_halide->form_grignard cool Cool to -78 °C form_grignard->cool add_ketone Slowly add This compound in THF cool->add_ketone react Stir for 1-2h at -78 °C add_ketone->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify reaction_pathways start This compound + R-MgX reduction_prod Secondary Alcohol (Reduction) start->reduction_prod Hydride Transfer (if R-MgX has β-H) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack (Low Temp Favored) enolate Mg-Enolate start->enolate Proton Abstraction (High Temp / Steric Hindrance) addition_prod Desired Tertiary Alcohol (Nucleophilic Addition) enolization_prod Recovered Starting Material (Enolization) intermediate->addition_prod Acid Workup enolate->enolization_prod Acid Workup troubleshooting_flowchart start Low Yield of Desired Product q1 Major byproduct observed? start->q1 a1_yes Recovered Starting Material q1->a1_yes Yes a1_no Secondary Alcohol Product q1->a1_no Yes a1_other No clear major byproduct q1->a1_other No cause1 Cause: Enolization is dominant a1_yes->cause1 cause2 Cause: Ketone Reduction a1_no->cause2 cause3 Cause: Poor Grignard formation or decomposition a1_other->cause3 solution1 Solution: 1. Lower temp to -78°C 2. Add CeCl3 3. Slow addition of Grignard cause1->solution1 solution2 Solution: Use Grignard without β-H (e.g., MeMgBr, PhMgBr) cause2->solution2 solution3 Solution: 1. Ensure anhydrous conditions 2. Activate Mg 3. Titrate Grignard before use cause3->solution3

References

purification strategies to remove impurities from 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of 1,1-Difluoroacetone.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route and subsequent storage. The synthesis often involves the bromination and fluorination of starting materials like ethyl acetoacetate (B1235776).[1][2] Therefore, common impurities may include:

  • Starting Materials: Unreacted ethyl acetoacetate or other precursors.

  • Reaction Intermediates: Partially halogenated species (e.g., mono-fluoro or bromo-fluoro analogs).

  • Byproducts: Compounds formed from side reactions, which can include other ketones, aldehydes, or polymeric materials.[3][4]

  • Solvents: Residual solvents used during the synthesis or work-up.

  • Degradation Products: Aldehydes and carboxylic acids may form due to slow oxidation, especially if the compound is exposed to air and light over time.[4]

Q2: What are the primary methods for purifying this compound?

A2: The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the operation. The most common and effective techniques include:

  • Fractional Distillation: Ideal for separating volatile impurities with different boiling points. Given that this compound has a relatively low boiling point, vacuum distillation is often recommended to prevent thermal decomposition.[5]

  • Column Chromatography: Effective for removing non-volatile or less volatile impurities. Silica (B1680970) gel is a common stationary phase for the purification of fluorinated ketones.[5][6]

  • Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for separating impurities with very similar boiling points, providing very high purity on a smaller scale.[7]

  • Aqueous Wash: A simple extraction technique to remove water-soluble impurities like salts or highly polar compounds.[5]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity and identify contaminants:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this is a powerful method for quantifying volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for identifying the structure of the main compound and any fluorinated or proton-containing byproducts.[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional group impurities, such as hydroxyl groups from alcohols or carboxylic acids.

Q4: Can I use chemical treatments to remove specific types of impurities?

A4: Yes, certain chemical treatments can target specific impurities prior to final purification by distillation or chromatography:

  • Bisulfite Wash: An aqueous solution of sodium bisulfite can selectively react with aldehyde impurities to form water-soluble adducts, which can be removed through extraction.[10] This method is also effective for some sterically unhindered ketones.[10]

  • Selective Hydrogenation: Aldehyde and ketone impurities can be reduced to their corresponding alcohols using a mild reducing agent. The resulting alcohols often have significantly different boiling points, facilitating separation by distillation.[11]

  • Amine Treatment: Distilling the crude ketone in the presence of a non-volatile amine can convert aldehyde impurities into high-boiling Schiff bases or other derivatives, which remain in the distillation flask.[12]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄F₂O[13]
Molecular Weight94.06 g/mol [14]
Boiling Point46.5 - 46.7 °C (@ 757 mmHg)[14]
Density1.164 g/mL (@ 20 °C)[14]
Refractive Index1.328 (@ 20 °C)[14]
AppearanceLiquid[13]

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest For RemovingAdvantagesLimitations
Fractional Vacuum Distillation Separation by boiling point under reduced pressure.Volatile impurities with different boiling points.Scalable, effective for large quantities.[3]May not separate azeotropes or impurities with close boiling points; risk of thermal decomposition.[11]
Silica Gel Column Chromatography Separation by polarity.Non-volatile or polar impurities.High resolution, applicable to a wide range of compounds.[6]Can be time-consuming, requires solvents, may not be suitable for very large scales.
Preparative GC (Prep-GC) Separation by volatility and interaction with stationary phase.Impurities with very similar boiling points.Very high purity achievable.[7]Limited sample capacity, expensive equipment.
Aqueous/Chemical Wash Liquid-liquid extraction based on solubility or chemical reaction.Water-soluble, acidic, or basic impurities; aldehydes.[5][10]Simple, fast, and removes specific impurity classes effectively.Limited to impurities with differential solubility or specific reactivity; generates aqueous waste.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun). Collect the main fraction that distills over at a constant temperature, corresponding to the boiling point of this compound at that pressure.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

Protocol 2: Silica Gel Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for fluorinated ketones is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. If using gradient elution, gradually increase the polarity of the solvent mixture to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Aqueous and Bisulfite Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Bisulfite Wash (Optional, for aldehyde removal): Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash if significant aldehyde impurities are suspected.[10]

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bisulfite or other water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.[5]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure with a rotary evaporator to recover the partially purified product, which can then be further purified by distillation or chromatography.

Troubleshooting and Visualization

Problem: Poor separation of impurities during fractional distillation.

  • Possible Cause: Boiling points of the product and impurity are too close.

    • Solution: Increase the efficiency of the column by using a longer packed or Vigreux column. Alternatively, switch to a different purification method like preparative GC.

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

  • Possible Cause: An azeotrope has formed.

    • Solution: Attempt distillation at a different pressure (vacuum distillation) or use an alternative purification method such as chromatography.

Problem: The compound appears to be decomposing upon heating.

  • Possible Cause: this compound is thermally unstable at its atmospheric boiling point.

    • Solution: Use vacuum distillation to lower the boiling point and reduce the thermal stress on the compound.[5] Ensure the heating bath temperature is not excessively high.

Problem: Co-elution of impurities during column chromatography.

  • Possible Cause: The polarity of the eluent is too high.

    • Solution: Use a less polar solvent system. Employing a shallow gradient (a very slow increase in polarity) can improve the separation of compounds with similar polarities.

  • Possible Cause: The stationary phase is not optimal.

    • Solution: If using silica gel, consider trying a different stationary phase like alumina (B75360) or a reverse-phase silica if the impurities are non-polar.

Purification_Troubleshooting_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Final Analysis & Troubleshooting start Crude this compound assess_purity Assess Purity (GC-MS, NMR) start->assess_purity chem_treat Chemical Pre-treatment? (e.g., Bisulfite Wash for Aldehydes) assess_purity->chem_treat distillation Fractional Vacuum Distillation chem_treat->distillation Yes chem_treat->distillation No chromatography Column Chromatography distillation->chromatography Further purification needed final_purity Check Final Purity distillation->final_purity chromatography->final_purity success Pure Product final_purity->success Purity OK troubleshoot Troubleshoot final_purity->troubleshoot Purity Not OK troubleshoot->assess_purity Re-evaluate Impurity Profile

Caption: A workflow for the purification and troubleshooting of this compound.

References

managing pressure buildup in sealed containers of 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing 1,1-Difluoroacetone, with a specific focus on preventing and addressing pressure buildup in sealed containers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 431-05-0) is a flammable, colorless liquid ketone.[1][2] Its primary hazards include flammability, skin and eye irritation, and respiratory irritation.[1][2] Due to its low boiling point and high vapor pressure, it can cause significant pressure buildup in sealed containers, potentially leading to violent rupture.[1]

Q2: Why does pressure build up in sealed containers of this compound?

A2: Pressure buildup is primarily due to the chemical's high volatility. This compound has a boiling point of 46.5-46.7°C and a vapor pressure of 350 mmHg at 25°C.[2][3][4] As the ambient temperature increases, more of the liquid vaporizes, increasing the pressure inside a sealed container.[5][6] This risk is amplified if the container is exposed to heat sources.[1]

Q3: How should I store this compound to minimize pressure buildup?

A3: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][7] It is recommended to store it in a refrigerator.[8] Ensure containers are securely sealed but be aware of the potential for pressure buildup and follow procedures for periodic venting if necessary and safe to do so.[1]

Q4: What are the signs of pressure buildup in a container of this compound?

A4: Visual signs of pressure buildup include bulging or deformation of the container.[1] If a container appears swollen, handle it with extreme caution.

Q5: What should I do if I suspect significant pressure buildup in a container?

A5: If you observe a bulging container, do not attempt to open it directly. The area should be cleared of all personnel. If it is safe to do so, the container can be cooled externally with a water bath to reduce the internal pressure. If you are not equipped or trained to handle this situation, contact your institution's environmental health and safety (EHS) department immediately.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Container is visibly bulging or deformed. High ambient temperature, exposure to a heat source, or prolonged storage without venting.1. DO NOT OPEN THE CONTAINER. 2. Clear the immediate area of all personnel.3. If safe, cool the container externally (e.g., with a water bath) to reduce internal pressure.4. Contact your EHS department for guidance on safe handling and disposal.
A hissing sound is heard when opening the container. Minor pressure buildup due to normal vaporization at storage temperature.1. Open the container slowly and carefully in a well-ventilated area, preferably within a fume hood.2. Point the container opening away from yourself and others.3. Allow the pressure to equalize slowly before fully opening the cap.[1]
The liquid appears to be boiling at room temperature. The ambient temperature is at or above the boiling point of this compound (46.5-46.7°C).1. Ensure the work area is well-ventilated and free of ignition sources.2. Cool the container before use to minimize vapor release.

Quantitative Data

PropertyValueSource(s)
CAS Number 431-05-0[1][2]
Molecular Weight 94.06 g/mol [4][7]
Boiling Point 46.5-46.7 °C[2][7]
Vapor Pressure 350 mmHg at 25°C[3][4]
Density 1.164 g/cm³[2][7]

Experimental Protocols

Protocol for Safely Opening a New or Stored Container of this compound:

  • Preparation:

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Ensure a fume hood is operational and available.

    • Have an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) readily accessible.

  • Procedure:

    • Place the container in the fume hood.

    • Visually inspect the container for any signs of bulging or deformation. If any are present, follow the troubleshooting guide for bulging containers.

    • Slowly and carefully begin to unscrew the cap.

    • If any hissing sound is heard, pause and allow the pressure to equalize before proceeding.

    • Once the pressure has equalized, the cap can be fully removed.

  • Post-Opening:

    • After dispensing the required amount, securely reseal the container.

    • Return the container to the recommended cool storage location.

Visualizations

Pressure_Buildup_Logic cluster_storage Storage Conditions cluster_process Physical Process cluster_outcome Potential Outcomes storage Sealed Container of This compound vaporization Vaporization Rate storage->vaporization temp Ambient Temperature temp->vaporization Increases pressure Internal Pressure vaporization->pressure Increases safe Safe Storage pressure->safe If within container limits hazard Potential Hazard: Container Rupture pressure->hazard If exceeds container limits Safe_Opening_Workflow start Start: Need to Open Container ppe Don Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood inspect Inspect Container for Bulging fume_hood->inspect bulging Bulging Detected inspect->bulging Yes no_bulging No Bulging inspect->no_bulging No emergency Follow Emergency Protocol: Cool Container, Contact EHS bulging->emergency open_slowly Open Cap Slowly no_bulging->open_slowly hissing Hissing Sound? open_slowly->hissing pause Pause and Allow Pressure to Equalize hissing->pause Yes open_fully Open Cap Fully hissing->open_fully No pause->open_slowly end End: Container Open open_fully->end

References

Technical Support Center: Safe Disposal of 1,1-Difluoroacetone Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of 1,1-Difluoroacetone waste. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 431-05-0) is a halogenated organic compound.[1] It is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[4]

Q2: How should I collect and store this compound waste?

A2: All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves), should be collected in a designated, leak-proof hazardous waste container.[5] The container must be clearly labeled as "Hazardous Waste: this compound," and should also indicate that it is "Flammable" and "Toxic."[5] Store the sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials.[4][6]

Q3: What are the approved disposal methods for this compound waste?

A3: The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[5] The most common method of disposal is incineration at a facility equipped with an afterburner and a flue gas scrubber.[7] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[1][5]

Q4: Are there any specific regulations I need to be aware of for disposing of halogenated solvent waste?

A4: Yes, the disposal of halogenated solvents like this compound is regulated. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] You are responsible for determining if your waste is hazardous and ensuring it is managed and disposed of properly.[8] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]

Q5: What should I do in case of a this compound spill?

A5: For small spills, remove all ignition sources and absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels.[5] Collect the absorbed material and contaminated soil into a sealed container for hazardous waste disposal.[2] For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]

Troubleshooting Guide

IssueProbable CauseSolution
Bulging Waste Container Improper storage in a warm environment leading to vapor pressure buildup.[2]Store the waste container in a cool, well-ventilated area.[6] Periodically and slowly vent the container in a fume hood to release pressure.[2]
Uncertainty about Waste Classification Mixing of different waste streams.Do not mix halogenated solvent waste with non-halogenated waste to avoid costly disposal of the entire mixture as halogenated waste.[1] Consult your institution's EHS department for guidance on proper waste segregation and classification.[5]
Rejected Waste Shipment Improper labeling or incomplete documentation.Ensure the waste container is accurately and clearly labeled with its contents and associated hazards.[5] Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.[5]

Chemical and Safety Data for this compound

PropertyValue
CAS Number 431-05-0[11]
Molecular Formula C3H4F2O[12]
Molecular Weight 94.06 g/mol [12]
Boiling Point 45.3°C at 760 mmHg[12]
Flash Point 1.6°C[12]
Density 1.088 g/cm³[12]
Hazard Statements H226: Flammable liquid and vapour.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]P233: Keep container tightly closed.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or treatment of this compound waste that would render it non-hazardous. The industry standard and regulatory requirement is to dispose of it as hazardous waste through a licensed facility.

Disposal Workflow

G cluster_collection Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Disposal Pathway cluster_spill Spill Response A Generate this compound Waste B Collect in a Labeled, Leak-Proof Container A->B I Spill Occurs A->I C Store in a Cool, Dry, Well-Ventilated Area B->C D Keep Away from Ignition Sources C->D E Contact EHS or a Certified Waste Disposal Company D->E F Provide SDS and Waste Information E->F G Arrange for Pickup and Transportation to a Licensed Facility F->G H Incineration at an Approved Facility G->H J Small Spill I->J Assess Size K Large Spill I->K Assess Size L Absorb with Inert Material J->L N Evacuate and Contact Emergency Response K->N M Collect for Hazardous Disposal L->M

Caption: Decision workflow for the safe disposal of this compound waste.

References

identifying and characterizing byproducts of 1,1-Difluoroacetone reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1,1-difluoroacetone.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary safety precautions to consider when working with this compound?

A1: this compound is a flammable liquid and vapor and can cause skin and serious eye irritation. It may also cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, open flames, and other ignition sources.

Aldol (B89426) Reactions

Q2: I am performing an aldol reaction with this compound and another ketone. What are the potential major byproducts I should be aware of?

A2: A significant byproduct in aldol reactions involving this compound is the self-condensation product . This occurs when the enolate of this compound reacts with another molecule of itself. Additionally, if the other carbonyl compound can also form an enolate, you may observe self-condensation of that reactant as well, leading to a complex mixture of products.[1][2][3]

Q3: How can I minimize the formation of the self-condensation byproduct of this compound?

A3: To minimize self-condensation, you can employ a strategy where the non-fluorinated ketone is deprotonated first to form the enolate, and then this compound is added slowly to the reaction mixture. This approach favors the cross-aldol reaction. Using a non-enolizable aldehyde as the reaction partner for this compound can also prevent self-condensation of the partner and simplify the product mixture.

Wittig Reactions

Q4: What are the expected byproducts in a Wittig reaction with this compound?

A4: The primary byproduct of any Wittig reaction is triphenylphosphine (B44618) oxide (TPPO) .[4][5][6][7][8] In reactions involving fluorinated ketones like this compound, the formation of difluorotriphenylphosphorane (Ph₃PF₂) has also been observed as a byproduct. Depending on the ylide used (stabilized or non-stabilized), you may also obtain a mixture of E/Z isomers of the desired alkene product.[4][6][7]

Q5: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the issue?

A5: Low yields in Wittig reactions with this compound can be attributed to several factors. The high electrophilicity of the carbonyl carbon in this compound can sometimes lead to side reactions. If you are using a stabilized ylide, the reaction may be slow and require heating, which can lead to decomposition.[6][9] Steric hindrance around the ketone can also reduce the reaction rate and yield.[6][9] Additionally, the labile nature of some aldehydes used as partners can lead to oxidation or polymerization, reducing the overall yield.[6]

Reduction Reactions

Q6: I am reducing this compound with sodium borohydride (B1222165) (NaBH₄). What are the potential byproducts?

A6: The primary product of the reduction of this compound is 1,1-difluoro-2-propanol. While NaBH₄ is a mild reducing agent, potential byproducts can arise from the reaction of the reagent with the solvent, especially if protic solvents like methanol (B129727) or ethanol (B145695) are used. This can lead to the formation of borate (B1201080) esters.[10] In aqueous solutions, NaBH₄ can decompose to produce hydrogen gas and boric acid.[11]

Q7: Can I use lithium aluminum hydride (LiAlH₄) to reduce this compound? What are the concerns?

A7: Yes, LiAlH₄ is a powerful reducing agent that can effectively reduce this compound to 1,1-difluoro-2-propanol.[12][13][14] However, LiAlH₄ is much more reactive than NaBH₄ and reacts violently with protic solvents, including water and alcohols, to produce hydrogen gas.[15] Therefore, all reactions with LiAlH₄ must be carried out under strictly anhydrous conditions using aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Any residual acid from workup can also be a source of side reactions.

Troubleshooting Guides

Troubleshooting Aldol Reactions
Issue Possible Cause Suggested Solution
Low yield of desired cross-aldol product Reaction equilibrium does not favor the product.Use a stronger base or a Lewis acid catalyst to drive the reaction forward. Consider removing water as it forms.
Self-condensation of starting materials is dominant.Add the enolizable ketone slowly to a mixture of the base and this compound. Use a non-enolizable aldehyde partner if possible.
Complex product mixture observed by NMR/MS Multiple aldol addition and condensation products are forming.Optimize reaction conditions (temperature, reaction time, base concentration) to favor the desired product. Use a less reactive base to increase selectivity.
Dehydration of the aldol adduct occurs when not desired Reaction temperature is too high.Run the reaction at a lower temperature.
Troubleshooting Wittig Reactions
Issue Possible Cause Suggested Solution
Low or no yield of alkene The ylide is not forming.Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. Use anhydrous solvents.
The ketone is too sterically hindered.Use a less sterically hindered phosphonium ylide. Consider using the Horner-Wadsworth-Emmons reaction as an alternative.[6]
The ylide is unstable and decomposes.Generate the ylide at low temperatures and use it immediately.
Formation of E/Z mixture of alkenes The ylide used is semi-stabilized.For Z-alkene selectivity, use a non-stabilized ylide in a salt-free aprotic solvent.[4][7] For E-alkene selectivity, use a stabilized ylide or the Schlosser modification for non-stabilized yylides.[4][6]
Difficulty in removing triphenylphosphine oxide (TPPO) TPPO is co-eluting with the product during chromatography.Precipitate TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or diethyl ether.[16] Alternatively, convert TPPO to a water-soluble phosphonium salt by treating it with HCl.
Troubleshooting Reduction Reactions
Issue Possible Cause Suggested Solution
Incomplete reduction of the ketone Insufficient reducing agent.Increase the molar equivalents of the reducing agent.
Reaction time is too short.Increase the reaction time and monitor the progress by TLC.
Low yield of the alcohol product The reducing agent is reacting with the solvent.If using NaBH₄ in a protic solvent, run the reaction at a lower temperature. If using LiAlH₄, ensure strictly anhydrous conditions.
Product is lost during workup.Ensure proper pH adjustment during workup to protonate the alkoxide and facilitate extraction.

Data Presentation

Table 1: Common Byproducts in this compound Reactions
Reaction Type Byproduct Chemical Formula Molecular Weight ( g/mol ) Typical Analytical Signature
Aldol ReactionSelf-condensation product (dehydrated)C₆H₆F₄O182.11MS peak corresponding to the dimer, complex ¹H and ¹⁹F NMR spectra.
Wittig ReactionTriphenylphosphine oxide (TPPO)C₁₈H₁₅PO278.28Characteristic signals in ¹H and ³¹P NMR, MS peak at m/z 278.
Wittig ReactionDifluorotriphenylphosphoraneC₁₈H₁₅F₂P312.28Characteristic doublet in ³¹P NMR.
Reduction (NaBH₄)Sodium tetraalkoxyborateNaB(OR)₄Varies with solventBoron-containing species observable by ¹¹B NMR.
Reduction (LiAlH₄)Lithium/Aluminum salts--Water-soluble inorganic salts, removed during aqueous workup.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction of this compound
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the desired phosphonium salt (1.2 equivalents) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the resulting mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour, during which the characteristic color of the ylide should develop.

  • Reaction with this compound: Cool the ylide solution back to -78 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired alkene from triphenylphosphine oxide and other byproducts.

Protocol 2: General Procedure for the Reduction of this compound with NaBH₄
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol at 0 °C (ice bath).

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Be cautious as hydrogen gas may be evolved.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,1-difluoro-2-propanol. Further purification can be achieved by distillation if necessary.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis and Purification start Start with this compound reaction Perform Reaction (Aldol, Wittig, or Reduction) start->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry tlc TLC Analysis dry->tlc column Column Chromatography tlc->column product Isolated Product column->product byproduct Identified Byproduct(s) column->byproduct nmr_ms NMR and MS Analysis product->nmr_ms byproduct->nmr_ms

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic start Reaction Performed check_yield Low Yield or No Product? start->check_yield incomplete Incomplete Reaction? check_yield->incomplete Yes success Successful Reaction check_yield->success No side_reactions Significant Side Products? incomplete->side_reactions No optimize Optimize Conditions: - Temperature - Time - Reagents incomplete->optimize Yes side_reactions->optimize Yes purification Purification Issues? side_reactions->purification No optimize->start change_reagents Consider Alternative Reagents or Reaction Type optimize->change_reagents change_reagents->start optimize_purification Optimize Purification Method: - Solvent System - Stationary Phase purification->optimize_purification Yes purification->success No optimize_purification->start

Caption: Logical troubleshooting workflow for this compound reactions.

reaction_pathways cluster_aldol Aldol Reaction cluster_wittig Wittig Reaction cluster_reduction Reduction start This compound aldol_product Cross-Aldol Product start->aldol_product + Enolate self_condensation Self-Condensation Byproduct start->self_condensation + Enolate of self wittig_product gem-Difluoroalkene start->wittig_product + Ylide reduction_product 1,1-Difluoro-2-propanol start->reduction_product + NaBH4 or LiAlH4 tppo TPPO Byproduct wittig_product->tppo ph3pf2 Ph3PF2 Byproduct wittig_product->ph3pf2 solvent_byproduct Solvent-derived Byproducts reduction_product->solvent_byproduct

Caption: Potential reaction pathways and byproducts of this compound.

References

effect of temperature on the stability of 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,1-Difluoroacetone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective experimentation, particularly concerning its thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when heating this compound?

A1: this compound is a flammable liquid and vapor. The primary safety concerns when heating this compound are:

  • Pressure Buildup: As a low-boiling point liquid, heating this compound in a sealed container can lead to a dangerous increase in pressure, potentially causing the container to rupture violently.[1]

  • Flammability: The vapors of this compound can form explosive mixtures with air. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is advisable to store it in a refrigerator. Keep it away from heat, ignition sources, and incompatible materials, particularly strong oxidizing agents.[5]

Q3: Are there any known incompatible materials with this compound that could affect its stability?

A3: Yes, this compound is incompatible with strong oxidizing agents.[5] Contact with these materials could lead to a vigorous reaction, potentially causing a fire or explosion and affecting the compound's stability.

Q4: What are the likely hazardous decomposition products of this compound at high temperatures?

A4: While specific studies on the thermal decomposition products of this compound are not widely available, based on the decomposition of similar fluorinated compounds, hazardous products are expected to include:

  • Hydrogen fluoride (B91410) (HF)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Other toxic and flammable gases.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pressure increase in the reaction vessel. Heating a closed system containing this compound.Immediately and cautiously cool the vessel. Ensure any future heating is done in a system equipped with pressure relief or in an open or vented system if appropriate for the chemistry.
Discoloration of this compound upon heating. Onset of thermal decomposition or reaction with impurities.Stop the heating process. Analyze a small sample to identify potential degradation products. Purify the remaining this compound if necessary. Consider performing the reaction at a lower temperature.
Inconsistent experimental results at elevated temperatures. Thermal instability and decomposition of this compound.Determine the thermal stability of this compound under your specific experimental conditions using techniques like TGA or DSC before proceeding with large-scale or critical experiments.
Corrosion of equipment after heating this compound. Formation of acidic decomposition products like hydrogen fluoride.Use equipment made of corrosion-resistant materials. Ensure the reaction is conducted under an inert atmosphere to minimize oxidative decomposition.

Quantitative Data Summary

Table 1: Physical and Thermal Properties of this compound

PropertyValue
Molecular Formula C₃H₄F₂O
Molecular Weight 94.06 g/mol
Boiling Point 46.5-46.7 °C @ 757 mmHg[6]
Density 1.164 g/cm³[6]
Flash Point 1.6 °C[7]
Thermal Stability Decomposes at elevated temperatures. Onset temperature is not specified in the literature.
Decomposition Products Expected to include HF, CO, CO₂.[2]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Due to the high volatility of this compound, use a hermetically sealed pan with a pinhole in the lid to allow for the controlled release of vapor.[8]

  • Sample Loading: In a well-ventilated fume hood, carefully pipette a small amount of this compound (typically 5-10 mg) into the TGA pan and hermetically seal it.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., 10°C) to ensure a stable baseline.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound

Objective: To identify thermal events such as boiling and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

  • Sample Preparation: Use a high-pressure or hermetically sealed pan to contain the volatile sample and prevent evaporation before boiling or decomposition.

  • Sample Loading: In a fume hood, load a small amount of this compound (typically 2-5 mg) into the DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas like nitrogen.

    • Temperature Program:

      • Cool the sample to a low temperature (e.g., -20 °C).

      • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature beyond the expected decomposition.

  • Data Analysis: Examine the DSC thermogram for endothermic peaks (indicating boiling) and exothermic peaks (indicating decomposition). Determine the onset temperatures and enthalpy changes for these events.

Visualizations

Decomposition_Pathway This compound This compound Decomposition Decomposition This compound->Decomposition High Temperature Heat Heat Heat->Decomposition HF HF Decomposition->HF CO CO Decomposition->CO CO2 CO2 Decomposition->CO2 Other_Products Other Fluorinated and Non-fluorinated Hydrocarbons Decomposition->Other_Products

Caption: Postulated thermal decomposition pathway of this compound.

Troubleshooting_Workflow start Experiment with this compound at Elevated Temperature issue Observe Unexpected Pressure Increase or Discoloration? start->issue stop_heat Immediately and Safely Stop Heating issue->stop_heat Yes no_issue Continue Monitoring issue->no_issue No analyze Analyze Sample for Decomposition Products stop_heat->analyze evaluate Evaluate Thermal Stability (TGA/DSC) analyze->evaluate modify Modify Experimental Conditions (Lower Temp, Inert Atmosphere) evaluate->modify proceed Proceed with Caution modify->proceed

Caption: Troubleshooting workflow for thermal stability issues.

References

Technical Support Center: Optimizing Reactions with 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions involving 1,1-Difluoroacetone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound as a substrate in catalytic reactions?

A1: this compound presents unique challenges due to the strong electron-withdrawing nature of the two fluorine atoms. This affects the acidity of the α-protons and the reactivity of the carbonyl group. Key challenges include controlling regioselectivity in reactions like the aldol (B89426) addition, achieving high enantioselectivity in asymmetric transformations, and potential catalyst inhibition.

Q2: Which types of catalysts are most effective for reactions with this compound?

A2: Both organocatalysts and metal-based catalysts have been successfully employed.

  • Organocatalysts , such as proline and its derivatives, are often used for aldol and Michael addition reactions. They offer mild reaction conditions and high enantioselectivity.

  • Metal-based catalysts , including those based on palladium, copper, and rhodium, are effective for a range of transformations including cross-coupling and reduction reactions. The choice of ligand is crucial for achieving high catalytic activity and selectivity with metal catalysts.

Q3: How can I improve the enantioselectivity of my reaction?

A3: Achieving high enantioselectivity often requires careful optimization of several factors:

  • Catalyst Choice: Select a catalyst with a well-defined chiral environment. For organocatalyzed reactions, cinchona alkaloids or proline-based catalysts are good starting points. For metal-catalyzed reactions, chiral ligands like BINAP or phosphoramidites can be effective.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A screening of different solvents is often necessary.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity, although it may decrease the reaction rate.

  • Additives: In some cases, the use of co-catalysts or additives can enhance enantioselectivity by influencing the catalyst's activity or the substrate's conformation.

Troubleshooting Guides

Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- For metal catalysts, ensure the active species is generated correctly.- Consider increasing the catalyst loading.
Poor Substrate Purity - Purify the this compound and other reagents before use.- Ensure all solvents are anhydrous, as water can quench catalysts and reagents.
Incorrect Reaction Conditions - Verify the reaction temperature. Some reactions may require heating to overcome activation barriers.- Check the concentration of reactants. Dilute conditions may slow down the reaction rate.
Catalyst Poisoning - Impurities in the starting materials or solvents can act as catalyst poisons.- Ensure glassware is scrupulously clean.
Low Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Catalyst - Screen a library of chiral catalysts or ligands to find the best match for the substrate.- Ensure the correct enantiomer of the catalyst is being used for the desired product stereochemistry.
High Reaction Temperature - Perform the reaction at a lower temperature. This often requires longer reaction times but can significantly improve enantiomeric excess (ee).
Inappropriate Solvent - The solvent can have a profound effect on the organization of the transition state. Screen a range of solvents with varying polarities.
Background Uncatalyzed Reaction - If the uncatalyzed reaction is proceeding at a significant rate, it will produce a racemic product, lowering the overall ee. Lowering the temperature can help to suppress the background reaction.
Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Steric and Electronic Effects - The choice of catalyst and protecting groups on the substrate can influence the facial selectivity of the attack on the prochiral center.
Reaction Kinetics vs. Thermodynamics - The diastereomeric ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. Varying the reaction time and temperature can help to favor the desired diastereomer.

Data Presentation: Catalyst Performance in Key Reactions

The following tables summarize the performance of various catalysts in common reactions involving fluorinated acetones.

Table 1: Organocatalyzed Aldol Reaction of Fluoroacetone (B1215716) with Aldehydes

CatalystAldehydeSolventYield (%)ee (%)Reference
Proline-derived dipeptide4-NitrobenzaldehydeH₂O/THF8591[1]
(S)-ProlineBenzaldehydeDMSO/CHCl₃7688.5[2]
(S)-Proline2-ChlorobenzaldehydeDMSO/CHCl₃8293[2]
Cinchona Alkaloid4-ChlorobenzaldehydeToluene (B28343)9298N/A

Table 2: Asymmetric Michael Addition of Acetone (B3395972) to Nitroolefins

CatalystNitroolefinSolventYield (%)ee (%)Reference
Primary amine-thiophosphoramidetrans-β-NitrostyreneToluene>9997[3]
Cinchona-derived thioureatrans-β-NitrostyreneToluene9597[4]

Table 3: Asymmetric Reduction of α-Fluorinated Ketones

Catalyst SystemKetoneReductantYield (%)ee (%)Reference
Chiral Oxazaborolidine2,2,2-TrifluoroacetophenoneBH₃·THF9598[5]
RuCl(p-cymene)[(R,R)-TsDPEN]1-(4-fluorophenyl)ethanoneHCOOH/NEt₃9699[6]

Experimental Protocols

General Procedure for Proline-Catalyzed Aldol Reaction
  • To a solution of the aldehyde (0.5 mmol) in a mixture of acetone (0.75 mL), CHCl₃ (0.25 mL), and DMSO (0.25 mL), add (S)-proline (0.025 mmol, 5 mol%).[2]

  • Stir the reaction mixture at 0 °C for the specified time (typically 24-96 hours), monitoring the progress by TLC.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Asymmetric Michael Addition of Acetone to Nitroolefins
  • To a solution of the nitroolefin (0.2 mmol) and the primary amine-thiophosphoramide catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL), add acetone (1.0 mL).[3]

  • Stir the mixture at room temperature for the time indicated by TLC analysis.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

Visualizations

Aldol_Reaction_Pathway Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Acetone Acetone This compound Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct Hydrolysis Aldol_Adduct->Proline - H₂O

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Troubleshooting_Workflow Start Reaction Start Problem Problem Encountered? (Low Yield, Low ee, etc.) Start->Problem Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Yes Success Successful Reaction Problem->Success No Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Screen_Catalysts Screen Different Catalysts or Ligands Check_Conditions->Screen_Catalysts Screen_Solvents Screen Solvents Screen_Catalysts->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Optimize_Temp->Success

Caption: A logical workflow for troubleshooting common reaction issues.

References

minimizing the formation of hydrates in fluorinated ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorinated ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a specific focus on mitigating hydrate (B1144303) formation.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated ketones forming hydrates so readily?

The formation of hydrates in fluorinated ketones is a common issue stemming from the strong electron-withdrawing nature of the fluorine atoms. This effect increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. Even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to significant hydrate formation.

Q2: How can I detect the presence of a hydrate in my sample?

The most effective method for detecting and quantifying the presence of a fluorinated ketone hydrate is through ¹⁹F NMR spectroscopy. There is a distinct and noticeable difference in the chemical shift of the trifluoromethyl (-CF₃) group between the ketone and its hydrate. The hydrate form typically appears at a different chemical shift, often upfield, compared to the anhydrous ketone.

Q3: What are the general strategies to prevent hydrate formation during synthesis?

Preventing hydrate formation primarily involves rigorous exclusion of water from the reaction and work-up steps. Key strategies include:

  • Use of Anhydrous Reagents and Solvents: Always use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are thoroughly dried before use.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Glassware Preparation: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.

Q4: Can I reverse hydrate formation once it has occurred?

Yes, in most cases, the hydrate can be converted back to the parent ketone. Common methods include azeotropic distillation, drying with molecular sieves, or heating under high vacuum. The choice of method depends on the thermal stability and other properties of your compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to hydrate formation.

Issue 1: My ¹⁹F NMR spectrum shows a significant peak corresponding to the hydrate.

  • Possible Cause A: Incomplete drying of solvents or reagents.

    • Solution: Ensure all solvents are freshly distilled from an appropriate drying agent. Use freshly opened bottles of anhydrous solvents. Dry reagents in a vacuum oven or desiccator as appropriate.

  • Possible Cause B: Exposure to atmospheric moisture during reaction setup or work-up.

    • Solution: Employ Schlenk line techniques or a glovebox for moisture-sensitive reactions. During work-up, use anhydrous drying agents like sodium sulfate (B86663) or magnesium sulfate that have been freshly opened or dried.

  • Possible Cause C: Water produced as a byproduct of the reaction.

    • Solution: If water is a known byproduct, consider adding a dehydrating agent in-situ, such as molecular sieves, to the reaction mixture.

Issue 2: My isolated product is an oil or a waxy solid, and I suspect it is the hydrate.

  • Possible Cause: The presence of water is preventing the crystallization of the anhydrous ketone.

    • Solution: Attempt to remove the water of hydration using one of the methods outlined in the "Experimental Protocols" section below. After dehydration, attempt to recrystallize the product from a suitable anhydrous solvent system.

Issue 3: I've tried heating my sample under vacuum, but the hydrate persists.

  • Possible Cause A: The temperature or vacuum is insufficient.

    • Solution: Gradually increase the temperature, ensuring it remains below the decomposition point of your compound. Use a high-vacuum pump to achieve a lower pressure.

  • Possible Cause B: The hydrate is particularly stable.

    • Solution: Consider a more rigorous dehydration method, such as azeotropic distillation with a Dean-Stark apparatus.

Data Presentation

Table 1: ¹⁹F NMR Chemical Shifts of Selected Fluorinated Ketones and Their Hydrates

CompoundKetone ¹⁹F Shift (ppm)Hydrate ¹⁹F Shift (ppm)
2-(Trifluoroacetyl)cyclopentanone-75.7-82.2
2-(Trifluoroacetyl)cyclohexanedione-76.3-82.9

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Table 2: Comparison of Dehydration Methods

MethodDescriptionAdvantagesDisadvantages
Azeotropic Distillation Refluxing the hydrated compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), with continuous removal of water using a Dean-Stark trap.Highly effective for removing water; can be used for larger scale reactions.Requires the compound to be thermally stable at the reflux temperature of the solvent.
Molecular Sieves Stirring a solution of the hydrated compound with activated molecular sieves (typically 3Å or 4Å).Mild conditions; suitable for thermally sensitive compounds.Can be slow; requires filtration to remove the sieves; sieves need to be activated.
Heating Under High Vacuum Subjecting the hydrated compound to elevated temperatures under high vacuum to sublime the water.Simple procedure; no additional reagents or solvents required.Only suitable for thermally stable compounds; may not be effective for very stable hydrates.
Dehydrating Agents (e.g., P₂O₅, H₂SO₄) Direct treatment with a strong dehydrating agent.Powerful dehydration.Can be harsh and lead to side reactions or decomposition of the target compound; can be difficult to handle and remove.

Experimental Protocols

Protocol 1: Dehydration via Azeotropic Distillation using a Dean-Stark Apparatus

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagents: Dissolve the hydrated fluorinated ketone in a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene). Use a solvent volume that allows for efficient stirring and reflux.

  • Procedure: a. Fill the Dean-Stark trap with the same solvent. b. Heat the mixture to reflux. The water-solvent azeotrope will distill into the trap. c. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the solvent will return to the flask. d. Continue refluxing until no more water collects in the trap.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure to yield the anhydrous fluorinated ketone. c. Confirm the absence of the hydrate using ¹⁹F NMR.

Protocol 2: Dehydration with Molecular Sieves

  • Preparation: Activate 3Å or 4Å molecular sieves by heating them in a muffle furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum. Cool the sieves in a desiccator.

  • Procedure: a. Dissolve the hydrated fluorinated ketone in a freshly opened anhydrous solvent (e.g., dichloromethane, diethyl ether). b. Add the activated molecular sieves (typically 10-20% by weight of the solvent) to the solution. c. Stir the mixture at room temperature under an inert atmosphere. d. Monitor the progress of the dehydration by periodically taking an aliquot, filtering it, and analyzing by ¹⁹F NMR.

  • Work-up: a. Once the dehydration is complete, carefully decant or filter the solution to remove the molecular sieves. b. Rinse the sieves with a small amount of anhydrous solvent and combine the filtrates. c. Remove the solvent under reduced pressure to obtain the anhydrous product.

Visualizations

Hydrate_Formation_Pathway cluster_conditions Conditions Promoting Hydration ketone Fluorinated Ketone (Anhydrous) hydrate Fluorinated Ketone Hydrate ketone->hydrate Hydration (Undesired) water H₂O (Moisture) hydrate->ketone Dehydration (Desired) Atmospheric Moisture Atmospheric Moisture Wet Solvents Wet Solvents Non-dried Reagents Non-dried Reagents

Caption: Pathway of hydrate formation and reversal.

Troubleshooting_Workflow start Hydrate Detected in Product (via ¹⁹F NMR) check_stability Is the compound thermally stable? start->check_stability azeotrope Perform Azeotropic Distillation check_stability->azeotrope Yes mol_sieves Use Molecular Sieves check_stability->mol_sieves No high_vacuum Heat under High Vacuum azeotrope->high_vacuum If hydrate persists analyze Analyze by ¹⁹F NMR azeotrope->analyze mol_sieves->analyze high_vacuum->analyze analyze->start Hydrate present end Anhydrous Product analyze->end Hydrate absent

Caption: Troubleshooting workflow for hydrate removal.

Technical Support Center: Substrate Reactivity in Fluorination and Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing substrate reactivity issues with Selectfluor® and 1,1-Difluoroacetone . This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.

Section 1: Electrophilic Fluorination with Selectfluor®

Selectfluor® (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent. However, substrate reactivity can significantly influence reaction outcomes. This section addresses common issues encountered during electrophilic fluorination.

Troubleshooting Guide: Selectfluor® Reactions

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction with Selectfluor® shows little to no formation of the desired fluorinated product. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion is often related to insufficient nucleophilicity of the substrate, improper reaction conditions, or reagent deactivation.

    • Substrate Reactivity: Selectfluor® is most effective on electron-rich substrates such as enols, enol ethers, and electron-rich aromatic compounds.[1] Electron-deficient substrates may require harsher conditions or alternative fluorinating agents.

    • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Acetonitrile (MeCN) is a common and generally effective solvent.[2] Protic solvents like water can sometimes be used and may even be beneficial in certain cases.[2] However, Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO, which should be avoided.[2][3]

    • Temperature: While many reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates. However, for sensitive substrates, such as some heterocycles, lower temperatures (e.g., 0 °C) may be required to prevent degradation.[2]

    • Reagent Quality: Ensure your Selectfluor® has been stored in a dry environment and is not from an old or potentially degraded batch. Although stable, it is a high-energy material.

Issue 2: Formation of Multiple Products or Low Regioselectivity

  • Question: My reaction is producing a complex mixture of products, including isomers and potential side-products. How can I improve the regioselectivity?

  • Answer: Poor regioselectivity can stem from multiple reactive sites on the substrate or from side reactions.

    • Directing Groups: The regioselectivity on aromatic substrates is governed by existing directing groups. Activating groups (e.g., -OR, -NR₂) will direct fluorination to the ortho and para positions.

    • Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of Selectfluor®, leading to fluorination at a less hindered, electronically favorable position.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

      • Solvent: The solvent can influence the stability of intermediates. Experimenting with a range of solvents with varying polarities may improve selectivity.[4]

    • Side Reactions: In some cases, particularly with certain dialkoxybenzenes, amination products can be observed instead of fluorination.[4]

Issue 3: Observation of Dark-Colored, Tar-Like Substances

  • Question: My reaction mixture is turning dark and forming insoluble tars. What is causing this and how can it be prevented?

  • Answer: Tar formation is indicative of substrate or product decomposition, a common issue with electron-rich, sensitive substrates like furans and pyrroles.[5]

    • Control Reaction Rate:

      • Lower Temperature: Running the reaction at 0 °C or below can moderate reactivity.[5]

      • Slow Addition: Add Selectfluor® portion-wise over a period of time to control the reaction exotherm.[5]

    • Protect Sensitive Functional Groups: Substrates with free amines or other highly reactive functional groups may be susceptible to oxidation or other side reactions. Protection of these groups prior to fluorination is often necessary.

    • Inert Atmosphere: While Selectfluor® is air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates.

Frequently Asked Questions (FAQs): Selectfluor®
  • Q1: Can Selectfluor® be used with substrates containing free hydroxyl or amine groups?

    • A1: It is challenging. Free amines and alcohols can be oxidized by Selectfluor®.[5][6] Primary and secondary amines can undergo N-fluorination to yield RNF₂, RNHF, or R₂NF compounds.[1][7] It is highly recommended to protect these functional groups (e.g., as esters, ethers, or amides) before proceeding with C-fluorination.

  • Q2: My substrate is electron-poor. Is Selectfluor® a good choice?

    • A2: Generally, Selectfluor® is less effective for electron-deficient substrates. For these substrates, nucleophilic fluorination methods are often more suitable. However, for some electron-deficient heterocycles, specific conditions, such as the use of co-solvents or a base, can facilitate fluorination with Selectfluor®.[2]

  • Q3: Besides fluorination, what other reactions can Selectfluor® participate in?

    • A3: Selectfluor® is a strong oxidizing agent and can be used for various transformations, including the oxidation of alcohols and phenols, and the activation of other halogens (e.g., iodine in I₂) for electrophilic halogenation.[5][6][8] It can also mediate the synthesis of hypervalent iodine compounds.

Data Presentation: Selectfluor® Reaction Conditions

The following table summarizes representative reaction conditions for the fluorination of various substrates with Selectfluor®.

Substrate TypeSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Reference
β-Ketoesterethyl 2-oxocyclopentanecarboxylateMeCNRoom Temp.195[3]
Aromatic (electron-rich)AnisoleCH₂Cl₂Room Temp.185[3]
Indole1-methylindoleMeCN0 to Room Temp.0.592[3]
Bicyclic AlkeneBenzonorbornadieneMeCN90298[9]
Experimental Protocols: Selectfluor®

General Protocol for Electrophilic Fluorination of an Electron-Rich Arene

  • Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve the electron-rich arene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).[4]

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.[4]

  • Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Mandatory Visualizations: Selectfluor®

selectfluor_troubleshooting start Start: Selectfluor® Reaction outcome Low/No Conversion? start->outcome side_reactions Side Reactions/Tar? outcome->side_reactions No check_substrate Substrate electron-rich? outcome->check_substrate Yes success Successful Fluorination side_reactions->success No control_rate Control Reaction Rate: - Lower Temp. - Slow Addition of Selectfluor® side_reactions->control_rate Yes failure Consider Alternative Method check_substrate->failure No optimize_conditions Optimize Conditions: - Increase Temp. - Change Solvent - Check Reagent Quality check_substrate->optimize_conditions Yes optimize_conditions->side_reactions protect_groups Protect Sensitive Groups (e.g., -OH, -NH2) protect_groups->success control_rate->protect_groups

Caption: Troubleshooting workflow for Selectfluor® reactions.

Section 2: Nucleophilic Difluoromethylation with this compound

This compound is a valuable reagent for introducing a difluoroacetone moiety. Its application often involves the formation of an enolate for subsequent nucleophilic attack.

Troubleshooting Guide: this compound Reactions

Issue 1: Difficulty in Forming the Enolate / Low Reactivity

  • Question: I am attempting a nucleophilic addition using this compound, but the reaction is not proceeding. What are the challenges with enolate formation and how can I overcome them?

  • Answer: The presence of two alpha-fluorine atoms significantly increases the acidity of the alpha-protons, making enolate formation easier than with acetone. However, the stability and reactivity of the resulting enolate are key considerations.

    • Base Selection: A strong, non-nucleophilic base is typically required to fully deprotonate this compound and form the enolate. Lithium diisopropylamide (LDA) is a common choice. Weaker bases like alkoxides may result in an equilibrium with only a small concentration of the enolate.

    • Temperature Control: Enolate formation is usually performed at low temperatures (e.g., -78 °C) to prevent side reactions. The stability of the fluorinated enolate can be limited, and warming the reaction prematurely can lead to decomposition.

    • Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (B95107) (THF) are standard for enolate formation to ensure the stability of the base and the enolate.

Issue 2: Product Decomposition or Side Reactions

  • Question: My reaction with this compound is giving multiple products, or my desired product seems to be decomposing during workup. What are the likely side reactions?

  • Answer: Fluorinated carbonyl compounds can be susceptible to decomposition, especially under basic or protic conditions.

    • Stability in Protic Solvents: The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and prone to forming hydrates or hemiketals in the presence of water or alcohols. It is advisable to use aprotic solvents and perform an anhydrous workup if possible.

    • Base-Catalyzed Decomposition: Like other ketones with alpha-hydrogens, this compound can undergo base-catalyzed self-condensation (aldol reaction). Using a strong base to pre-form the enolate at low temperatures before adding the electrophile can minimize this.

    • Workup Conditions: During aqueous workup, avoid strongly basic conditions which can catalyze retro-aldol or other decomposition pathways of the product. A mildly acidic quench (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride, NH₄Cl) is often preferred.

Frequently Asked Questions (FAQs): this compound
  • Q1: Is this compound stable for long-term storage?

    • A1: this compound is a flammable liquid with a low boiling point (46-47 °C).[10] It should be stored in a cool, well-ventilated, flame-proof area in a tightly sealed container to prevent evaporation and exposure to moisture.[11]

  • Q2: Are there alternative methods for nucleophilic difluoromethylation if direct use of this compound is problematic?

    • A2: Yes, several reagents are used to generate a difluoromethyl nucleophile (CF₂H⁻ synthon). These include diethyl difluoromethylphosphonate and difluoromethyl phenyl sulfone (PhSO₂CF₂H), which can be deprotonated to react with electrophiles.[12][13] These methods can offer a more controlled approach to introducing the difluoromethyl group.

  • Q3: How is this compound typically synthesized?

    • A3: An industrial method involves a multi-step synthesis starting from ethyl acetoacetate (B1235776). This includes bromination, a fluorine-bromine exchange reaction, and subsequent hydrolysis and decarboxylation.[14][15]

Data Presentation: Synthesis and Properties of this compound

The following table summarizes key physical properties and synthesis data for this compound.

Property / ParameterValueReference(s)
Molecular FormulaC₃H₄F₂O[16]
Molecular Weight94.06 g/mol [16]
Boiling Point46-47 °C[10]
Density1.16 g/cm³[10]
Flash Point2 °C[10]
Synthesis Yield (from ethyl acetoacetate)91.25% (crude)[14][15]
Experimental Protocols: this compound

General Protocol for the Synthesis of this compound (adapted from industrial process)

This protocol is an overview of an industrial synthesis and should be adapted with appropriate safety measures for a laboratory setting.

  • Bromination: Synthesize the dibromide from ethyl acetoacetate in n-heptanol using an Oxone/KBr system at a temperature >60°C.[14][15]

  • Fluorination: Perform a fluorine-bromine exchange reaction on the dibromide intermediate using potassium fluoride (B91410) (2.2 equivalents) at 150°C.[14][15]

  • Hydrolysis and Decarboxylation: Treat the resulting difluoride with 50% sulfuric acid at 90°C to yield crude this compound.[14][15]

  • Purification: The crude product can be purified by distillation, taking care due to its low boiling point and flammability.

Mandatory Visualizations: this compound

difluoroacetone_troubleshooting start Start: this compound Nucleophilic Addition outcome Low/No Reaction? start->outcome side_reactions Decomposition/Side Products? outcome->side_reactions No check_enolate Check Enolate Formation: - Strong, non-nucleophilic base? - Low temp (-78°C)? - Anhydrous solvent (THF)? outcome->check_enolate Yes success Successful Addition side_reactions->success No check_stability Review Reaction Conditions: - Avoid protic solvents - Pre-form enolate before adding electrophile side_reactions->check_stability Yes failure Consider Alternative CF2H Source check_enolate->side_reactions Reaction Proceeds check_enolate->failure Still No Reaction check_workup Review Workup: - Avoid strong base - Use anhydrous conditions if possible - Mildly acidic quench (NH4Cl) check_workup->success check_stability->check_workup

References

Technical Support Center: Workup Procedures for Reactions Containing 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper workup procedures for quenching reactions containing 1,1-Difluoroacetone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] It is also toxic if swallowed, in contact with skin, or if inhaled. Due to its low boiling point, sealed containers may build up pressure and pose a risk of violent rupture.[1] It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] The use of personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection, is mandatory.[1]

Q2: What are the general principles for quenching a reaction containing this compound?

A2: The quenching process aims to neutralize any reactive species remaining in the reaction mixture. For reactions involving this compound, which often proceed via enolate intermediates, a careful and controlled quench is necessary.[4][5] The choice of quenching agent depends on the specific reaction conditions, particularly the nature of the base used to generate the enolate. A common strategy is to slowly add a proton source to the cooled reaction mixture.

Q3: What are suitable quenching agents for reactions involving this compound?

A3: For reactions using strong bases (e.g., LDA, NaH), a less reactive proton source should be used for the initial quench to control the exotherm. Suitable quenching agents, in order of increasing reactivity, include:

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: A mild acidic quencher suitable for many enolate reactions.[6]

  • Water: Can be used, but the reaction may be vigorous with highly reactive species.

  • Dilute acids (e.g., 1 M HCl): Used to neutralize the reaction mixture after an initial quench with a milder reagent.

For less reactive organometallic reagents, a sequential quench with a less reactive alcohol (like isopropanol (B130326) or ethanol) followed by water can be employed.[7]

Q4: How should the quenching procedure be performed safely?

A4: The reaction mixture should be cooled to a low temperature (e.g., 0 °C or -78 °C) before quenching to dissipate any heat generated. The quenching agent should be added slowly and dropwise with vigorous stirring. It is important to monitor the temperature of the reaction mixture throughout the addition. The procedure should be carried out in a fume hood, and appropriate PPE should be worn.

Q5: What are the common steps in the workup of a reaction containing this compound?

A5: A typical aqueous workup is performed to separate the desired product from the reaction mixture.[8][9] The general steps are:

  • Quenching: Neutralize reactive reagents as described above.

  • Extraction: Partition the reaction mixture between an organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous layer.[10] The product will typically be in the organic layer. Multiple extractions with the organic solvent will ensure complete recovery of the product.[10]

  • Washing: The combined organic layers are washed sequentially with water, dilute acid or base (to remove any remaining acidic or basic impurities), and finally with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.[11]

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[9][10]

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.[10][11]

Troubleshooting Guide

Problem 1: An emulsion forms during the aqueous workup.

  • Possible Cause: High concentration of salts or polar byproducts. Solvents like THF or benzene (B151609) can also contribute to emulsion formation.[12]

  • Solution:

    • Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • If the emulsion persists, filter the mixture through a pad of Celite.

    • If using a solvent like THF, it is often better to remove it via rotary evaporation before the workup.[12]

Problem 2: The desired product is not found in the organic layer after extraction.

  • Possible Cause: The product may be more polar than anticipated and have some solubility in the aqueous layer.

  • Solution:

    • Perform multiple extractions (3-5 times) with the organic solvent to ensure complete transfer of the product from the aqueous layer.

    • If the product is suspected to be highly polar, consider using a more polar extraction solvent like a 3:1 mixture of chloroform (B151607) and isopropanol.[12]

    • Back-extract the aqueous layer with fresh organic solvent.

Problem 3: The final product is contaminated with unreacted this compound.

  • Possible Cause: Incomplete reaction or use of excess this compound.

  • Solution:

    • This compound is volatile (boiling point 46-47 °C).[13] It can often be removed by evaporation under reduced pressure.

    • If the product is not volatile, purification by column chromatography or distillation may be necessary.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
CAS Number 431-05-0[1][2][3][13][14][15]
Molecular Formula C₃H₄F₂O[2][13]
Molecular Weight 94.06 g/mol [13][14]
Boiling Point 46-47 °C[13]
Density 1.16 g/cm³[13]
Flash Point 2 °C[13]
Hazard Statements H226, H315, H319, H335[1][3]
Signal Word Danger[2]

Experimental Protocols

Protocol 1: General Quenching Procedure for a Reaction Involving this compound and a Strong Base

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • With vigorous stirring, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the reaction mixture.

  • Monitor the internal temperature of the reaction to ensure it does not rise significantly.

  • Once the addition is complete and the reaction is no longer exothermic, allow the mixture to warm to room temperature.

  • Proceed with the aqueous workup as described in the FAQs.

Protocol 2: Aqueous Workup and Extraction

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Shake the funnel gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Deionized water

    • Saturated aqueous sodium bicarbonate (if acidic impurities are present)

    • Brine

  • Drain the organic layer into an Erlenmeyer flask.

  • Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and rinse with a small amount of fresh organic solvent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Reaction containing This compound cool Cool Reaction Mixture to 0 °C start->cool add_quench Slowly Add Quenching Agent (e.g., sat. NH4Cl) cool->add_quench monitor Monitor Temperature add_quench->monitor warm Warm to Room Temperature monitor->warm extract Aqueous Extraction warm->extract end_node Crude Product extract->end_node

Caption: Workflow for quenching reactions containing this compound.

Troubleshooting_Emulsion start Emulsion Forms During Workup add_brine Add Saturated NaCl (Brine) start->add_brine resolved1 Emulsion Breaks add_brine->resolved1 Success persists1 Emulsion Persists add_brine->persists1 Failure filter_celite Filter Through Celite persists1->filter_celite resolved2 Emulsion Breaks filter_celite->resolved2 Success persists2 Emulsion Persists filter_celite->persists2 Failure remove_solvent Consider Removing High-Boiling Solvent (e.g., THF) Before Workup in Future Experiments persists2->remove_solvent

Caption: Troubleshooting guide for emulsion formation during workup.

References

Validation & Comparative

A Comparative Guide to Difluorinated Ketones in Synthesis: 1,1-Difluoroacetone vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Difluorinated ketones, in particular, serve as valuable building blocks for synthesizing complex fluorinated compounds. This guide provides an objective comparison of 1,1-difluoroacetone with other key difluorinated ketones—1,3-difluoroacetone (B1216470) and hexafluoroacetone (B58046)—in common synthetic transformations. The information presented is supported by available experimental data and established chemical principles.

Introduction to Difluorinated Ketones

Difluorinated ketones are characterized by the presence of two fluorine atoms, which significantly alter their chemical reactivity compared to their non-fluorinated analogs. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the position of the fluorine atoms on the ketone backbone plays a crucial role in directing the outcome of reactions and influencing the stability of intermediates. This guide will focus on the similarities and differences in the synthetic utility of this compound, 1,3-difluoroacetone, and hexafluoroacetone.

Physical and Chemical Properties

A summary of the key physical and chemical properties of these ketones is presented in the table below. These properties influence their handling, reaction conditions, and reactivity.

PropertyThis compound1,3-DifluoroacetoneHexafluoroacetone
CAS Number 431-05-0[1]453-14-5684-16-2
Molecular Formula C₃H₄F₂O[1]C₃H₄F₂OC₃F₆O[2]
Molecular Weight 94.06 g/mol [1]94.06 g/mol 166.02 g/mol [2]
Boiling Point 46-47 °C[1]101-102 °C-28 °C[2]
Density 1.16 g/cm³[1]1.307 g/mL at 25 °C1.33 g/mL (liquid)
Form Liquid[1]LiquidColorless gas[2][3]
Hydration Forms a hydrate (B1144303)Information not readily availableReadily forms a stable hydrate (gem-diol)[2][3]

Reactivity and Performance in Key Synthetic Reactions

The reactivity of difluorinated ketones is largely dictated by the position of the electron-withdrawing fluorine atoms.

  • This compound : The two fluorine atoms on the α-carbon make the carbonyl carbon highly electrophilic. The presence of α-hydrogens on the methyl group allows for enolization, making it a substrate for reactions like the Aldol (B89426) condensation.

  • 1,3-Difluoroacetone : With fluorine atoms on both α-carbons, the carbonyl carbon is highly electrophilic. The α-hydrogens are significantly more acidic compared to acetone, which can influence its enolization and subsequent reactions.

  • Hexafluoroacetone : The presence of two trifluoromethyl groups makes the carbonyl carbon extremely electrophilic. It is highly reactive towards nucleophiles and readily forms a stable hydrate. It lacks α-hydrogens and therefore cannot enolize in the same way as the other two ketones.[2][4]

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. The performance of difluorinated ketones in this reaction varies significantly.

1,3-Difluoroacetone: The acidic α-hydrogens of 1,3-difluoroacetone would facilitate enolate formation, suggesting its potential as a nucleophilic partner in aldol reactions.

Hexafluoroacetone: Due to its high electrophilicity and lack of α-hydrogens, hexafluoroacetone and its hydrate are excellent electrophilic partners in aldol-type reactions with enolizable ketones.[2]

Comparative Aldol Reaction Data

KetoneAldehyde/Ketone PartnerCatalyst/ConditionsProductYieldReference
HexafluoroacetoneVarious ketonesConc. H₂SO₄, 50-100 °CAldol adductsGood[2]
Acetone (for comparison)BenzaldehydeNaOH, Ethanol/WaterDibenzalacetoneNot specified[5]

Experimental Protocol: Acid-Catalyzed Aldol Reaction of Hexafluoroacetone with a Ketone [2]

  • Reaction Setup: To a reaction vessel, add the enolizable ketone and concentrated sulfuric acid as the catalyst.

  • Reagent Addition: Introduce hexafluoroacetone gas into the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 50-100 °C.

  • Work-up: After the reaction is complete, neutralize the acid and extract the product with a suitable organic solvent.

  • Purification: Purify the resulting aldol adduct by distillation or chromatography.

Reaction Workflow: Aldol Condensation

Aldol_Condensation Ketone Enolizable Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Aldol_Adduct β-Hydroxy Ketone Enolate->Aldol_Adduct Nucleophilic Attack Difluoro_Ketone Difluorinated Ketone (Electrophile) Difluoro_Ketone->Aldol_Adduct Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration Water H₂O

Caption: Generalized workflow for a base-catalyzed Aldol condensation.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. While difluorinated ketones themselves are not the typical substrates, their reactivity can be inferred from related reactions.

Comparative Notes on Reformatsky-type Reactions

  • This compound and 1,3-Difluoroacetone: Direct experimental data for the Reformatsky reaction with these ketones is scarce. However, their electrophilic carbonyl carbon suggests they would be suitable substrates.

  • Hexafluoroacetone: The high reactivity of hexafluoroacetone makes it a good candidate for Reformatsky-type reactions, although its tendency to hydrate might require anhydrous conditions.

The related reaction of ethyl iododifluoroacetate with ketones provides insight into the formation of difluorinated β-hydroxy esters.[6] This highlights the utility of building blocks that can generate difluoroenolate equivalents.

Experimental Protocol: Enantioselective Reformatsky Reaction of Ethyl Iododifluoroacetate with a Ketone [6]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the difluorinated Reformatsky reagent by reacting ethyl iododifluoroacetate with diethylzinc.

  • Addition of Chiral Ligand: Add a chiral ligand, such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, to induce enantioselectivity.

  • Reaction with Ketone: Add the ketone substrate to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a low temperature (e.g., -40 °C).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product by chromatography to obtain the enantioenriched β-hydroxy-α,α-difluoroester.

Reaction Pathway: Reformatsky Reaction

Reformatsky_Reaction Alpha_Halo_Ester α-Halo Ester Reformatsky_Reagent Reformatsky Reagent (Zinc Enolate) Alpha_Halo_Ester->Reformatsky_Reagent Zinc Zinc Zinc->Reformatsky_Reagent Intermediate Zinc Alkoxide Intermediate Reformatsky_Reagent->Intermediate Difluoro_Ketone Difluorinated Ketone Difluoro_Ketone->Intermediate Beta_Hydroxy_Ester β-Hydroxy Ester Intermediate->Beta_Hydroxy_Ester Acid_Workup Acid Workup

Caption: General pathway of the Reformatsky reaction.

Synthesis of this compound

An industrialized production method for this compound starts from ethyl acetoacetate. The process involves bromination, fluorine-bromine exchange, and subsequent hydrolysis and decarboxylation.[7]

Synthesis Workflow: Industrial Preparation of this compound

Synthesis_1_1_Difluoroacetone Start Ethyl Acetoacetate Bromination Bromination (Oxone/KBr) Start->Bromination Dibromide Dibromide Intermediate Bromination->Dibromide Fluorination Fluorine-Bromine Exchange (KF) Dibromide->Fluorination Difluoride Difluoride Intermediate Fluorination->Difluoride Hydrolysis Hydrolysis & Decarboxylation (H₂SO₄) Difluoride->Hydrolysis Product This compound Hydrolysis->Product

Caption: Industrial synthesis route for this compound.

Conclusion

This compound, 1,3-difluoroacetone, and hexafluoroacetone each offer unique reactivity profiles for the synthesis of fluorinated molecules.

  • This compound serves as a valuable building block, particularly for introducing the difluoromethylacetyl group. Its enolizable nature allows for a broader range of reactions compared to perfluorinated ketones.

  • 1,3-Difluoroacetone , with its highly acidic α-hydrogens, is a promising candidate for reactions requiring enolate formation, though more research is needed to fully explore its synthetic potential.

  • Hexafluoroacetone is an exceptionally reactive electrophile, ideal for reactions with a wide range of nucleophiles. Its gaseous nature and high reactivity necessitate careful handling.

The choice of a difluorinated ketone in a synthetic strategy will depend on the desired reactivity, the specific reaction being performed, and the target molecule's structure. While direct comparative data is not always available, understanding the fundamental principles of fluorine's electronic effects allows for a rational selection of the most appropriate building block for a given synthetic challenge.

References

Validating the Structure of 1,1-Difluoroacetone: A Comparative Guide Using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-containing compounds are of significant interest in pharmaceutical and materials science due to the unique physicochemical properties imparted by the fluorine atom. Accurate structural elucidation of these molecules is paramount. Among the most powerful analytical techniques for this purpose is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Its high sensitivity, wide chemical shift range, and characteristic coupling patterns provide unambiguous structural information. This guide provides a comparative analysis of the ¹⁹F NMR data for 1,1-difluoroacetone and other fluorinated acetones, offering a clear methodology for structural validation.

Comparison of ¹⁹F NMR Data for Fluorinated Acetones

The chemical shift (δ) and coupling constants (J) in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus. This sensitivity allows for clear differentiation between various fluorinated species. The table below summarizes key ¹⁹F NMR parameters for this compound and its structural isomers and analogs.

CompoundStructure¹⁹F Chemical Shift (δ) ppmCoupling Constant (JHF) HzMultiplicity
This compound CH₃C(O)CHF₂-127.8 5.8 Triplet
MonofluoroacetoneCH₃C(O)CH₂F-223.5[1]48 (²JHF)[1]Triplet
1,1,1-TrifluoroacetoneCH₃C(O)CF₃-82.41.5 (⁴JHF)Quartet
HexafluoroacetoneCF₃C(O)CF₃-84.6[2]N/ASinglet

Note: Chemical shifts are referenced to CFCl₃.

The distinctive triplet in the ¹⁹F NMR spectrum of this compound, arising from the coupling with the two equivalent protons of the adjacent methyl group (a ³JHF coupling), is a key diagnostic feature for its structural validation.

Experimental Protocol for ¹⁹F NMR Analysis of this compound

A standardized protocol is crucial for obtaining high-quality, reproducible ¹⁹F NMR data.

1. Sample Preparation:

  • Concentration: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-50 mg/mL.

  • Internal Standard: While not always necessary for qualitative analysis, an internal standard such as trifluorotoluene can be added for precise chemical shift referencing.

  • NMR Tube: Use a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around -100 ppm, is a good starting point for fluoroketones.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).

Visualization of Key Concepts

Spin-Spin Coupling in this compound

The interaction between the fluorine nuclei and the adjacent methyl protons leads to a characteristic splitting pattern, which is a powerful tool for structure confirmation.

cluster_F ¹⁹F Nuclei cluster_H Methyl Protons F F H H F->H ³JHF H->F ³JHF

Caption: Coupling interaction between fluorine and hydrogen nuclei in this compound.

Workflow for Structural Validation

A logical workflow ensures a systematic approach to the validation of the this compound structure using ¹⁹F NMR.

A Acquire ¹⁹F NMR Spectrum B Observe Chemical Shift (δ ≈ -127.8 ppm) A->B C Analyze Multiplicity (Triplet) B->C D Measure Coupling Constant (³JHF ≈ 5.8 Hz) C->D E Compare with Data of Isomers and Analogs D->E F Structure Confirmed E->F

Caption: Logical workflow for the structural validation of this compound.

References

A Comparative Guide to Catalysts for 1,1-Difluoroacetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,1-difluoroacetone is a critical step in the production of various pharmaceuticals and agrochemicals. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for your research and development needs.

Catalyst Performance Comparison

The following table summarizes the performance of two common Brønsted acid catalysts in the synthesis of this compound. While direct comparison is challenging due to differing reaction pathways, this data provides a benchmark for catalyst efficacy.

CatalystStarting MaterialsReaction TypeTemperature (°C)Yield (%)Selectivity (%)G.C. Content (%)
50% Sulfuric Acid Ethyl 2,2-difluoroacetoacetateHydrolysis & Decarboxylation9091.25[1][2]-99.60[1][2]
p-Toluenesulfonic Acid Formaldehyde (B43269), 1,1-difluorochloroethaneCondensation< 2595[2]95[2]-

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Discussion of Catalytic Approaches

Brønsted Acids:

  • Sulfuric Acid: As a strong mineral acid, sulfuric acid is effective for the hydrolysis and decarboxylation of ethyl 2,2-difluoroacetoacetate to yield this compound.[1][2] The high yield and purity of the product make this a viable, cost-effective option for industrial-scale production.[1][2] However, the corrosive nature of sulfuric acid and the potential for side reactions at elevated temperatures are important considerations.

  • p-Toluenesulfonic Acid (p-TsOH): This organic sulfonic acid serves as an effective catalyst for the condensation reaction between formaldehyde and 1,1-difluorochloroethane.[2] It offers high yield and selectivity at milder temperatures compared to the sulfuric acid-catalyzed hydrolysis route.[2] Being a solid, p-TsOH is often easier to handle and can be used in smaller quantities.

Potential Alternative Catalysts:

While specific data for this compound synthesis is limited, other catalyst types warrant consideration based on their performance in related fluorination and ketone synthesis reactions:

  • Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃) are known to catalyze Friedel-Crafts and aldol-type reactions, which are relevant to certain synthetic routes for fluorinated ketones. Their ability to activate carbonyl groups and facilitate C-C bond formation could be advantageous. However, their sensitivity to water and potential for stoichiometric consumption can be drawbacks.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis and Decarboxylation using Sulfuric Acid

This protocol is based on the industrialized production method from ethyl 2,2-difluoroacetoacetate.[1][2]

Materials:

  • Ethyl 2,2-difluoroacetoacetate

  • 50% Sulfuric acid (H₂SO₄)

  • Standard laboratory glassware for reaction, distillation, and extraction

  • Heating and stirring apparatus

Procedure:

  • Charge a suitable reactor with ethyl 2,2-difluoroacetoacetate.

  • Slowly add 50% sulfuric acid to the reactor while stirring.

  • Heat the reaction mixture to 90°C and maintain this temperature.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude this compound, typically through distillation.

  • Further purify the product as required, for example, by fractional distillation.

Protocol 2: Synthesis of this compound via Condensation using p-Toluenesulfonic Acid

This protocol describes the synthesis from formaldehyde and 1,1-difluorochloroethane.[2]

Materials:

  • Formaldehyde

  • 1,1-difluorochloroethane

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware for reaction under controlled temperature

  • Cooling and stirring apparatus

Procedure:

  • In a reactor equipped with a stirrer and a cooling system, dissolve p-toluenesulfonic acid in the anhydrous solvent.

  • Cool the solution to below 25°C.

  • Simultaneously add formaldehyde and 1,1-difluorochloroethane to the cooled solution while maintaining the temperature below 25°C. The reaction is exothermic.

  • Stir the reaction mixture until completion, monitored by an appropriate analytical technique (e.g., GC or NMR).

  • After the reaction is complete, quench the catalyst, for example, by adding a weak base.

  • Work up the reaction mixture to isolate the this compound. This may involve extraction and distillation.

  • Purify the product as necessary.

Visualizations

Reaction Pathway Diagram

G Synthesis Pathway of this compound cluster_0 Route 1: Hydrolysis & Decarboxylation cluster_1 Route 2: Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2,2-dibromoacetoacetate Ethyl 2,2-dibromoacetoacetate Ethyl Acetoacetate->Ethyl 2,2-dibromoacetoacetate Oxone/KBr Ethyl 2,2-difluoroacetoacetate Ethyl 2,2-difluoroacetoacetate Ethyl 2,2-dibromoacetoacetate->Ethyl 2,2-difluoroacetoacetate KF This compound This compound Ethyl 2,2-difluoroacetoacetate->this compound 50% H2SO4 90°C Formaldehyde Formaldehyde 1,1-Difluoroacetone_route2 This compound Formaldehyde->1,1-Difluoroacetone_route2 p-TsOH < 25°C 1,1-Difluorochloroethane 1,1-Difluorochloroethane 1,1-Difluorochloroethane->1,1-Difluoroacetone_route2 p-TsOH < 25°C

Caption: Synthetic routes to this compound.

Experimental Workflow Diagram

G General Experimental Workflow Start Start Reactants Charge Reactants & Solvent Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reaction Maintain Reaction Conditions (Temp, Time) Catalyst->Reaction Monitoring Monitor Progress (GC, TLC, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Distillation, Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Generalized experimental workflow for catalyst evaluation.

Catalyst Selection Logic

G Catalyst Selection Logic Br_Acid Brønsted Acid (H2SO4, p-TsOH) L_Acid Lewis Acid (AlCl3, FeCl3) S_Acid Solid Acid (Zeolites, Resins) Start Desired Outcome? Cost Cost-Effectiveness & Scale? Start->Cost Mild Mild Conditions & Handling? Start->Mild Sustainable Sustainability & Reusability? Start->Sustainable Cost->Br_Acid High Mild->Br_Acid p-TsOH Mild->L_Acid Potentially Sustainable->S_Acid High

Caption: Decision tree for catalyst selection.

References

Assessing the Purity of 1,1-Difluoroacetone: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 1,1-Difluoroacetone, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and illustrative data.

Introduction to Purity Assessment of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal method for detecting and quantifying impurities in substances like this compound.

Alternative methods for purity assessment, such as Nuclear Magnetic Resonance (NMR) spectroscopy, offer complementary information. While GC-MS excels at separating and identifying a wide range of volatile impurities, NMR provides detailed structural information about the main component and can be used for quantification without the need for identical standards for each impurity.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation.

Analytical TechniquePrincipleKey AdvantagesCommon Impurities Detected
GC-MS Separation of volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and selectivity, excellent for identifying unknown volatile impurities through mass spectral libraries, and capable of quantifying trace-level contaminants.Unreacted starting materials (e.g., chloro-fluoro precursors), by-products from the synthesis (e.g., over- or under-fluorinated acetones), and residual solvents.
¹⁹F NMR Spectroscopy Exploits the magnetic properties of the ¹⁹F nucleus to provide structural information and quantitative data on fluorinated compounds.Provides detailed structural information, is non-destructive, and allows for direct quantification of fluorinated impurities relative to the main compound without the need for specific impurity standards.Isomeric impurities, other fluorinated by-products.
¹H NMR Spectroscopy Provides information on the structure and quantity of proton-containing molecules.Can quantify the main compound against a certified internal standard and detect proton-containing impurities.Residual solvents, starting materials containing protons.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a representative method for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a clean glass vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column A non-polar or mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutes. Ramp: Increase to 200°C at a rate of 10°C/min. Final hold: Hold at 200°C for 2 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range Scan from m/z 30 to 200.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze other peaks in the chromatogram to identify potential impurities by comparing their mass spectra with a spectral library (e.g., NIST).

  • Calculate the purity of this compound using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, a calibration curve with certified reference standards should be prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • For quantitative analysis (qNMR), add a known amount of a certified internal standard.

2. NMR Spectrometer and Parameters:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹⁹F.

  • Parameters: Standard acquisition parameters for each nucleus, ensuring a sufficient relaxation delay for quantitative measurements.

3. Data Analysis:

  • For ¹⁹F NMR, integrate the signals corresponding to this compound and any fluorinated impurities. The purity can be estimated by comparing the integral of the main peak to the sum of all fluorine-containing signals.

  • For ¹H NMR, integrate the signal of this compound and any proton-containing impurities. Purity can be determined by comparing the integral of the analyte to that of the internal standard.

Performance Comparison

The following table presents illustrative performance data for the GC-MS method in the analysis of this compound purity. This data is representative of what can be expected from a validated method.

Performance CharacteristicIllustrative Value
Limit of Detection (LOD) for a typical impurity 0.005%
Limit of Quantitation (LOQ) for a typical impurity 0.015%
Linearity (R²) > 0.999
Precision (%RSD, n=6) < 1.5%
Accuracy (% Recovery) 98-102%

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Transfer Transfer to Vial Dissolution->Transfer Injection Inject Sample Transfer->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Purity Calculation Identification->Quantification Report Report Quantification->Report

GC-MS analysis workflow for this compound purity.

Technique_Comparison cluster_gcms_attr cluster_nmr_attr Purity_Assessment Purity Assessment of This compound GC_MS GC-MS Purity_Assessment->GC_MS NMR NMR Spectroscopy Purity_Assessment->NMR GCMS_Adv High Sensitivity Broad Impurity Scope GC_MS->GCMS_Adv Advantages GCMS_Disadv Destructive Requires Volatility GC_MS->GCMS_Disadv Limitations NMR_Adv Structural Information Non-destructive Direct Quantification NMR->NMR_Adv Advantages NMR_Disadv Lower Sensitivity May Miss Trace Impurities NMR->NMR_Disadv Limitations

Comparison of GC-MS and NMR for purity assessment.

Conclusion

GC-MS is a highly effective and sensitive method for the purity assessment of this compound, offering excellent capabilities for the separation and identification of volatile impurities. For a comprehensive analysis, especially for structural elucidation and orthogonal verification of purity, NMR spectroscopy serves as an invaluable complementary technique. The choice of method will ultimately be guided by the specific analytical needs, regulatory requirements, and available resources. By employing the detailed protocols and understanding the comparative performance of these techniques, researchers can ensure the quality and integrity of their this compound for successful downstream applications.

The Biological Frontier of 1,1-Difluoroacetone Derivatives: A Comparative Guide to Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1-Difluoroacetone, a key fluorinated building block, has emerged as a critical starting material in the synthesis of a potent class of agricultural fungicides. This guide provides an objective comparison of the biological activity of compounds derived from this precursor, focusing on the well-documented class of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide succinate (B1194679) dehydrogenase inhibitors (SDHIs). Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in agrochemistry and drug discovery.

The primary application of this compound in synthesizing bioactive compounds is as a precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This acid is a crucial intermediate for a range of commercial fungicides, including Bixafen, Fluxapyroxad, and Sedaxane.[1][2] The synthesis involves treating the ethyl ester of difluoroacetoacetic acid (derived from this compound) with triethyl orthoformate and then methyl hydrazine (B178648) to form the pyrazole (B372694) ring, which is subsequently hydrolyzed to the carboxylic acid.[3]

Mechanism of Action: Inhibition of Fungal Respiration

The fungicidal activity of pyrazole carboxamides stems from their potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] By blocking the oxidation of succinate to fumarate, these inhibitors disrupt the fungus's cellular respiration and energy production, ultimately leading to cell death.[4][5] Molecular docking studies have shown that the carbonyl oxygen of the carboxamide group can form hydrogen bonds with key amino acid residues like TYR58 and TRP173 within the SDH enzyme complex.[1][2]

Succinate_Dehydrogenase_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) UQ->Complex_III QH2 CytC->Complex_IV e- Succinate Succinate Succinate->Complex_II Oxidation SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->Inhibition

Figure 1: Mechanism of Action of Pyrazole Carboxamide SDHIs.

Comparative Antifungal Activity

A range of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested for their in vitro antifungal activity against various phytopathogenic fungi. The data below summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, demonstrating their potency, often superior to commercial standards like Boscalid and Thifluzamide.

Compound IDTarget FungusEC50 (µg/mL)IC50 (µM)Reference
E1 Rhizoctonia solani1.1-[6][7]
Boscalid (Control) Rhizoctonia solani2.27.9[6][7]
SCU3038 Rhizoctonia solani0.016-[8]
Fluxapyroxad (Control) Rhizoctonia solani0.033-[8]
9ac Rhizoctonia cerealis1.1 - 4.9-[9][10]
9bf Rhizoctonia cerealis1.1 - 4.9-[9][10]
9cb Rhizoctonia cerealis1.1 - 4.9-[9][10]
Thifluzamide (Control) Rhizoctonia cerealis23.1-[9][10]
9cd Sclerotinia sclerotiorum0.8-[9][10]
Thifluzamide (Control) Sclerotinia sclerotiorum4.9-[9][10]
7a Gibberella zeae1.8-[11]
7c Fusarium oxysporum1.5-[11]
7f Phytophthora infestans6.8-[11]
7f SDH Enzyme-6.9[11]
Penthiopyrad (Control) SDH Enzyme-223.9[11]
5e Rhizoctonia solani0.039-[12]
5e SDH Enzyme-2.04[12]
Fluxapyroxad (Control) SDH Enzyme-6.15[12]
G22 Valsa mali0.48-[13]
Boscalid (Control) Valsa mali2.80-[13]

Experimental Protocols

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides (General Procedure)

The synthesis of the title compounds is a key step in developing novel fungicides. The general workflow involves the creation of an acid chloride intermediate which is then reacted with a target amine.

Synthesis_Workflow start This compound Precursors intermediate1 Ethyl 4,4-difluoro- 3-oxobutanoate start->intermediate1 Claisen Condensation reagents1 + Triethyl orthoformate + Methylhydrazine + NaOH (Hydrolysis) intermediate1->reagents1 intermediate2 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid reagents2 + SOCl₂ or (COCl)₂ intermediate2->reagents2 intermediate3 Acid Chloride Intermediate reagents3 + Target Amine (R-NH₂) + Base (e.g., TEA) intermediate3->reagents3 final_product Target Pyrazole Carboxamide (SDHI) reagents1->intermediate2 reagents2->intermediate3 reagents3->final_product

Figure 2: General Synthesis Workflow for Pyrazole Carboxamide SDHIs.

Protocol:

  • Acid Chloride Formation: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

  • Amide Coupling: The target amine is dissolved in an anhydrous solvent with a base (e.g., triethylamine (B128534) or pyridine).

  • The crude acid chloride, dissolved in a suitable solvent, is added dropwise to the amine solution at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.[1]

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay is a standard method to determine the efficacy of antifungal compounds against phytopathogenic fungi.[10]

Protocol:

  • Compound Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations.

  • Media Preparation: Add the appropriate volume of the compound dilution to molten Potato Dextrose Agar (B569324) (PDA) medium to reach the final test concentration. Pour the mixture into sterile Petri dishes.

  • Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh, actively growing culture of the test fungus onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period sufficient for the fungus on the control plate (with solvent only) to nearly cover the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both treated and control plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter on the treated plate.

  • EC50 Determination: Plot the inhibition percentages against the corresponding compound concentrations and calculate the EC50 value, which is the concentration that inhibits fungal growth by 50%.

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of the synthesized compounds on the target enzyme, SDH.

Protocol:

  • Enzyme and Sample Preparation: Isolate mitochondria from the target fungal species or use a commercially available SDH assay kit.[5][14] Homogenize tissue or cells in an ice-cold assay buffer and centrifuge to obtain the supernatant containing the enzyme.[5]

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate. Each well should contain the assay buffer, an artificial electron acceptor (probe), and the enzyme sample.

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) to the sample wells. Include a positive control (a known SDH inhibitor) and a negative control (solvent only).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (succinate) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for colorimetric assays) in kinetic mode over a period of 10-30 minutes.[5][14] The rate of reaction is proportional to the SDH activity.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value, the concentration that inhibits 50% of the enzyme's activity, is determined by plotting the inhibition percentage against the log of the inhibitor concentration.[7]

References

Unveiling the Efficacy of Fungicides Derived from 1,1-Difluoroacetone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of fungicides, synthesized from the foundational molecule 1,1-Difluoroacetone, is demonstrating significant potential in the management of a broad spectrum of plant pathogens. These fungicides, primarily belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class, offer a distinct mode of action, crucial for effective disease control and resistance management. This guide provides a comprehensive comparison of the efficacy of these fluorinated fungicides against alternative solutions, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Fungicides derived from this compound are characterized by a fluoropyrazole ring, a key structural component synthesized from this precursor. This specific molecular structure is instrumental in their ability to inhibit the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial electron transport chain. By disrupting this pathway, these fungicides effectively halt energy production within the fungal cells, leading to their demise.

Comparative Efficacy of SDHI Fungicides and Alternatives

The following table summarizes the in vitro efficacy, represented by the half maximal effective concentration (EC50), of several prominent SDHI fungicides derived from pyrazole (B372694) precursors, alongside commonly used Quinone outside Inhibitor (QoI) and Demethylation Inhibitor (DMI) fungicides. Lower EC50 values indicate higher antifungal activity.

Fungicide ClassActive IngredientTarget PathogenMean EC50 (µg/mL)Reference(s)
SDHI BenzovindiflupyrAthelia rolfsii0.12 (range: 0.01 - 0.57)[1]
SDHI BenzovindiflupyrColletotrichum gloeosporioides- (High inhibitory activity)[2]
SDHI BenzovindiflupyrColletotrichum acutatum- (High inhibitory activity)[2]
SDHI BenzovindiflupyrColletotrichum orbiculare- (High inhibitory activity)[2]
SDHI FluxapyroxadDiaporthe helianthi6.234 (range: 0.012 - 56.521)[3]
SDHI FluxapyroxadDiaporthe gulyae- (Frequency distribution provided)[3]
SDHI BoscalidAlternaria alternata1.51 - 1.65[4]
QoI AzoxystrobinAlternaria alternata- (Less effective than propiconazole)[4][5]
QoI PyraclostrobinAlternaria alternata1.57 (overall mean)[4]
QoI PyraclostrobinDiaporthe helianthi0.919 (range: 0.001 - 17.358)[3]
DMI PropiconazoleAlternaria alternata- (100% inhibition at 1 and 5 µg/mL)[4]
DMI TebuconazoleDiaporthe helianthi0.245 (range: 0.0184 - 1.244)[3]
DMI TebuconazoleColletotrichum capsici18[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of fungicide efficacy.

In Vitro Fungicide Bioassay: Mycelial Growth Inhibition (Poisoned Food Technique)

This method is a standard procedure to determine the direct effect of a fungicide on the vegetative growth of a fungus.

1. Preparation of Fungicide Stock Solutions:

  • A stock solution of each test fungicide is prepared at a high concentration (e.g., 10,000 µg/mL) in a suitable solvent (e.g., sterile distilled water, acetone, or dimethyl sulfoxide (B87167) [DMSO]).

2. Amendment of Growth Medium:

  • A sterile growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and cooled to approximately 45-50°C.

  • The fungicide stock solution is added to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • A control medium is prepared by adding only the solvent used for the stock solution.

3. Inoculation:

  • The amended and control media are poured into sterile Petri dishes (9 cm diameter).

  • Once solidified, a mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing culture of the target fungus and placed in the center of each plate.

4. Incubation:

  • The inoculated plates are incubated in the dark at a temperature optimal for the growth of the specific fungus (e.g., 20-25°C).

5. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[1][7][8][9][10]

High-Throughput Fungicide Sensitivity Assay using 96-Well Plates

This method allows for the rapid and efficient screening of multiple fungicide concentrations and fungal isolates.

1. Preparation of Fungicide Dilutions:

  • Serial dilutions of the test fungicides are prepared in a sterile liquid growth medium directly within the wells of a 96-well microtiter plate. Control wells containing only the medium and the solvent are also included.

2. Inoculum Preparation:

  • A standardized suspension of fungal spores or mycelial fragments is prepared. The concentration is adjusted to a predetermined level (e.g., 1 x 10^4 spores/mL).

3. Inoculation and Incubation:

  • A specific volume of the inoculum suspension is added to each well of the microtiter plate.

  • The plate is sealed to prevent evaporation and incubated under conditions suitable for fungal growth.

4. Data Collection and Analysis:

  • Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader at various time points.

  • The percentage of growth inhibition is calculated for each fungicide concentration relative to the control.

  • The EC50 value is determined using non-linear regression analysis of the dose-response data.[3][11][12][13]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for pyrazole-derived fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. This enzyme is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are fundamental for cellular energy production in fungi.

The SDH enzyme complex is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the complex, which involves amino acid residues from the SdhB, SdhC, and SdhD subunits. This binding blocks the transfer of electrons from succinate to ubiquinone, thereby disrupting the electron flow through the respiratory chain. The inhibition of this crucial step leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in the cessation of fungal growth and cell death.

Caption: Mechanism of SDHI fungicides.

The diagram above illustrates the site of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides within the mitochondrial electron transport chain. By blocking Complex II, these fungicides prevent the transfer of electrons from succinate to ubiquinone, thereby halting the entire process of oxidative phosphorylation and ATP synthesis.

Experimental Workflow for Fungicide Efficacy Screening

The logical flow of a typical in vitro fungicide efficacy screening experiment is outlined below. This workflow ensures a systematic and reproducible assessment of a compound's antifungal properties.

G A Prepare Fungicide Stock Solutions (Multiple Concentrations) D Poisoned Food Technique: Amend Medium with Fungicide A->D B Prepare Fungal Inoculum (Spores or Mycelia) E Inoculate Plates with Fungal Culture B->E C Prepare Growth Medium (e.g., PDA) C->D D->E F Incubate under Optimal Conditions E->F G Measure Mycelial Growth Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value (Dose-Response Analysis) H->I

Caption: In vitro fungicide screening workflow.

This workflow begins with the preparation of the necessary reagents, followed by the core experimental steps of inoculation and incubation, and concludes with data analysis to determine the efficacy of the fungicide.

References

A Comparative Guide to the Synthesis of 1,1-Difluoroacetone for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key building blocks is paramount. 1,1-Difluoroacetone, a crucial intermediate in the preparation of various pharmaceuticals and agrochemicals, is no exception. This guide provides an objective comparison of two prominent synthesis methods for this compound, offering a cost-benefit analysis supported by experimental data to inform strategic decisions in process development and manufacturing.

This analysis focuses on two distinct routes: an industrialized three-step synthesis starting from the readily available ethyl acetoacetate (B1235776), and a two-step method commencing with the more specialized ethyl difluoroacetate (B1230586). The comparison will delve into the specifics of each pathway, evaluating them on metrics of yield, reagent cost, reaction conditions, and scalability.

At a Glance: Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, providing a clear comparison of their respective advantages and disadvantages.

ParameterMethod 1: From Ethyl AcetoacetateMethod 2: From Ethyl Difluoroacetate
Starting Materials Ethyl acetoacetate, Oxone, Potassium bromide, Potassium fluoride (B91410), Sulfuric acidEthyl difluoroacetate, Ethyl acetate (B1210297), Sodium ethoxide, Sulfuric acid
Key Intermediates Ethyl 2,2-dibromoacetoacetate, Ethyl 2,2-difluoroacetoacetateSodium salt of ethyl 4,4-difluoroacetoacetate
Overall Yield 91.25%[1]~95% (for the formation of the precursor)
Purity 99.60% (crude product)[1]High purity achievable after distillation
Reaction Steps 3 (Bromination, Fluorination, Hydrolysis & Decarboxylation)2 (Condensation, Hydrolysis & Decarboxylation)
Key Reagents Oxone, KBr, KF, H₂SO₄NaOEt, H₂SO₄
Reaction Conditions High temperatures (up to 150°C) required for fluorination[1]Moderate temperatures (up to 65°C) for condensation
Scalability Demonstrated for industrial production, utilizing tubular reactors for key steps.[1]Suitable for large-scale production.
Cost-Benefit Economically efficient due to inexpensive starting materials and simple procedures.[1]Potentially higher starting material cost (ethyl difluoroacetate), but a more direct route.

Visualizing the Synthetic Pathways

To better illustrate the logical flow and key transformations in each synthesis method, the following diagrams have been generated.

Method 1: Synthesis from Ethyl Acetoacetate A Ethyl Acetoacetate B Bromination (Oxone, KBr, n-heptanol, >60°C) A->B C Ethyl 2,2-dibromoacetoacetate B->C D Fluorination (KF, 150°C) C->D E Ethyl 2,2-difluoroacetoacetate D->E F Hydrolysis & Decarboxylation (50% H₂SO₄, 90°C) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound starting from ethyl acetoacetate.

Method 2: Synthesis from Ethyl Difluoroacetate A Ethyl Difluoroacetate + Ethyl Acetate B Claisen Condensation (Sodium Ethoxide, 5-65°C) A->B C Sodium salt of Ethyl 4,4-difluoroacetoacetate B->C D Acidification, Hydrolysis & Decarboxylation (H₂SO₄) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound starting from ethyl difluoroacetate.

Detailed Experimental Protocols

For a thorough evaluation, the detailed methodologies for the key experiments in each synthesis route are provided below.

Method 1: Industrial Synthesis from Ethyl Acetoacetate

This method, as described by Lin et al. (2023), is an economically efficient, three-step process optimized for industrial production.[1]

Step 1: Bromination of Ethyl Acetoacetate

  • Procedure: In a suitable reactor, ethyl acetoacetate is dissolved in n-heptanol. A brominating reagent, generated in situ from Oxone and potassium bromide (2.2 equivalents), is then introduced. The reaction is conducted at a temperature above 60°C under atmospheric pressure. The use of a tubular reactor is noted to enhance efficiency.

  • Outcome: Formation of ethyl 2,2-dibromoacetoacetate.

Step 2: Fluorination of Ethyl 2,2-dibromoacetoacetate

  • Procedure: The dibrominated intermediate undergoes a fluorine-bromine exchange reaction with potassium fluoride (2.2 equivalents) as the fluorinating agent. This step is carried out at a high temperature of 150°C, also preferably in a tubular reactor.

  • Outcome: Synthesis of ethyl 2,2-difluoroacetoacetate.

Step 3: Hydrolysis and Decarboxylation

  • Procedure: The resulting ethyl 2,2-difluoroacetoacetate is subjected to hydrolysis and decarboxylation using a 50% sulfuric acid solution at 90°C in a standard reactor.

  • Purification: The crude this compound is obtained directly from this step.

  • Yield and Purity: This process yields a crude product with a purity of 99.60% and an overall efficiency of 91.25%.[1]

Method 2: Synthesis from Ethyl Difluoroacetate

This two-step approach involves a Claisen condensation followed by hydrolysis and decarboxylation. The first step is detailed in patent literature.

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate

  • Procedure: Ethyl acetate is charged into a reactor, and sodium ethoxide is added with stirring. The resulting suspension is cooled to 5°C. Ethyl difluoroacetate is then added dropwise, maintaining the internal temperature between 10°C and 25°C. After the addition is complete, the reaction mixture is heated to 65°C and stirred for an additional 2 hours.

  • Work-up: The reaction mixture is cooled, and sulfuric acid is added to neutralize the sodium salt and facilitate the subsequent hydrolysis.

  • Yield: This condensation reaction can achieve a yield of approximately 95.6% for the formation of ethyl 4,4-difluoroacetoacetate.

Step 2: Hydrolysis and Decarboxylation

  • Procedure: The ethyl 4,4-difluoroacetoacetate intermediate is then hydrolyzed and decarboxylated, a process analogous to the final step of Method 1. This is typically achieved by heating with an aqueous acid, such as sulfuric acid.

  • Purification: The final product, this compound, is isolated via distillation.

Cost-Benefit Analysis and Concluding Remarks

Method 1 presents a highly cost-effective and scalable route for the industrial production of this compound.[1] Its primary advantage lies in the use of inexpensive and readily available starting materials like ethyl acetoacetate. The procedural simplicity, coupled with high yield and purity, makes it an attractive option for large-scale manufacturing.[1] The main drawbacks are the three-step process and the high temperature required for the fluorination step, which may have implications for energy costs and equipment requirements.

Method 2 offers a more direct, two-step pathway to the target molecule. This can translate to reduced processing time and potentially lower labor costs. The reaction conditions for the key condensation step are milder than the fluorination in Method 1. However, the starting material, ethyl difluoroacetate, is generally more expensive than ethyl acetoacetate, which could significantly impact the overall cost of the final product.

Recommendation: For large-scale industrial production where cost of raw materials is a primary driver, Method 1 appears to be the more economically viable option, as demonstrated by its successful implementation in an industrial setting.[1] For smaller-scale laboratory synthesis or situations where a shorter reaction sequence is prioritized and the cost of ethyl difluoroacetate is not prohibitive, Method 2 provides a compelling alternative.

Ultimately, the choice between these two methods will depend on the specific needs and priorities of the research or manufacturing team, including scale, budget, and available equipment. This guide provides the necessary data to make an informed decision based on a thorough cost-benefit analysis.

References

Comparative Guide to the Kinetic Studies of Reactions Involving 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of 1,1-difluoroacetone in various chemical reactions, contrasted with alternative fluorinated and non-fluorinated ketones. The information is supported by experimental and theoretical data to assist researchers in selecting appropriate reagents and understanding reaction mechanisms.

Introduction to this compound

This compound (DFA) is a fluorinated ketone of growing interest in various fields, from atmospheric chemistry to synthetic organic chemistry. The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the carbonyl group, making its kinetic behavior a subject of considerable study. This guide will delve into the kinetics of DFA in atmospheric reactions and key organic transformations, comparing its performance with acetone (B3395972) and other fluorinated analogues.

Atmospheric Chemistry: Reactions with OH Radicals and Cl Atoms

The atmospheric fate of volatile organic compounds is largely determined by their reaction rates with atmospheric oxidants. The primary removal pathways for this compound in the troposphere are its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.

Comparative Kinetic Data

The following table summarizes the experimentally determined and theoretically calculated rate coefficients for the gas-phase reactions of this compound, acetone, and other fluorinated acetones with OH radicals and Cl atoms at 298 K.

ReactantReagentRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
This compound OH Radical 1.04 x 10⁻¹³[1]
AcetoneOH Radical1.8 x 10⁻¹³
FluoroacetoneOH Radical1.2 x 10⁻¹³
1,1,1-TrifluoroacetoneOH Radical0.4 x 10⁻¹³
This compound Cl Atom 3.45 x 10⁻¹³[1]
AcetoneCl Atom9.8 x 10⁻¹³

Key Insights:

  • The rate of reaction of this compound with OH radicals is slightly lower than that of acetone.

  • The presence of fluorine atoms generally decreases the reactivity towards OH radicals in this series of compounds.

  • Conversely, the reaction of this compound with Cl atoms is significantly faster than its reaction with OH radicals.

Experimental Protocols for Atmospheric Kinetic Studies

A common method for determining these rate coefficients is the relative rate technique.

Experimental Workflow for Relative Rate Measurement

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Mixture Prepare gas mixture of This compound, a reference compound with known kinetics, and a photolytic precursor (e.g., Cl2) in a diluent gas (e.g., N2). Smog_Chamber Introduce mixture into a smog chamber or photoreactor. Reactant_Mixture->Smog_Chamber Photolysis Initiate reaction by photolysis (e.g., UV irradiation) to generate radicals (OH or Cl). Smog_Chamber->Photolysis Monitoring Monitor the decay of This compound and the reference compound over time using techniques like GC-MS or FTIR. Photolysis->Monitoring Data_Analysis Plot ln([DFA]t/[DFA]0) vs. ln([Ref]t/[Ref]0) to obtain the relative rate constant. Monitoring->Data_Analysis Absolute_k Calculate the absolute rate constant for DFA using the known rate constant of the reference compound. Data_Analysis->Absolute_k

Workflow for relative rate kinetic studies.

Detailed Methodology:

  • Gas Mixture Preparation: A mixture of this compound, a reference compound (e.g., a simple alkane or alkene with a well-established rate constant), and a radical precursor (e.g., Cl₂ for Cl atoms or H₂O₂/O₃ for OH radicals) is prepared in a high-purity diluent gas like N₂ or air within a Teflon bag or a stainless steel cylinder.

  • Reaction Chamber: The gas mixture is introduced into a temperature-controlled reaction chamber (smog chamber) equipped with UV lamps.

  • Initiation: The reaction is initiated by photolysis of the precursor to generate the desired radicals.

  • Monitoring: The concentrations of this compound and the reference compound are monitored simultaneously over time using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Data Analysis: The relative rate constant is determined from the following equation:

    • ln([DFA]₀ / [DFA]ₜ) = (k_DFA / k_ref) * ln([ref]₀ / [ref]ₜ)

    • A plot of ln([DFA]₀ / [DFA]ₜ) versus ln([ref]₀ / [ref]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_DFA / k_ref).

  • Absolute Rate Constant Calculation: The absolute rate constant for the reaction of this compound (k_DFA) is calculated by multiplying the relative rate constant by the known rate constant of the reference compound (k_ref).

Organic Synthesis: Reactivity in Nucleophilic Additions

The electron-withdrawing nature of the fluorine atoms in this compound is expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to acetone. While specific kinetic data for many common organic reactions of this compound are scarce, we can infer its relative reactivity based on established principles and data from similar fluorinated ketones.

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The first step, the nucleophilic attack of an enolate on a carbonyl group, is often rate-determining.

Expected Reactivity Trend:

1,1,1-Trifluoroacetone > This compound > Fluoroacetone > Acetone

This trend is based on the increasing electrophilicity of the carbonyl carbon with the number of fluorine atoms. The fluorine atoms inductively withdraw electron density, making the carbonyl carbon more susceptible to nucleophilic attack.

Logical Relationship of Aldol Reaction Pathway

G cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_product Product Formation Ketone_Base Ketone + Base Enolate Enolate Ketone_Base->Enolate Deprotonation Addition Tetrahedral Intermediate Enolate->Addition DFA This compound (Electrophile) DFA->Addition Protonation Protonation Addition->Protonation Aldol_Adduct β-Hydroxy Ketone Protonation->Aldol_Adduct

Key steps in the Aldol reaction.
Wittig Reaction

The Wittig reaction, which converts ketones to alkenes, also involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Expected Reactivity Trend:

Similar to the aldol condensation, the rate of the Wittig reaction is expected to be faster for more electrophilic ketones.

1,1,1-Trifluoroacetone > This compound > Fluoroacetone > Acetone

Experimental Protocol for Monitoring Ketone Reaction Kinetics

The kinetics of these reactions in solution can be monitored using spectroscopic methods such as UV-Vis or NMR spectroscopy.

General Experimental Workflow for Kinetic Analysis

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Prepare solutions of ketone and nucleophile in a suitable solvent. Thermo Equilibrate reactants to the desired temperature. Reactants->Thermo Initiate Initiate the reaction by mixing the reactants. Thermo->Initiate Spectroscopy Monitor the reaction progress over time using UV-Vis or NMR spectroscopy. Initiate->Spectroscopy Concentration Determine the concentration of a reactant or product at various time points. Spectroscopy->Concentration Rate_Law Plot concentration vs. time to determine the rate law and rate constant. Concentration->Rate_Law

Workflow for kinetic analysis of ketone reactions.

Detailed Methodology (UV-Vis Spectroscopy):

  • Wavelength Selection: Identify a wavelength where there is a significant change in absorbance as the reaction progresses. For example, the disappearance of the n→π* transition of the ketone carbonyl group (around 280-300 nm) or the appearance of a chromophore in the product.

  • Reaction Setup: Place a solution of the ketone in a cuvette inside a temperature-controlled spectrophotometer.

  • Initiation: Initiate the reaction by injecting a solution of the nucleophile into the cuvette and mixing rapidly.

  • Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • Convert absorbance data to concentration using the Beer-Lambert law (A = εbc).

    • Plot concentration versus time to determine the order of the reaction and the rate constant. For a pseudo-first-order reaction (where one reactant is in large excess), a plot of ln([Ketone]) versus time will be linear, and the rate constant can be determined from the slope.

Conclusion

The kinetic behavior of this compound is a tale of two contexts. In atmospheric chemistry, its reactivity towards key oxidants is comparable to or slightly lower than its non-fluorinated counterpart, acetone. However, in the realm of organic synthesis, the strong electron-withdrawing effect of the gem-difluoro group is predicted to significantly enhance the electrophilicity of the carbonyl carbon. This makes this compound a potentially more reactive substrate in nucleophilic addition reactions compared to acetone. While quantitative kinetic data for many of these organic reactions are still needed, the established principles of physical organic chemistry provide a strong basis for predicting its reactivity. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and quantify the kinetics of reactions involving this versatile fluorinated ketone.

References

evaluating the performance of 1,1-Difluoroacetone as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 1,1-difluoroacetone's performance against alternative building blocks, supported by experimental data, for researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the diverse array of fluorinated building blocks, this compound has emerged as a versatile and highly valuable reagent. This guide provides a comprehensive evaluation of this compound's performance as a synthetic building block, comparing it with non-fluorinated and other fluorinated analogues, and presenting supporting experimental data and protocols.

Enhanced Reactivity and Unique Synthetic Utility

This compound, a colorless liquid, offers a unique combination of reactivity and functionality that makes it a powerful tool in the synthesis of complex bioactive molecules. The presence of the two electron-withdrawing fluorine atoms significantly activates the carbonyl group, rendering it more susceptible to nucleophilic attack compared to acetone. This enhanced electrophilicity is a key advantage in a variety of important chemical transformations.

Performance in Key Synthetic Reactions: A Comparative Overview

To objectively evaluate the performance of this compound, we present a comparative summary of its utility in several cornerstone reactions in medicinal chemistry.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. The enhanced electrophilicity of this compound can lead to higher yields and faster reaction times compared to its non-fluorinated counterpart, acetone.

Ketone Building BlockAldehydeBaseSolventReaction TimeYield (%)
This compound BenzaldehydeNaOHEthanol (B145695)/Water24 h~85% (estimated)
AcetoneBenzaldehydeNaOHEthanol/Water24 h~70-90%

Note: Yields are highly dependent on specific reaction conditions. The estimated yield for this compound is based on the expected increased reactivity of the carbonyl group.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes. The reactivity of the ketone is a crucial factor in the success of this transformation.

Ketone Building BlockPhosphonate (B1237965) ReagentBaseSolventStereoselectivity (E:Z)
This compound Triethyl phosphonoacetateNaHTHFPredominantly E
AcetoneTriethyl phosphonoacetateNaHTHFPredominantly E

Applications in the Synthesis of Bioactive Molecules

The true value of a building block is demonstrated by its successful application in the synthesis of biologically active compounds. This compound has proven to be a key component in the construction of various important scaffolds.

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are a class of heterocyclic compounds with a broad range of biological activities, including their use as fungicides and potential therapeutic agents. An industrialized, cost-effective, and environmentally sustainable method for producing fungicides with a fluoropyrazole ring utilizes this compound as a key starting material.[1] The synthesis involves the reaction of this compound with a hydrazine (B178648) derivative.

Potential in the Development of Kinase Inhibitors

The difluoromethylketone moiety is a valuable pharmacophore in the design of enzyme inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, and its inhibition is a major target for the treatment of inflammatory diseases and certain cancers.[2][3] While direct synthesis of a p38 MAPK inhibitor from this compound is not explicitly detailed in the reviewed literature, the difluoromethylketone structural motif is present in some potent inhibitors. The use of this compound provides a direct route to incorporate this important functionality.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of a difluoromethyl group can significantly impact the physicochemical properties of a molecule, often in a beneficial way for drug development.

PropertyNon-Fluorinated AnalogueDifluoromethyl AnalogueImpact of Difluorination
Lipophilicity (logP) VariesGenerally increasesCan enhance membrane permeability
pKa VariesGenerally decreasesCan alter ionization state and solubility
Metabolic Stability Susceptible to oxidationMore resistant to oxidationCan prolong in vivo half-life

Specifically, the replacement of a methyl group with a difluoromethyl group can increase lipophilicity, which can improve a drug's ability to cross cell membranes. Furthermore, the strong carbon-fluorine bond makes the difluoromethyl group more resistant to metabolic degradation by cytochrome P450 enzymes.

Experimental Protocols

To facilitate the adoption of this compound in research workflows, we provide detailed experimental protocols for key reactions.

Protocol 1: Aldol Condensation of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in a mixture of ethanol and water.

  • To the stirred solution, add this compound followed by benzaldehyde.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction of this compound

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen atmosphere apparatus

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the slurry.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[4]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the utility of this compound, we provide diagrams of a relevant signaling pathway and a typical experimental workflow.

p38_MAPK_pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Inflammation Inflammation Apoptosis Cell Cycle Arrest Transcription_Factors->Inflammation leads to Inhibitor p38 Inhibitor (potentially derived from This compound) Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade, a key target for anti-inflammatory drug discovery.

HWE_Workflow start Start deprotonation Deprotonation of Phosphonate with Base start->deprotonation carbanion Phosphonate Carbanion Formation deprotonation->carbanion addition Addition of This compound carbanion->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination Elimination of Phosphate Byproduct intermediate->elimination product Alkene Product elimination->product

Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.

Conclusion

This compound stands out as a superior building block in drug discovery due to its enhanced reactivity and the valuable physicochemical properties it imparts to target molecules. Its utility in key synthetic transformations, coupled with its role in constructing bioactive scaffolds, makes it an indispensable tool for medicinal chemists. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers looking to leverage the power of this versatile fluorinated building block in their drug discovery programs.

References

comparison of 1,1-Difluoroacetone with non-fluorinated acetone in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated molecules is paramount. This guide provides a detailed comparison of 1,1-difluoroacetone and its non-fluorinated counterpart, acetone, in fundamental organic reactions. By examining their performance in aldol (B89426) condensation, Grignard reactions, and Wittig reactions, we highlight the profound influence of fluorine substitution on chemical behavior.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In the case of this compound, the two electron-withdrawing fluorine atoms on the α-carbon significantly impact the electrophilicity of the carbonyl carbon and the acidity of the α-protons, leading to distinct reactivity profiles when compared to acetone.

At a Glance: Key Property Comparison

PropertyThis compoundAcetone
Molecular Formula C₃H₄F₂OC₃H₆O
Molecular Weight 94.06 g/mol 58.08 g/mol
Boiling Point 45-47 °C56 °C
pKa of α-protons Estimated to be lower (more acidic) than acetone~19-20[1][2][3][4]
Carbonyl Carbon Electrophilicity Increased due to inductive effect of fluorine atomsStandard for ketones

Reactivity in Aldol Condensation

The aldol condensation, a cornerstone of C-C bond formation, relies on the generation of an enolate nucleophile from a carbonyl compound. The acidity of the α-protons is a critical factor in this process.

Theoretical Impact of Fluorination: The electron-withdrawing nature of the two fluorine atoms in this compound is expected to increase the acidity of the methyl protons compared to those in acetone. This enhanced acidity should facilitate enolate formation under basic conditions, potentially leading to faster reaction rates. However, the stability of the resulting enolate and the electrophilicity of the carbonyl group also play crucial roles.

Experimental Data Summary:

ReactantReactionConditionsProductYieldReference
AcetoneAldol Condensation with BenzaldehydeNaOH, EthanolDibenzalacetone~70-90% (Crude)[5][6][7][8][9]
This compoundAldol CondensationData not available in comparative studies--

Experimental Workflow: Aldol Condensation of Acetone

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Mix NaOH solution and Ethanol add_reagents Add Acetone and Benzaldehyde start->add_reagents swirl Swirl for 15 minutes add_reagents->swirl filter Vacuum Filtration swirl->filter wash Wash with cold Water and Ethanol filter->wash dry Dry the product wash->dry recrystallize Recrystallize from Ethanol (optional) dry->recrystallize

Workflow for the Aldol Condensation of Acetone.[5][6][7]

Reactivity in Grignard Reactions

Grignard reactions involve the nucleophilic attack of an organomagnesium halide on a carbonyl carbon. The electrophilicity of the carbonyl carbon is a key determinant of reactivity.

Theoretical Impact of Fluorination: The inductive effect of the two fluorine atoms in this compound makes its carbonyl carbon significantly more electrophilic than that of acetone. This heightened electrophilicity should make it more susceptible to nucleophilic attack by a Grignard reagent.

Experimental Data Summary:

ReactantGrignard ReagentConditionsProductYieldReference
AcetonePhenylmagnesium BromideAnhydrous Ether2-Phenyl-2-propanolNot specified in protocols[10][11][12][13][14][15][16]
This compoundGrignard ReagentData not available in comparative studies--

Although direct comparative yields are not available, the enhanced electrophilicity of the carbonyl carbon in this compound strongly suggests it would be more reactive towards Grignard reagents than acetone.

Experimental Workflow: Grignard Reaction with Acetone

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Prepare Grignard Reagent (e.g., PhMgBr) in anhydrous ether add_ketone Slowly add Acetone solution start->add_ketone reflux Maintain gentle reflux add_ketone->reflux quench Quench with acidic solution (e.g., HCl) reflux->quench extract Extract with ether quench->extract dry Dry organic layer extract->dry purify Evaporate solvent and purify product dry->purify

General workflow for a Grignard Reaction with Acetone.[10][11][12][13][14]

Reactivity in Wittig Reactions

The Wittig reaction is a versatile method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

Theoretical Impact of Fluorination: The increased electrophilicity of the carbonyl carbon in this compound is expected to accelerate the initial nucleophilic attack by the Wittig reagent. This should lead to a faster reaction rate compared to acetone.

Experimental Data Summary:

ReactantWittig ReagentConditionsProductYieldReference
Acetone(Carbethoxymethylene)triphenylphosphoraneDichloromethane, room temp.Ethyl 3-methylbut-2-enoateNot specified in protocols[17][18][19][20][21][22][23][24]
This compoundWittig ReagentData not available in comparative studies--

As with the other reactions, specific comparative data is lacking. However, the electronic properties of this compound suggest it would be a more reactive partner in the Wittig reaction.

G ketone Ketone (Acetone or this compound) oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane ylide Phosphorus Ylide ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene tppo Triphenylphosphine Oxide oxaphosphetane->tppo

References

Unlocking the Potential of 1,1-Difluoroacetone Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,1-difluoroacetone derivatives. By examining their performance as enzyme inhibitors and anticancer agents, and providing detailed experimental data and protocols, this document aims to facilitate the rational design of novel therapeutic agents.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The this compound moiety, in particular, presents a unique electrophilic carbonyl center, making its derivatives promising candidates for potent and selective enzyme inhibitors and other therapeutic applications. This guide summarizes key findings in the SAR studies of these compounds, offering a comparative analysis to inform future drug discovery efforts.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives has been explored in several therapeutic areas, most notably as inhibitors of hydrolytic enzymes and as potential anticancer agents. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the ketone's carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes.

Enzyme Inhibition: A Focus on Acetylcholinesterase

Difluoromethyl ketones have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibitory mechanism is believed to involve the formation of a stable hemiketal adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of acetylcholine hydrolysis.

Below is a summary of the inhibitory activity of a series of difluoromethyl ketone derivatives against Anopheles gambiae acetylcholinesterase (AgAChE), including the wild type (WT) and the G119S mutant, which is associated with insecticide resistance.

Compound IDStructureTargetIC50 (nM)
9c Pyrazol-4-yl difluoromethyl ketoneAgAChE (WT)8.5
9g Phenyl difluoromethyl ketoneAgAChE (WT)3.2
9g Phenyl difluoromethyl ketoneAgAChE (G119S)25.1 (at 23h)

Data sourced from studies on fluorinated ketone inhibitors.

Anticancer Activity

While comprehensive SAR studies on a broad range of this compound derivatives in oncology are still emerging, the unique chemical properties of the difluoromethyl ketone moiety make it an attractive warhead for targeting enzymes implicated in cancer progression. For instance, a novel series of compounds incorporating a 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][2][3]triazolo[4,3-d][1][3]diazepin-8-amine scaffold have been evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.

Compound IDTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)
15h BRD4-BD10.42MV4-110.51

Data from a study on novel BRD4 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • 96-well microplate

  • Phosphate (B84403) buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • AChE enzyme solution

  • Test compounds (this compound derivatives)

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 25 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations. For the control well, add 25 µL of buffer.

  • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of DTNB solution to all wells.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test wells with the control well.

Cell Viability Assay (MTT Assay) for Anticancer Screening

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

  • 96-well cell culture plate

  • Cancer cell line of interest (e.g., MV4-11)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizing Relationships and Mechanisms

Graphical representations are invaluable for understanding complex biological processes and experimental workflows.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Validation & Optimization cluster_2 Preclinical Development A Compound Library Synthesis (this compound Derivatives) B High-Throughput Screening (Primary Assay) A->B Test Compounds C Hit Confirmation & Dose-Response B->C Identified 'Hits' D Lead Compound Identification C->D E SAR Studies (Systematic Structural Modification) D->E F Lead Optimization E->F G In vivo Efficacy Studies F->G Optimized Leads H ADMET Profiling F->H Optimized Leads I Candidate Drug Selection G->I H->I Covalent_Inhibition Enzyme Enzyme Active Site Serine-OH TransitionState Tetrahedral Hemiketal Intermediate Covalently Bound Enzyme:n->TransitionState Nucleophilic Attack Inhibitor This compound Derivative R1-C(=O)-CHF2-R2 Inhibitor->TransitionState Binding TransitionState->Enzyme:n Reversible Inhibition

References

A Comparative Guide to the Industrial Production of 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the primary industrial production methods for 1,1-difluoroacetone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the performance of competing synthesis routes, supported by experimental data and protocols.

Comparison of Industrial Synthesis Methods

Two primary methods dominate the industrial landscape for the production of this compound. The first is a multi-step synthesis originating from ethyl acetoacetate (B1235776), and the second is an acid-catalyzed reaction involving formaldehyde (B43269) and 1,1-difluorochloroethane. Below is a summary of their key performance indicators.

ParameterMethod 1: From Ethyl AcetoacetateMethod 2: From Formaldehyde & 1,1-Difluorochloroethane
Starting Materials Ethyl acetoacetate, Oxone, Potassium Bromide, Potassium Fluoride (B91410), Sulfuric AcidFormaldehyde, 1,1-Difluorochloroethane, Acid Catalyst (e.g., Sulfuric Acid or p-Toluenesulfonic Acid)
Overall Yield 91.25%[1]~95%[2]
Product Purity 99.60% (G.C. content)[1]High (specific purity not detailed in sources)
Key Reaction Steps 1. Bromination2. Fluorine-Bromine Exchange3. Hydrolysis & Decarboxylation1. Acid-Catalyzed Condensation
Reaction Temperature Bromination: >60°CFluorination: 150°CHydrolysis: 90°C[1]< 25°C[2]
Pressure Atmospheric[1]Not specified (likely atmospheric)
Key Reagent Equivalents Brominating agent: 2.2 eq.Fluorinating agent: 2.2 eq.[1]Not specified
Advantages Well-documented process, high purity product.[1]Potentially higher yield, fewer reaction steps.[2]
Disadvantages Multi-step process, high temperatures required for fluorination.[1]Less detailed public information on industrial scale-up.

Experimental Protocols

Method 1: Synthesis from Ethyl Acetoacetate

This industrialized production method is a four-stage process starting from ethyl acetoacetate.[1]

Stage 1: Bromination

  • In a suitable reactor, a solution of ethyl acetoacetate in n-heptanol is prepared.

  • Potassium bromide (2.2 equivalents) and Oxone are added to the solution.

  • The reaction mixture is heated to a temperature above 60°C under atmospheric pressure. The bromination is carried out in a tubular reactor for continuous processing.

Stage 2: Fluorine-Bromine Exchange

  • The resulting ethyl 2,2-dibromoacetoacetate is then subjected to a fluorine-bromine exchange reaction.

  • Potassium fluoride (2.2 equivalents) is used as the fluorinating agent.

  • The reaction is conducted in a tubular reactor at a temperature of 150°C.

Stage 3: Hydrolysis

  • The difluorinated ester is hydrolyzed using a 50% sulfuric acid solution.

  • This reaction is carried out in a standard reactor at 90°C.

Stage 4: Decarboxylation

  • The final step is the decarboxylation of the hydrolyzed intermediate to yield this compound.

  • This is typically achieved by heating the acidic mixture, and the product is then purified.

Method 2: Synthesis from Formaldehyde and 1,1-Difluorochloroethane

This method involves an acid-catalyzed reaction between formaldehyde and 1,1-difluorochloroethane.[2]

General Protocol:

  • 1,1-difluorochloroethane is reacted with formaldehyde in the presence of an acid catalyst.

  • Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid.

  • The reaction is exothermic and the temperature is maintained below 25°C.

  • The reaction likely proceeds in a suitable solvent to manage heat and facilitate mixing.

  • Following the reaction, the mixture would be neutralized and the this compound product isolated and purified, likely through distillation.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key transformations in each synthesis method.

Method 1: From Ethyl Acetoacetate

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Fluorination cluster_2 Stage 3 & 4: Hydrolysis & Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate Dibromide Intermediate Dibromide Intermediate Ethyl Acetoacetate->Dibromide Intermediate Oxone, KBr >60°C Difluoride Intermediate Difluoride Intermediate Dibromide Intermediate->Difluoride Intermediate KF 150°C This compound This compound Difluoride Intermediate->this compound 50% H2SO4 90°C

Caption: Workflow for the synthesis of this compound from Ethyl Acetoacetate.

The key transformation in this method is the fluorine-bromine exchange, which is a nucleophilic substitution reaction. The fluoride ion from potassium fluoride acts as a nucleophile, attacking the carbon atom bonded to the bromine atoms. This is typically an SN2-type reaction, where the fluoride ion displaces the bromide ions.[3][4][5] The subsequent hydrolysis and decarboxylation of the β-keto ester is a well-established reaction mechanism in organic chemistry.

Method 2: From Formaldehyde and 1,1-Difluorochloroethane

G cluster_0 Acid-Catalyzed Condensation Formaldehyde Formaldehyde Intermediate Protonated Formaldehyde and Carbanion Formaldehyde->Intermediate H+ (Acid Catalyst) 1,1-Difluorochloroethane 1,1-Difluorochloroethane 1,1-Difluorochloroethane->Intermediate This compound This compound Intermediate->this compound <25°C

Caption: Proposed reaction pathway for the synthesis of this compound from Formaldehyde.

The mechanism for this reaction likely involves the acid-catalyzed activation of formaldehyde, making it more electrophilic. The 1,1-difluorochloroethane, under these acidic conditions, could then act as a nucleophile or a precursor to a nucleophilic species that attacks the activated formaldehyde. This type of reaction is a variation of aldol (B89426) or Prins-type condensations.[6][7]

Conclusion

Both presented methods offer viable industrial routes to this compound. The choice between them would likely depend on factors such as raw material cost and availability, capital investment for specialized equipment (e.g., tubular reactors for the ethyl acetoacetate method), and the desired scale of production. The formaldehyde-based route appears more direct and potentially higher-yielding, but the multi-step synthesis from ethyl acetoacetate is well-documented with high product purity. Further research into the optimization and scale-up of the formaldehyde method could solidify its position as a more efficient industrial process.

References

A Researcher's Guide to Assessing Cross-Reactivity of 1,1-Difluoroacetone and Related Fluorinated Ketones in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potential for a test compound to interfere with biological assays is critical to avoiding costly and time-consuming pitfalls.[1] Non-specific activity or assay interference can lead to false positives, misinterpretation of structure-activity relationships, and the pursuit of non-viable lead candidates.[1] This guide provides a framework for evaluating the cross-reactivity of 1,1-Difluoroacetone, a fluorinated ketone, by comparing its potential reactivity profile against known classes of assay-interfering compounds.

While specific cross-reactivity data for this compound is not extensively available in public literature, we can infer potential interference mechanisms based on its chemical structure and the known behavior of similar functional groups. Fluorinated ketones, for instance, are known for their increased electrophilicity at the carbonyl carbon, which can lead to reactions with biological nucleophiles.[2] Furthermore, the stability of their hydrate (B1144303) forms can influence their behavior in aqueous assay buffers.[2][3][4][5]

This guide outlines key experimental protocols to characterize and mitigate assay interference, presents comparative data for common interfering compounds, and illustrates the workflows and mechanisms involved.

Part 1: Key Mechanisms of Assay Interference

Before testing a compound like this compound, it is essential to understand the common ways small molecules can interfere with biological assays. These mechanisms are often independent of specific, on-target biological activity.

  • Chemical Reactivity : Test compounds can covalently modify proteins or other assay reagents.[1] Electrophilic compounds, for example, can react with nucleophilic residues like cysteine (thiol groups), confounding results.[1] The enhanced reactivity of fluorinated ketones makes this a primary concern.[2]

  • Redox Activity : Compounds that can undergo redox cycling can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can damage proteins and disrupt assay readouts, particularly in enzymatic assays.[1]

  • Colloidal Aggregation : At certain concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive results.[6][7]

  • Optical Interference : For assays that rely on fluorescence or absorbance readings, compounds that are intrinsically fluorescent (autofluorescence) or that can absorb light at excitation/emission wavelengths (quenching) can directly interfere with the signal.[8][9]

Part 2: Comparative Data on Assay Interference

To provide context for evaluating a new compound, the following table summarizes the interference profiles of well-known Pan-Assay INterference compoundS (PAINS) and other reactive molecules. A compound like this compound should be evaluated in these assays to see where it falls on the spectrum of reactivity.

Compound ClassPrimary Interference Mechanism(s)Typical IC₅₀ Shift with DTTAggregation Behavior (DLS)Optical Interference
Catechols (e.g., Quercetin) Redox Cycling, Thiol Reactivity>10-fold increaseConcentration-dependentHigh Autofluorescence
Rhodanines Thiol Reactivity, Aggregation>5-fold increaseForms aggregates >10 µMModerate Quenching
Mannich Bases Thiol Reactivity (via retro-Michael)Variable, often >5-foldLow to moderateLow
Detergents (e.g., Triton X-100) Promiscuous (denaturation)None (mechanism is non-covalent)Critical Micelle ConcentrationNone
Hypothetical: this compound To Be Determined (TBD) TBD TBD TBD

This table provides a baseline for comparison. The goal of the proposed experiments is to populate the final row for this compound.

Part 3: Experimental Protocols for Assessing Cross-Reactivity

A systematic approach is required to identify and triage reactive or interfering compounds.[1] The following protocols are recommended as a standard screening cascade.

Protocol 1: Thiol Reactivity Counter-Screen

This experiment assesses the potential for a compound to react with nucleophilic thiol groups, a common mechanism for covalent inhibition.[1]

Methodology:

  • Determine the IC₅₀ of the test compound (e.g., this compound) in a primary biochemical assay (e.g., an enzymatic assay).

  • Repeat the IC₅₀ determination in the identical assay buffer, but with the addition of 1 mM Dithiothreitol (DTT), a strong nucleophile.[1]

  • Data Analysis : Compare the IC₅₀ values obtained in the presence and absence of DTT. A significant rightward shift (e.g., >5-fold increase) in the IC₅₀ value in the presence of DTT suggests the compound is likely a thiol-reactive electrophile.[1]

Protocol 2: Irreversible Inhibition "Jump-Dilution" Assay

This protocol helps distinguish between reversible inhibitors and reactive compounds that form irreversible covalent bonds with their target.[1]

Methodology:

  • Determine the IC₅₀ of the test compound against its target protein.

  • Incubate the target protein with the test compound at a high concentration (e.g., 10x its IC₅₀) for a set period (e.g., 30 minutes).

  • Dilute this mixture 100-fold into the assay buffer, which effectively reduces the compound concentration to 0.1x its IC₅₀.[1]

  • Immediately initiate the reaction by adding the substrate and measure the activity.

  • Data Analysis : A reversible inhibitor's effect will be largely negated by the dilution, resulting in activity close to that of an uninhibited control.[1] If the compound is an irreversible inhibitor, it will remain bound to the target, and inhibition will be sustained despite the dilution.[1]

Protocol 3: Aggregation Assessment by Dynamic Light Scattering (DLS)

This biophysical method directly detects the formation of colloidal aggregates.[7]

Methodology:

  • Prepare the test compound in the final assay buffer at a range of concentrations (e.g., 1 µM to 100 µM).

  • Analyze each sample using a DLS instrument to measure the size distribution of particles in the solution.

  • Data Analysis : The appearance of particles with diameters greater than 200 nm is indicative of compound aggregation. Note the concentration at which aggregation begins.

Protocol 4: Optical Interference Scan

This protocol checks for autofluorescence or quenching properties of the test compound.[8]

Methodology:

  • In a microplate, dispense the test compound at its highest screening concentration into the final assay buffer (without any fluorescent reagents or enzymes).

  • Scan the plate using a plate reader across a range of excitation and emission wavelengths relevant to the primary assay.

  • To test for quenching, add the compound to a solution containing the assay's fluorophore and measure the signal relative to a control without the test compound.[8]

  • Data Analysis : A significant fluorescence signal from the compound alone indicates autofluorescence. A decrease in the fluorophore's signal in the presence of the compound indicates quenching.[8]

Part 4: Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the experimental logic and potential molecular interactions.

G cluster_screening Initial Screening cluster_triage Interference Triage Cascade cluster_results Outcome Hit Primary Assay Hit Thiol Thiol Reactivity (DTT Shift Assay) Hit->Thiol Irreversible Irreversibility (Jump-Dilution) Hit->Irreversible Aggregate Aggregation (DLS) Hit->Aggregate Optical Optical Interference (Spectral Scan) Hit->Optical Confirmed Confirmed Hit (Proceed to SAR) Thiol->Confirmed  No Interference  Detected Artifact Assay Artifact (Deprioritize) Thiol->Artifact  IC50 Shift Irreversible->Confirmed  No Interference  Detected Irreversible->Artifact  Inhibition  Sustained Aggregate->Confirmed  No Interference  Detected Aggregate->Artifact  Particles >200nm Optical->Confirmed  No Interference  Detected Optical->Artifact  Signal  Interference

Caption: Workflow for triaging primary assay hits for potential interference.

G cluster_protein Target Protein cluster_reaction Potential Reaction Enzyme Enzyme Cys Cysteine Residue (Nucleophile, -SH) Adduct Covalent Adduct (Irreversible Inhibition) Cys->Adduct Covalent Bond Formation Ketone This compound (Electrophile) Ketone->Adduct

Caption: Mechanism of potential thiol reactivity for an electrophilic ketone.

References

Unveiling the Atmospheric Fate of 1,1-Difluoroacetone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the atmospheric lifetime of chemical compounds is crucial for assessing their environmental impact. This guide provides a comparative analysis of the atmospheric lifetime of 1,1-difluoroacetone against common organic solvents and a highly fluorinated ketone, supported by experimental data and detailed methodologies.

Executive Summary

This compound (DFA) exhibits a relatively short atmospheric lifetime, primarily governed by its reaction with hydroxyl (OH) radicals. This characteristic positions it as a potentially more environmentally benign alternative to compounds with longer atmospheric residence times. This guide delves into the quantitative data, experimental protocols for its determination, and the atmospheric degradation pathway of DFA, offering a clear comparison with acetone, methyl ethyl ketone, and the more persistent hexafluoroacetone.

Data Presentation: A Comparative Overview

The atmospheric lifetime of a compound is intrinsically linked to its reactivity with atmospheric oxidants, principally the hydroxyl radical (OH). The following table summarizes the key quantitative data for this compound and selected alternative compounds.

CompoundChemical FormulaAtmospheric LifetimeRate Coefficient for Reaction with OH (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹)
This compound CH₃C(O)CHF₂0.30 - 1.2 years[1]1.04 x 10⁻¹³ - 2.6 x 10⁻¹⁴[1]
Acetone CH₃C(O)CH₃~22 days[2]1.8 x 10⁻¹³
Methyl Ethyl Ketone CH₃C(O)CH₂CH₃~5.4 days[3]1.15 x 10⁻¹²[3]
Hexafluoroacetone CF₃C(O)CF₃Extremely long (Perfluorinated)Very slow (negligible reaction with OH)

Experimental Protocols: Determining Atmospheric Lifetimes

The determination of atmospheric lifetimes and reaction rate coefficients for compounds like this compound relies on established experimental and computational techniques.

Relative Rate Method

A widely used experimental technique for determining the rate constant of a reaction with the OH radical is the relative rate method .

Methodology:

  • Chamber Setup: Experiments are typically conducted in a temperature-controlled reaction chamber (smog chamber) made of FEP Teflon film or quartz. The chamber is filled with purified air.

  • Reactant Introduction: Known concentrations of the test compound (e.g., this compound) and a reference compound with a well-established OH reaction rate constant are introduced into the chamber.

  • OH Radical Generation: OH radicals are generated in situ, commonly through the photolysis of a precursor such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) using UV blacklights.

  • Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

  • Data Analysis: The relative loss of the test compound compared to the reference compound is used to calculate the unknown rate constant. The relationship is described by the following equation:

    ln([Test Compound]₀ / [Test Compound]ₜ) = (k_test / k_ref) * ln([Reference Compound]₀ / [Reference Compound]ₜ)

    Where:

    • [Compound]₀ is the initial concentration.

    • [Compound]ₜ is the concentration at time t.

    • k_test is the rate constant for the reaction of the test compound with OH.

    • k_ref is the known rate constant for the reaction of the reference compound with OH.

Computational Chemistry Methods

Theoretical calculations play a significant role in predicting and understanding atmospheric reaction mechanisms and kinetics.

Methodology:

  • Quantum Chemical Calculations: High-level ab initio computational methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are employed to calculate the energies of reactants, transition states, and products.

  • Density Functional Theory (DFT): DFT methods, for instance, M06-2X, are often used to optimize the geometries of the molecules and transition states.

  • Rate Constant Calculation: Transition State Theory (TST) and other advanced theoretical kinetics methods are used to calculate the temperature-dependent rate constants from the computed energetic and structural information.

Atmospheric Degradation Pathway of this compound

The primary atmospheric removal process for this compound is initiated by the abstraction of a hydrogen atom by the hydroxyl radical. This initial step triggers a cascade of reactions leading to the formation of smaller, more oxidized products.

Atmospheric_Degradation_of_1_1_Difluoroacetone cluster_OH Initiation cluster_radicals Radical Formation cluster_peroxy Peroxy Radical Formation cluster_alkoxy Alkoxy Radical Formation cluster_decomp Decomposition & Products DFA This compound (CH₃C(O)CHF₂) Radical1 CH₃C(O)CF₂• DFA->Radical1 H-abstraction from CHF₂ Radical2 •CH₂C(O)CHF₂ DFA->Radical2 H-abstraction from CH₃ OH •OH Peroxy1 CH₃C(O)CF₂O₂• Radical1->Peroxy1 Peroxy2 O₂CH₂C(O)CHF₂ Radical2->Peroxy2 O2_1 + O₂ O2_2 + O₂ Alkoxy1 CH₃C(O)CF₂O• Peroxy1->Alkoxy1 Alkoxy2 OCH₂C(O)CHF₂ Peroxy2->Alkoxy2 NO + NO NO2 + NO₂ Decomp1 Decomposition Alkoxy1->Decomp1 C-C bond scission Decomp2 Decomposition Alkoxy2->Decomp2 C-C bond scission Products1 CH₃C(O)F + F• Decomp1->Products1 Products2 COF₂ + •CH₃ Decomp1->Products2 Products3 HCHO + •C(O)CHF₂ Decomp2->Products3 FinalProducts Final Products: COF₂, CO, CO₂, HCOH Products1->FinalProducts Products2->FinalProducts Products3->FinalProducts

Caption: Atmospheric degradation pathway of this compound initiated by OH radical.

The degradation of this compound ultimately leads to the formation of smaller, less complex molecules such as carbonyl fluoride (B91410) (COF₂), carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (B43269) (HCOH). The formation of these products contributes to the overall atmospheric chemical cycles.

References

Safety Operating Guide

Proper Disposal of 1,1-Difluoroacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1-Difluoroacetone, a highly flammable and irritating chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a hazardous substance requiring special disposal considerations. It is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Improper disposal can lead to safety hazards and environmental contamination. Therefore, all waste containing this chemical must be managed in accordance with local, regional, and national hazardous waste regulations.[3]

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes its primary hazard classifications.

Hazard ClassGHS Hazard CodeDescription
Flammable liquidsH225Highly flammable liquid and vapor[1]
Skin corrosion/irritationH315Causes skin irritation[1][4]
Serious eye damage/eye irritationH319Causes serious eye irritation[1][4]
Specific target organ toxicity — single exposure (respiratory tract irritation)H335May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield to protect against splashes.[4]

  • Chemical-resistant gloves (consult the specific glove manufacturer's recommendations for compatibility).

  • A lab coat or other protective clothing.[4]

  • All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. [3] This is crucial to prevent potentially dangerous chemical reactions.

  • Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.[6] The container must be compatible with the chemical.

  • Solid waste, such as contaminated gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.[6]

  • Empty containers of this compound must be treated as hazardous waste until they are properly decontaminated.[4] Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous waste.[6]

3. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.[6]

  • Keep waste containers tightly closed except when adding waste.[1][3]

  • Store the waste in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, and open flames.[4][6]

4. Disposal Methods:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup of the hazardous waste.

  • Approved disposal methods for this compound include:

    • Incineration: This is a common method for flammable and halogenated waste. The chemical should be mixed with a more combustible solvent and burned in a licensed incinerator.[4] High-temperature incineration is a promising method for the permanent elimination of fluorinated compounds.[7]

    • Landfill: Disposal in a specially licensed landfill for chemical and pharmaceutical waste is another option.[4]

5. Spill Management:

  • In the event of a spill, evacuate the area and remove all ignition sources.[4]

  • For small spills, absorb the chemical with an inert, non-combustible material like vermiculite (B1170534) or sand.[4][6]

  • Collect the absorbent material and the spilled substance into a sealed, labeled hazardous waste container.[6]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Storage & Disposal start Generate this compound Waste liquid Liquid Waste (e.g., unused chemical, solutions, rinsate) start->liquid solid Solid Waste (e.g., contaminated gloves, wipes, absorbent) start->solid empty Empty Container start->empty collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid rinse Triple-Rinse with Appropriate Solvent empty->rinse store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 1,1-Difluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the handling of 1,1-Difluoroacetone. It is intended for researchers, scientists, and professionals in drug development. All procedures outlined below are based on current safety data sheets and best practices for handling flammable and irritating chemicals.

Personal Protective Equipment (PPE)

Effective protection is critical when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Eye and Face Protection Wear chemical safety goggles with side shields or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.[1][2][3]
Skin Protection Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber - note that nitrile may have poor degradation and permeation ratings with similar ketones, so butyl is preferred) and a fully-buttoned lab coat or chemical-resistant apron.[4][5]Prevents skin contact, which can cause irritation.[2][3]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[4]Minimizes the inhalation of vapors, which may cause respiratory irritation.[2][3]
Footwear Wear closed-toe shoes.Protects feet from potential spills.
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[1][2]
Inhalation Move the exposed person to fresh air at once.[6] If not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][4] Rinse mouth with water.[2] Seek immediate medical attention.[4][6]

Operational and Disposal Plans

Handling and Storage Procedures

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower, eyewash station, and all required PPE are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge, which can be an ignition source.[2][4]

  • Tools: Use non-sparking tools.[1][2]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[2]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Store as a flammable liquid.[5]

  • Keep away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[5]

  • Store in a locked-up area.[1]

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition.[1][4]

  • Containment: For small spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials, such as saw dust.

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Waste Disposal Plan
  • Containerization: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container for hazardous waste.[5]

  • Labeling: The waste container must be clearly labeled with the contents and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[1] Do not empty into drains.[4]

Workflow for Handling a this compound Spill

Spill_Response_Workflow cluster_prep Initial Response cluster_contain Containment & Cleanup cluster_decon Final Steps spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition don_ppe Don Appropriate PPE ignition->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Waste with Non-Sparking Tools contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate package_waste Package and Label Hazardous Waste decontaminate->package_waste dispose Dispose of Waste via Licensed Contractor package_waste->dispose

Caption: Workflow for a this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.